molecular formula C8H12ClNO B177001 2-Amino-5-ethylphenol hydrochloride CAS No. 149861-22-3

2-Amino-5-ethylphenol hydrochloride

Cat. No.: B177001
CAS No.: 149861-22-3
M. Wt: 173.64 g/mol
InChI Key: SZAJCDAIQPZDSA-UHFFFAOYSA-N
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Description

2-Amino-5-ethylphenol hydrochloride is a useful research compound. Its molecular formula is C8H12ClNO and its molecular weight is 173.64 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

2-amino-5-ethylphenol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO.ClH/c1-2-6-3-4-7(9)8(10)5-6;/h3-5,10H,2,9H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZAJCDAIQPZDSA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=C(C=C1)N)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40164418
Record name 2-Amino-5-ethylphenol hydrochloride
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Molecular Weight

173.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

149861-22-3
Record name Phenol, 2-amino-5-ethyl-, hydrochloride (1:1)
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Record name 2-Amino-5-ethylphenol hydrochloride
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Record name 2-Amino-5-ethylphenol hydrochloride
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Record name 2-Amino-5-ethylphenol hydrochloride
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Record name 2-Amino-5-ethylphenol HCI
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2-AMINO-5-ETHYLPHENOL HYDROCHLORIDE
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Foundational & Exploratory

synthesis of 2-Amino-5-ethylphenol hydrochloride from 2-amino-5-ethylphenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis of 2-Amino-5-ethylphenol hydrochloride from its free base, 2-amino-5-ethylphenol. The information presented herein is intended for a technical audience and details the chemical transformation, experimental protocols, and physical and chemical properties of the resulting salt.

Introduction

2-Amino-5-ethylphenol is a substituted aromatic amine and phenol derivative. Its conversion to the hydrochloride salt is a common practice in chemical and pharmaceutical development. The formation of a hydrochloride salt can enhance the compound's stability, and aqueous solubility, and facilitate its handling and formulation.[1] The synthesis is a straightforward acid-base reaction where the amino group of 2-amino-5-ethylphenol is protonated by hydrochloric acid.

Reaction Scheme

The chemical transformation involves the reaction of 2-amino-5-ethylphenol with hydrochloric acid (HCl) to yield this compound.

Chemical Equation:

C₈H₁₁NO + HCl → C₈H₁₂ClNO

(2-amino-5-ethylphenol + Hydrochloric acid → this compound)

Physicochemical Properties

A summary of the key physicochemical properties of the starting material and the final product is presented in the tables below.

Table 1: Properties of 2-Amino-5-ethylphenol (Starting Material)

PropertyValue
Molecular Formula C₈H₁₁NO
Molecular Weight 137.18 g/mol
Appearance Data not available
Solubility Data not available

Table 2: Properties of this compound (Product)

PropertyValue
Molecular Formula C₈H₁₂ClNO
Molecular Weight 173.64 g/mol
Appearance White to off-white crystalline powder
Melting Point >163°C (decomposes)
Solubility Soluble in water and ethanol
Purity (Typical) ≥98% (by HPLC)

Experimental Protocol

The following is a representative experimental protocol for the synthesis of this compound. This procedure is based on general principles of hydrochloride salt formation for aromatic amines.

Materials:

  • 2-amino-5-ethylphenol

  • Concentrated Hydrochloric Acid (HCl, 37%)

  • Isopropanol (IPA)

  • Diethyl ether

  • Deionized water

  • pH paper or pH meter

  • Stir plate and magnetic stir bar

  • Round bottom flask

  • Dropping funnel

  • Büchner funnel and filter paper

  • Vacuum flask

  • Drying oven or vacuum desiccator

Procedure:

  • Dissolution: In a round bottom flask equipped with a magnetic stir bar, dissolve 1.0 equivalent of 2-amino-5-ethylphenol in a suitable volume of isopropanol (e.g., 5-10 mL per gram of starting material). Stir the mixture at room temperature until the solid is completely dissolved.

  • Acidification: While stirring, slowly add a slight molar excess (approximately 1.05 to 1.1 equivalents) of concentrated hydrochloric acid dropwise to the solution using a dropping funnel. A precipitate is expected to form during the addition. The reaction is an exothermic acid-base neutralization.

  • Crystallization/Precipitation: After the addition of HCl is complete, continue to stir the mixture at room temperature for 1-2 hours to ensure complete salt formation. If crystallization is slow, the mixture can be cooled in an ice bath to promote precipitation. To further induce precipitation, an anti-solvent such as diethyl ether can be slowly added until the product crashes out of the solution.

  • Isolation: Isolate the solid product by vacuum filtration using a Büchner funnel.

  • Washing: Wash the filter cake with a small amount of cold isopropanol, followed by a wash with diethyl ether to remove any residual impurities and to aid in drying.

  • Drying: Dry the purified this compound in a vacuum oven or a desiccator at a moderate temperature (e.g., 40-50°C) until a constant weight is achieved.

Yield:

While a specific yield for this reaction is not widely published, similar acid-base salt formations typically proceed in high yield, often exceeding 90-95%, assuming efficient precipitation and isolation.

Characterization and Quality Control

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.

Table 3: Analytical Methods for Product Characterization

Analytical TechniquePurposeExpected Result
High-Performance Liquid Chromatography (HPLC) Purity assessment≥98%
Melting Point Analysis Identification and purity checkSharp melting point, consistent with reference values (>163°C with decomposition)
Infrared (IR) Spectroscopy Functional group confirmationAppearance of a broad N-H stretch from the ammonium salt, and shifts in aromatic region peaks.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy Structural elucidationChemical shifts and integration consistent with the protonated structure.

Workflow Diagram

The following diagram illustrates the overall workflow for the synthesis, purification, and analysis of this compound.

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis start 2-Amino-5-ethylphenol dissolution Dissolve in Isopropanol start->dissolution acidification Add Hydrochloric Acid dissolution->acidification precipitation Precipitation/Crystallization acidification->precipitation filtration Vacuum Filtration precipitation->filtration washing Wash with Cold IPA and Diethyl Ether filtration->washing drying Drying washing->drying product 2-Amino-5-ethylphenol HCl drying->product hplc HPLC (Purity) product->hplc mp Melting Point product->mp ir IR Spectroscopy product->ir nmr NMR Spectroscopy product->nmr

Caption: Workflow for the synthesis of this compound.

Safety Considerations

  • 2-amino-5-ethylphenol: Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.

  • Concentrated Hydrochloric Acid: Highly corrosive and toxic. Handle in a well-ventilated fume hood with appropriate PPE, including acid-resistant gloves and a face shield.

  • Isopropanol and Diethyl Ether: Flammable solvents. Work in a well-ventilated area away from ignition sources.

Always consult the Safety Data Sheet (SDS) for each chemical before use.

Conclusion

The synthesis of this compound from its free base is a high-yielding and straightforward acid-base reaction. The resulting hydrochloride salt offers improved physical properties, which are advantageous for various applications in research and development. The provided protocol and analytical methods serve as a comprehensive guide for the successful synthesis and characterization of this compound.

References

what is the CAS number for 2-Amino-5-ethylphenol hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 149861-22-3

This document provides a comprehensive technical overview of 2-Amino-5-ethylphenol hydrochloride, intended for researchers, scientists, and professionals in drug development and chemical synthesis.

Chemical and Physical Properties

This compound is an organic compound primarily utilized as a key intermediate in the synthesis of fine chemicals and as a precursor in oxidative hair dye formulations.[1][2] Its chemical structure consists of a phenol ring substituted with an amino group and an ethyl group, presented as a hydrochloride salt.

Quantitative Data Summary

The following table summarizes the key physicochemical properties of this compound.

PropertyValueReference(s)
CAS Number 149861-22-3[3][4]
Molecular Formula C₈H₁₂ClNO[3][5]
Molecular Weight 173.64 g/mol [3][5]
Appearance White to off-white crystalline powder[2]
Melting Point >163-185°C (with decomposition)[2]
Solubility Soluble in water and ethanol[2]
Purity (Typical) ≥98% (by HPLC)[2][5]
Topological Polar Surface Area (TPSA) 46.25 Ų[3]
logP (Predicted) 1.9586[3]

Synthesis and Mechanism of Action

Synthesis Pathway

The hydrochloride salt is typically formed in the final step of the synthesis by reacting 2-amino-5-ethylphenol with hydrochloric acid. A general industrial method for producing 2-amino-5-alkyl-phenols involves the alkali fusion of the corresponding amino-alkyl-benzenesulfonic acid, followed by neutralization with a mineral acid like HCl to precipitate the product.

G A 2-Amino-5-ethylbenzenesulfonic Acid B Alkali Fusion (e.g., KOH/NaOH, 300°C) A->B C Potassium/Sodium 2-amino-5-ethylphenoxide salt B->C D Acidification (Hydrochloric Acid, HCl) C->D E 2-Amino-5-ethylphenol hydrochloride (Final Product) D->E

Fig. 1: General synthesis pathway for 2-amino-5-alkyl-phenols.
Mechanism of Action in Oxidative Hair Dyes

In cosmetic applications, this compound functions as a "coupler" or dye precursor.[6] It is formulated with a "developer" (e.g., p-phenylenediamine) and an oxidizing agent, typically hydrogen peroxide. When applied to hair, the small precursor molecules penetrate the hair shaft. The oxidizing agent then catalyzes a reaction between the coupler and developer, forming large, colored polymer molecules that are trapped within the hair structure, resulting in a long-lasting color.[1]

G cluster_0 Step 1: Application & Penetration cluster_1 Step 2: Oxidation & Color Formation A Small Precursor Molecules: - 2-Amino-5-ethylphenol HCl (Coupler) - p-Phenylenediamine (Developer) C Penetration of Hair Shaft A->C B Alkaline Agent (e.g., Ammonia) B->C Swells cuticle, allows penetration E Oxidative Coupling Reaction C->E D Oxidizing Agent (Hydrogen Peroxide) D->E Initiates reaction F Formation of Large, Colored Polymer Molecules E->F G Permanent Color Trapped in Hair Cortex F->G

Fig. 2: Workflow of oxidative hair dyeing mechanism.

Experimental Protocols

The European Commission's Scientific Committee on Consumer Safety (SCCS) has evaluated the safety of this compound. The following protocols are based on their published opinion.[6]

In Vitro Skin Corrosion Assay

This experiment assesses the potential of a substance to cause skin corrosion using a reconstituted human epidermis (RHE) model.

  • Guideline: Comparable to ECVAM-validated RHE models.

  • Test System: Reconstituted Human Epidermis model (e.g., SkinEthic).

  • Test Substance: this compound, neat (100% powder).

  • Methodology:

    • Quality Control: Prior to testing, the transepidermal electrical resistance (TER) of two skin discs from the batch is measured to ensure tissue barrier integrity (> 10 kΩ).

    • Application: The neat substance is applied directly to the epidermal surface of three separate skin discs.

    • Controls: Three positive control discs (e.g., 36% hydrochloric acid) and three negative control discs (sterile distilled water) are assayed in parallel.

    • Exposure: The contact period for all discs is 24 hours.

    • Removal: At the end of the exposure period, the test material is thoroughly washed from the skin disc surface with warm tap water.

    • Endpoint Measurement: The TER is measured again for each disc. A significant drop in electrical resistance indicates damage to the skin barrier.

G start Start prep Prepare Reconstituted Human Epidermis (RHE) Tissue Discs start->prep qc Barrier Integrity QC (TER > 10 kΩ)? prep->qc apply Apply Substance to Triplicate Discs: - Test Substance (Neat) - Positive Control (HCl) - Negative Control (Water) qc->apply Yes fail Batch Fails QC qc->fail No expose Expose for 24 hours apply->expose wash Wash Substance from Disc Surface expose->wash measure Measure Final Transepidermal Electrical Resistance (TER) wash->measure analyze Significant TER Decrease vs. Negative Control? measure->analyze corrosive Classify as Corrosive analyze->corrosive Yes not_corrosive Not Classified as Corrosive analyze->not_corrosive No end End corrosive->end not_corrosive->end fail->end

Fig. 3: Experimental workflow for the RHE skin corrosion assay.
Acute Oral Toxicity Study

This study provides data on the health effects of a single oral dose of the substance.

  • Guideline: Acute Toxic Class Method.

  • Test System: Female rats (two groups of 3 animals each).

  • Test Substance: this compound dissolved in water.

  • Methodology:

    • A single dose of 2000 mg/kg body weight is administered by oral gavage.

    • Animals are observed for a period of 15 days.

    • Body weight is recorded just before administration and on days 1, 8, and 15.

    • Clinical signs of toxicity and mortality are recorded daily.

    • A full autopsy is performed on all animals after death or at the end of the study period.

Safety and Handling

This compound is classified under the Globally Harmonized System (GHS) with the following hazards:

  • H302: Harmful if swallowed.[3]

  • H314: Causes severe skin burns and eye damage.[3]

Standard personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. It should be stored under an inert atmosphere (nitrogen or argon) at 2-8°C, away from moisture.[5]

References

molecular structure and weight of 2-Amino-5-ethylphenol hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-5-ethylphenol hydrochloride is a synthetic organic compound with the chemical formula C₈H₁₂ClNO. It is primarily utilized as an intermediate in the synthesis of various chemicals, including pharmaceuticals, agrochemicals, and dyes. Its most prominent application is as a precursor in oxidative hair coloring formulations. This technical guide provides a comprehensive overview of its molecular structure, physicochemical properties, and available toxicological data. While detailed experimental protocols for its synthesis and analysis are not extensively published, this guide compiles available information to support research and development activities.

Molecular Structure and Properties

The molecular structure of this compound consists of a phenol ring substituted with an amino group at the second position and an ethyl group at the fifth position, with the hydrochloride salt formed at the amino group.

Molecular Formula: C₈H₁₂ClNO[1][2][3]

Molecular Weight: 173.64 g/mol [1][2][3]

CAS Number: 149861-22-3[1][2][3]

Synonyms: 6-Amino-m-ethylphenol hydrochloride, Phenol, 2-amino-5-ethyl-, hydrochloride[1]

Physicochemical Data

A summary of the key physicochemical properties of this compound is presented in Table 1.

PropertyValueReference
Melting Point>163 °C (decomposes)[3]
SolubilitySoluble in water and ethanol; slightly soluble in DMSO and Methanol.[3][4]
AppearanceWhite to off-white crystalline powder[4]
Purity≥98% (by HPLC)[1][4]
Storage4°C, stored under nitrogen, away from moisture[1]

Experimental Protocols

General Synthesis of 2-Amino-5-alkyl-phenols

A general process for the preparation of 2-amino-5-alkyl-phenols is described in patent literature. This process involves the alkali fusion of a corresponding amino-alkyl-benzenesulfonic acid. The following is a generalized workflow based on this patent.

Disclaimer: This is a generalized protocol and may require optimization for the specific synthesis of this compound.

Materials:

  • 2-Amino-5-ethyl-benzenesulfonic acid sodium salt

  • Potassium hydroxide (KOH)

  • Hydrochloric acid (HCl)

  • Activated carbon

  • Nitrogen gas

Procedure:

  • Alkali Fusion: The sodium salt of 2-amino-5-ethyl-benzenesulfonic acid is reacted with a significant molar excess of potassium hydroxide. The reaction is carried out at a high temperature (e.g., 300°C) and pressure (e.g., 15-20 bar) for several hours with stirring to yield the potassium salt of 2-amino-5-ethyl-phenol.

  • Dilution: After cooling, the reaction mixture is diluted with water to a concentration of approximately 5% by weight of the product.

  • Acidification: The alkaline suspension of the potassium salt is carefully neutralized by metering in aqueous hydrochloric acid at an elevated temperature (e.g., 90°C) to a pH of 0.5 to 1.0. This converts the potassium salt to the hydrochloride salt of 2-amino-5-ethylphenol.

  • Purification (Decolorization): The resulting acidic solution may be clarified with activated carbon at an elevated temperature (e.g., 100°C) to remove tarry byproducts.

  • Precipitation: The pH of the clarified solution is then adjusted to 4.5 to 6.0 with an aqueous base (e.g., sodium hydroxide solution) under an inert atmosphere (nitrogen) to precipitate the free base, 2-amino-5-ethylphenol.

  • Isolation: The precipitated product is isolated by filtration, washed with water, and dried. To obtain the hydrochloride salt, the isolated free base would be redissolved in an appropriate solvent and treated with hydrochloric acid.

Toxicological Assessment Protocols

The European Commission's Scientific Committee on Consumer Safety (SCCS) has evaluated the safety of 2-Amino-5-ethylphenol HCl. The following are summaries of the methodologies used in the toxicological assessments.

  • Test System: Female rats.

  • Method: The study was conducted using the acute toxic class method.

  • Procedure: The test substance was dissolved in water and administered orally at a dose of 2000 mg/kg body weight to two groups of three animals each. The animals were observed for 15 days for any signs of toxicity. Body weight was recorded before administration and on days 1, 8, and 15. A full autopsy was performed on all animals after the observation period.[5]

  • Test System: Rats.

  • Procedure: this compound solutions were administered daily via oral gavage for 13 weeks. The homogeneity and stability of the dosing solutions were confirmed prior to the study. Homogeneity was assessed by analyzing samples from the top, middle, and bottom of the preparation, with variations expected to be within 87%-105% of the initial concentration. The stability of the solutions at room temperature was confirmed for 7 days, with a maximum deviation of 3.8% from the initial concentration.[5]

  • Test System: Rats.

  • Procedure: The test substance was administered to pregnant rats during the period of organogenesis. The homogeneity of the solutions was confirmed to be between 89% and 103% of the initial concentration, and the solutions were stable for 7 days at room temperature (deviation <10%).[5]

Biological Activity and Signaling Pathways

As of the date of this document, there is no publicly available scientific literature describing the specific biological activities or the involvement of this compound in any signaling pathways. Its primary known function is as a chemical intermediate, particularly in the formation of colorants in oxidative hair dyes through a chemical oxidation process.

Visualizations

Experimental Workflows

The following diagrams illustrate the general experimental workflows for the synthesis and toxicological evaluation of this compound.

Synthesis_Workflow cluster_synthesis Generalized Synthesis of 2-Amino-5-ethylphenol start 2-Amino-5-ethyl- benzenesulfonic acid salt alkali_fusion Alkali Fusion (KOH, 300°C, 15-20 bar) start->alkali_fusion dilution Dilution (Water) alkali_fusion->dilution acidification Acidification (HCl, pH 0.5-1.0) dilution->acidification purification Purification (Activated Carbon) acidification->purification precipitation Precipitation (NaOH, pH 4.5-6.0) purification->precipitation isolation Isolation (Filtration & Drying) precipitation->isolation product 2-Amino-5-ethylphenol isolation->product

Caption: Generalized workflow for the synthesis of 2-Amino-5-ethylphenol.

Toxicity_Testing_Workflow cluster_toxicity Toxicological Evaluation Workflow cluster_studies In Vivo Studies start Test Substance: 2-Amino-5-ethylphenol HCl acute_oral Acute Oral Toxicity (Rat, Single Dose 2000 mg/kg) start->acute_oral thirteen_week 13-Week Oral Gavage (Rat, Daily Dosing) start->thirteen_week developmental Prenatal Developmental Toxicity (Rat, Dosing during Organogenesis) start->developmental observation Observation Period (Clinical Signs, Body Weight) acute_oral->observation thirteen_week->observation developmental->observation analysis Endpoint Analysis (Autopsy, Histopathology) observation->analysis conclusion Safety Assessment analysis->conclusion

References

physical and chemical properties of 2-Amino-5-ethylphenol hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties, applications, and analytical methodologies for 2-Amino-5-ethylphenol hydrochloride (CAS: 149861-22-3). The information is intended to support research, development, and quality control activities involving this compound.

Core Physical and Chemical Properties

This compound is a substituted aromatic amine that serves as a key intermediate in various chemical syntheses. Its physical and chemical characteristics are crucial for its handling, storage, and application in further manufacturing processes.

PropertyValueSource(s)
IUPAC Name 2-amino-5-ethylphenol;hydrochloride[1]
Synonyms 2-AMINO-5-ETHYLPHENOL HCL, 6-Amino-m-ethylphenol hydrochloride[1]
CAS Number 149861-22-3[2]
Molecular Formula C₈H₁₂ClNO or C₈H₁₁NO·HCl[1][3]
Molecular Weight 173.64 g/mol [1][4]
Appearance White to off-white crystalline powder; White to Light Brown Solid[2]
Melting Point >163°C (decomposes)[2]
Solubility Soluble in water and ethanol; Slightly soluble in DMSO and Methanol[2]
Purity (Typical) ≥98% (by HPLC)
Stability Hygroscopic; solutions are stable for 7 days at room temperature.[2][5][2][5]

Synthesis and Industrial Applications

This compound is primarily utilized as a versatile intermediate in the synthesis of a wide range of organic compounds. Its reactivity, stemming from the amino and phenolic hydroxyl groups, allows for its incorporation into larger, more complex molecules.

A general workflow for the synthesis and application of this compound is illustrated below. The synthesis often involves the reaction of 2-amino-5-ethylphenol with hydrochloric acid to produce the hydrochloride salt.[3] A more general industrial preparation for 2-amino-5-alkyl-phenols involves the alkaline hydrolysis of 2-amino-5-alkyl-benzenesulfonic acids under pressure.[6]

G cluster_synthesis Synthesis Pathway cluster_application Application Pathways Start 2-Amino-5-alkyl- benzenesulfonic Acid Hydrolysis Alkaline Hydrolysis (KOH, High T/P) Start->Hydrolysis Process Intermediate 2-Amino-5-ethylphenol Hydrolysis->Intermediate HCl_Reaction Reaction with HCl Intermediate->HCl_Reaction Product 2-Amino-5-ethylphenol Hydrochloride HCl_Reaction->Product Pharma Pharmaceuticals Product->Pharma Intermediate For Dyes Hair Dyes & Colorants Product->Dyes Precursor For Agro Agrochemicals Product->Agro Intermediate For G Prep Sample & Standard Preparation Inject HPLC Injection Prep->Inject Separate C18 Column Separation Inject->Separate Detect UV Detection Separate->Detect Analyze Data Analysis (Peak Integration) Detect->Analyze Report Purity Report Analyze->Report

References

2-Amino-5-ethylphenol hydrochloride solubility in water and organic solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 2-Amino-5-ethylphenol hydrochloride (CAS No. 149861-22-3), a key intermediate in the synthesis of pharmaceuticals and fine chemicals.[1] Understanding the solubility of this compound is critical for its application in various research and development stages, including formulation, synthesis, and quality control.

Core Properties of this compound

PropertyValueSource
Molecular FormulaC₈H₁₂ClNO[2][3][4]
Molecular Weight173.64 g/mol [1][2][3]
AppearanceWhite to off-white crystalline powder[1]
Melting PointApproximately 180-185°C (decomposes)[1]

Solubility Data

The solubility of this compound has been determined in aqueous and various organic solvents. The following table summarizes the available quantitative and qualitative data to facilitate comparison and aid in solvent selection for experimental and manufacturing processes.

SolventSolubilityTemperature
Water428 g/L20 °C[5]
EthanolSolubleNot Specified[1]
MethanolSlightly SolubleNot Specified
Dimethyl Sulfoxide (DMSO)Slightly SolubleNot Specified
Neutral SolventsSlightly SolubleNot Specified[1]

Experimental Protocols

A standardized method for determining water solubility is crucial for regulatory and scientific purposes. The quantitative water solubility data reported here was generated in a study adhering to established guidelines.

Methodology for Water Solubility Determination (Based on OECD Guideline 105)

The flask method, a common and reliable technique for determining the water solubility of substances, is outlined below. This method is designed to determine the saturation mass concentration of a substance in water.

Principle: A specific amount of the test substance is dissolved in water at a given temperature to achieve a saturated solution. The concentration of the substance in the aqueous solution is then determined by a suitable analytical method.

Apparatus:

  • Constant temperature bath

  • Shaker or stirrer

  • Centrifuge (if necessary for phase separation)

  • Analytical instrumentation appropriate for the substance (e.g., HPLC, UV-Vis spectrophotometry)

  • Standard laboratory glassware

Procedure:

  • Preparation: A supersaturated solution of this compound in water is prepared.

  • Equilibration: The solution is stirred at a constant temperature (e.g., 20°C) for a sufficient period to allow it to reach equilibrium. This is typically done for at least 24 hours.

  • Phase Separation: If undissolved particles are present, the saturated solution is separated from the excess solid by centrifugation or filtration.

  • Analysis: The concentration of this compound in the clear aqueous phase is determined using a validated analytical method.

  • Replicates: The experiment is performed in replicate to ensure the precision and reliability of the results.

Logical Workflow for Solubility Assessment

The following diagram illustrates a general workflow for assessing the solubility of a chemical compound like this compound.

G cluster_0 Preliminary Assessment cluster_1 Quantitative Analysis cluster_2 Application & Formulation A Compound Characterization (Purity, Identity) B Qualitative Solubility Screening (Water, Organic Solvents) A->B Input C Method Development (e.g., HPLC, UV-Vis) B->C Select Solvents D Equilibrium Solubility Determination (e.g., Shake-Flask Method) C->D Validated Method E Data Analysis and Reporting D->E Concentration Data F Solvent System Selection E->F Solubility Profile G Formulation Development F->G Optimized Solvents

Caption: General workflow for determining chemical solubility.

References

A Technical Guide to the Spectroscopic Analysis of 2-Amino-5-ethylphenol Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the spectroscopic data and analytical protocols for 2-Amino-5-ethylphenol hydrochloride (CAS No: 149861-22-3). Despite a comprehensive search of scientific literature and chemical databases, detailed experimental spectroscopic data (¹H NMR, ¹³C NMR, IR, and MS) for this compound are not publicly available at the time of this publication. This document, therefore, provides general information, predicted data where possible, and standardized experimental protocols for the acquisition of such data. A general workflow for the spectroscopic analysis of a chemical compound is also presented.

Introduction

This compound is a chemical compound with the molecular formula C₈H₁₂ClNO.[1][2][3][4][5] It is recognized for its applications as an intermediate in the synthesis of dyes and other specialty chemicals. Accurate spectroscopic data is crucial for its identification, purity assessment, and quality control in research and industrial applications. This guide is intended to be a resource for professionals requiring such analytical information.

Chemical and Physical Properties

A summary of the known physical and chemical properties of this compound is provided below.

PropertyValueSource
Molecular FormulaC₈H₁₂ClNO[1][2][3][4]
Molecular Weight173.64 g/mol [1][3][4]
CAS Number149861-22-3[3][4]
AppearanceWhite to off-white crystalline powder[5]
Melting Point>163°C (decomposes)
SolubilitySoluble in water and ethanol[5]

Spectroscopic Data

A thorough search of available scientific databases and literature did not yield publicly available experimental ¹H NMR, ¹³C NMR, IR, or Mass Spectrometry data for this compound. While the use of NMR for characterization is mentioned in some contexts, the actual data is not provided.

In the absence of experimental data, predictive models can offer estimated values. However, these should be used with the understanding that they are not a substitute for experimentally derived data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR): Predicted chemical shifts for the protons in this compound would likely show signals corresponding to the aromatic protons, the ethyl group protons (a quartet and a triplet), and exchangeable protons from the amine, hydroxyl, and ammonium groups.

¹³C NMR (Carbon-13 NMR): Predicted chemical shifts would include distinct signals for the aromatic carbons, with variations based on their substitution, and two signals for the ethyl group carbons.

Infrared (IR) Spectroscopy

A predicted IR spectrum would likely exhibit characteristic absorption bands for the O-H and N-H stretches (typically broad in the 3200-3600 cm⁻¹ region), C-H stretches of the aromatic ring and the ethyl group (around 2850-3100 cm⁻¹), C=C stretching of the aromatic ring (around 1450-1600 cm⁻¹), and C-O and C-N stretching vibrations (in the 1000-1300 cm⁻¹ region).

Mass Spectrometry (MS)

The mass spectrum would be expected to show a molecular ion peak corresponding to the free base (2-Amino-5-ethylphenol) at m/z 137.18.[6] Fragmentation patterns would likely involve the loss of the ethyl group and other characteristic fragments.

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data for a compound such as this compound.

NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O).

  • Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition: Acquire the proton spectrum using standard parameters. The spectral width should cover the expected range of chemical shifts (typically 0-12 ppm).

  • ¹³C NMR Acquisition: Acquire the carbon spectrum using proton decoupling. A larger number of scans will likely be necessary due to the lower natural abundance of ¹³C.

  • Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction.

IR Spectroscopy
  • Sample Preparation: Prepare a KBr pellet by mixing a small amount of the sample with dry potassium bromide and pressing it into a thin disk. Alternatively, for an ATR-FTIR, place a small amount of the solid sample directly on the ATR crystal.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Record the spectrum, typically in the range of 4000-400 cm⁻¹.

  • Data Processing: Perform a background subtraction and present the data as transmittance or absorbance versus wavenumber.

Mass Spectrometry
  • Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile).

  • Instrumentation: Employ a mass spectrometer, for example, one with an electrospray ionization (ESI) source coupled to a quadrupole or time-of-flight (TOF) analyzer.

  • Data Acquisition: Introduce the sample into the ion source. Acquire the mass spectrum over a suitable m/z range (e.g., 50-500).

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the complete spectroscopic characterization of a chemical compound.

Spectroscopic_Analysis_Workflow cluster_synthesis Compound Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation & Reporting Synthesis Synthesis of 2-Amino-5-ethylphenol HCl Purification Purification (e.g., Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Data_Analysis Spectral Data Analysis & Structure Confirmation NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis Report Technical Report & Data Archiving Data_Analysis->Report

Caption: General workflow for the synthesis, purification, and spectroscopic analysis of a chemical compound.

Conclusion

While this compound is a known chemical intermediate, its detailed experimental spectroscopic data is not readily accessible in the public domain. This guide provides the available physical and chemical properties and outlines the standard methodologies for researchers to obtain the necessary NMR, IR, and MS data. The provided workflow offers a clear process for the systematic characterization of this and other similar compounds. It is recommended that researchers undertaking work with this compound perform their own spectroscopic analyses to ensure the identity and purity of their materials.

References

2-Amino-5-ethylphenol hydrochloride safety data sheet and handling precautions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the safety data and handling precautions for 2-Amino-5-ethylphenol hydrochloride (CAS No. 149861-22-3). The information is compiled and presented to meet the needs of laboratory and research professionals, with a focus on safe handling, storage, and emergency preparedness.

Chemical and Physical Properties

A summary of the key physical and chemical properties of this compound is presented in Table 1. This data is essential for understanding the substance's behavior and for designing appropriate experimental and handling procedures.

PropertyValueSource
Molecular Formula C₈H₁₂ClNO--INVALID-LINK--[1], --INVALID-LINK--[2]
Molecular Weight 173.64 g/mol --INVALID-LINK--[3], --INVALID-LINK--[1]
Appearance White to off-white crystalline powder--INVALID-LINK--[4]
Melting Point >163°C (decomposes)--INVALID-LINK--[2]
Boiling Point 290°C at 760 mmHg--INVALID-LINK--[5]
Solubility Soluble in water and ethanol. Slightly soluble in DMSO and Methanol.--INVALID-LINK--[4], --INVALID-LINK--[2]
Purity ≥98%--INVALID-LINK--[1]

Hazard Identification and Classification

This compound is classified as a hazardous substance. The GHS classification and corresponding hazard statements are crucial for risk assessment and the implementation of safety measures.

Hazard ClassGHS ClassificationHazard Statement
Acute Toxicity, Oral Category 4H302: Harmful if swallowed
Skin Corrosion/Irritation Category 1H314: Causes severe skin burns and eye damage
Skin Sensitization Category 1H317: May cause an allergic skin reaction
Hazardous to the Aquatic Environment, Acute Hazard Category 1H400: Very toxic to aquatic life

Source: --INVALID-LINK--[3]

Toxicological Data

Limited toxicological data is available for this compound. The following table summarizes the key findings from studies.

Study TypeSpeciesRouteDose/ConcentrationResultsSource
Acute Oral Toxicity RatOral gavage2000 mg/kg bwDetails not specified, but this dose was used in a single dose study.--INVALID-LINK--[6]
Prenatal Developmental Toxicity RatNot specified74 mg/kg bw/dayNo Observed Adverse Effect Level (NOAEL) for maternal and developmental effects.--INVALID-LINK--[6]

Handling and Storage Precautions

Proper handling and storage are paramount to ensure the safety of personnel and the integrity of the compound.

Personal Protective Equipment (PPE)

A risk assessment should always be conducted before handling this chemical. The following PPE is recommended:

  • Eye/Face Protection: Chemical safety goggles or a face shield.

  • Skin Protection: Chemical-resistant gloves (e.g., nitrile rubber), a lab coat, and closed-toe shoes.

  • Respiratory Protection: In case of insufficient ventilation or when handling large quantities, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates is recommended.

Safe Handling Procedures
  • Work in a well-ventilated area, preferably in a chemical fume hood.

  • Avoid generating dust.

  • Do not eat, drink, or smoke in the work area.

  • Wash hands thoroughly after handling.

  • Avoid contact with skin, eyes, and clothing.

Storage Conditions
  • Store in a tightly sealed container.

  • Keep in a cool, dry, and well-ventilated place.

  • Store away from incompatible materials such as strong oxidizing agents.

  • Some sources recommend storage at 4°C under a nitrogen atmosphere.[1]

Experimental Protocols

While specific experimental protocols for this compound are not widely published, the following are general procedures for handling and in case of emergencies, based on best practices for similar chemical classes.

General Workflow for Handling

The following diagram illustrates a general workflow for the safe handling of this compound in a research setting.

G Figure 1: General Chemical Handling Workflow A Receipt and Inspection B Log into Chemical Inventory A->B C Store in Designated Location (Cool, Dry, Ventilated) B->C D Pre-use Risk Assessment C->D E Don Appropriate PPE D->E F Weighing and Preparation (in Fume Hood) E->F G Experimental Use F->G H Decontamination of Work Area G->H I Waste Disposal (Hazardous Waste Stream) H->I J Update Chemical Inventory I->J

Figure 1: General Chemical Handling Workflow
Emergency Spill Response

In the event of a spill, follow the protocol outlined in the diagram below.

G Figure 2: Chemical Spill Response Protocol A Spill Occurs B Alert others in the area A->B D Assess the spill (Size and Hazard) A->D C Evacuate if necessary B->C E Small, manageable spill? D->E F Use spill kit to contain and absorb E->F Yes J Large or highly hazardous spill E->J No G Collect waste in a sealed container F->G H Decontaminate the area G->H I Dispose of as hazardous waste H->I K Contact Emergency Services/ Environmental Health & Safety J->K

Figure 2: Chemical Spill Response Protocol
First Aid Measures

The following are general first aid measures. Always seek immediate medical attention after any exposure.

  • If Swallowed: Rinse mouth. Do NOT induce vomiting. Get medical help.[5]

  • If Inhaled: Remove person to fresh air and keep comfortable for breathing. Get emergency medical help immediately.[5]

  • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5]

  • If on Skin: Wash with plenty of water. If skin irritation or rash occurs, get medical help. Take off contaminated clothing and wash it before reuse.[5]

Logical Relationship of Safety Precautions

The effective and safe use of this compound relies on a hierarchical and interconnected set of safety precautions. The following diagram illustrates this relationship.

G Figure 3: Interrelationship of Safety Precautions cluster_0 Administrative Controls cluster_1 Engineering Controls cluster_2 Personal Protective Equipment (PPE) A Risk Assessment B Standard Operating Procedures (SOPs) A->B D Chemical Fume Hood A->D C Training B->C I Safe Handling of this compound C->I D->I E Proper Ventilation E->I F Eye Protection F->I G Gloves G->I H Lab Coat H->I

Figure 3: Interrelationship of Safety Precautions

This guide is intended to provide comprehensive safety information for this compound. It is not a substitute for a formal risk assessment, which must be conducted by qualified personnel before any new or modified procedure involving this chemical. Always refer to the most current Safety Data Sheet (SDS) provided by the manufacturer.

References

An In-depth Technical Guide to the Applications of 2-Amino-5-ethylphenol Hydrochloride in Organic Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Amino-5-ethylphenol hydrochloride is a versatile aromatic compound that serves as a valuable building block in various organic syntheses. Its bifunctional nature, possessing both a nucleophilic amino group and a reactive phenolic hydroxyl group, allows for a diverse range of chemical transformations. This technical guide explores the core applications of this compound in organic chemistry, with a focus on its role in the synthesis of dyes, heterocyclic compounds, and as a versatile intermediate for further chemical modifications. Detailed experimental protocols and quantitative data are provided to facilitate its use in a research and development setting.

Introduction

This compound, with the CAS number 149861-22-3, is a white to off-white crystalline powder.[1] It is soluble in water and ethanol.[1] The presence of both an amino and a phenolic hydroxyl group on the aromatic ring makes it a highly reactive intermediate for the synthesis of a wide array of organic molecules.[1] Its primary applications are found in the production of dyes, particularly for hair coloring formulations, as well as in the synthesis of pharmaceuticals and agrochemicals.[1] This guide will delve into the specific organic reactions where this compound can be effectively utilized.

Physicochemical Properties

A comprehensive summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its proper handling, storage, and application in synthetic procedures.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 149861-22-3[1][2]
Molecular Formula C₈H₁₂ClNO[1][2]
Molecular Weight 173.64 g/mol [1][2]
Appearance White to off-white crystalline powder[1]
Melting Point >163°C (decomposes)[3]
Solubility Soluble in water and ethanol[1]
Purity ≥98% (HPLC)[1]

Core Applications in Organic Synthesis

The reactivity of this compound is centered around its two functional groups: the amino group and the phenolic hydroxyl group. These allow for a variety of transformations, making it a key intermediate in several synthetic pathways.

Synthesis of Dyes

This compound is a well-established precursor in the synthesis of various dyes, most notably oxidative hair dyes.[2] The amino group can be diazotized and subsequently coupled with various aromatic compounds to produce a wide range of azo dyes.

The primary amino group of 2-Amino-5-ethylphenol can be readily converted to a diazonium salt, which is a highly reactive intermediate for azo coupling reactions. This process is fundamental to the synthesis of many brightly colored azo dyes.

Experimental Protocol: General Procedure for Diazotization and Azo Coupling

  • Diazotization: Dissolve this compound in an aqueous acidic solution (e.g., HCl) and cool the mixture to 0-5°C in an ice bath. A solution of sodium nitrite (NaNO₂) in water is then added dropwise while maintaining the low temperature. The completion of the diazotization can be monitored using starch-iodide paper.

  • Coupling: The cold diazonium salt solution is then slowly added to a cooled alkaline solution of a coupling agent (e.g., a phenol or naphthol derivative). The azo dye typically precipitates from the reaction mixture and can be isolated by filtration.

Diazotization_Azo_Coupling cluster_diazotization Diazotization cluster_coupling Azo Coupling 2-Amino-5-ethylphenol_HCl 2-Amino-5-ethylphenol Hydrochloride Diazonium_Salt Diazonium Salt Intermediate 2-Amino-5-ethylphenol_HCl->Diazonium_Salt NaNO₂, HCl 0-5°C Azo_Dye Azo Dye Product Diazonium_Salt->Azo_Dye Alkaline conditions Coupling_Agent Coupling Agent (e.g., Naphthol) Coupling_Agent->Azo_Dye

Synthesis of Heterocyclic Compounds

The bifunctional nature of 2-Amino-5-ethylphenol makes it an excellent starting material for the synthesis of various heterocyclic compounds, which are of significant interest in medicinal chemistry and materials science.

Experimental Protocol: General Procedure for Phenoxazine Synthesis

A mixture of 2-Amino-5-ethylphenol and an oxidizing agent (e.g., potassium ferricyanide) can be refluxed in an acidic medium to yield the corresponding phenoxazinone. Alternatively, condensation with a 1,2-dihaloarene containing electron-withdrawing groups can lead to the formation of the phenoxazine ring system.

Phenoxazine_Synthesis 2-Amino-5-ethylphenol 2-Amino-5-ethylphenol Oxidative_Coupling Oxidative Self-Condensation or Condensation with Quinone 2-Amino-5-ethylphenol->Oxidative_Coupling Oxidizing Agent (e.g., K₃[Fe(CN)₆]) Phenoxazine_Derivative 7-Ethylphenoxazine Derivative Oxidative_Coupling->Phenoxazine_Derivative

Quinolines are a class of nitrogen-containing heterocyclic compounds with a wide range of biological activities. The Skraup and Doebner-von Miller reactions are classic methods for quinoline synthesis that utilize anilines as starting materials. 2-Amino-5-ethylphenol can serve as the aniline component in these reactions to produce substituted quinolines.

The Skraup synthesis involves the reaction of an aniline with glycerol, sulfuric acid, and an oxidizing agent (such as nitrobenzene). The Doebner-von Miller reaction is a more general method that uses α,β-unsaturated aldehydes or ketones in the presence of an acid catalyst.

Experimental Protocol: General Procedure for Skraup Synthesis

A mixture of 2-Amino-5-ethylphenol, glycerol, concentrated sulfuric acid, and an oxidizing agent (e.g., nitrobenzene or arsenic acid) is heated. The reaction is typically exothermic and requires careful temperature control. After the reaction is complete, the mixture is poured into water and neutralized to precipitate the quinoline product.

Quinoline_Synthesis cluster_skraup Skraup Synthesis cluster_dvm Doebner-von Miller Reaction Start 2-Amino-5-ethylphenol Skraup_Reagents Glycerol, H₂SO₄, Oxidizing Agent Start->Skraup_Reagents DVM_Reagents α,β-Unsaturated Aldehyde/Ketone, Acid Catalyst Start->DVM_Reagents Skraup_Product Substituted Quinoline Skraup_Reagents->Skraup_Product DVM_Product Substituted Quinoline DVM_Reagents->DVM_Product

N- and O-Functionalization

The amino and hydroxyl groups of this compound can be selectively functionalized to introduce a variety of substituents, further expanding its utility as a synthetic intermediate.

The amino group can be readily acylated using acyl chlorides or anhydrides to form the corresponding amides. This reaction is often used to protect the amino group or to introduce specific functionalities.

Experimental Protocol: N-Acetylation

To a solution of this compound in a suitable solvent (e.g., dichloromethane or water), a base (e.g., triethylamine or sodium bicarbonate) is added to neutralize the hydrochloride salt. Acetic anhydride is then added, and the mixture is stirred at room temperature. The product, N-(2-hydroxy-4-ethylphenyl)acetamide, can be isolated by extraction and purified by recrystallization.

The phenolic hydroxyl group can be alkylated to form ethers. This reaction typically requires a base to deprotonate the phenol, followed by reaction with an alkylating agent.

Experimental Protocol: O-Ethylation

This compound is first neutralized with a base (e.g., sodium hydroxide) to form the free aminophenol. The free base is then treated with a stronger base (e.g., sodium hydride) in an anhydrous solvent (e.g., DMF or THF) to generate the phenoxide. An ethylating agent, such as ethyl iodide or diethyl sulfate, is then added to the reaction mixture. The resulting 2-amino-5-ethyl-1-ethoxybenzene can be purified by chromatography.

Synthesis of 2-Amino-5-ethylphenol

A patented industrial process describes the synthesis of 2-amino-5-alkyl-phenols via the alkaline hydrolysis of the corresponding 2-amino-5-alkyl-benzenesulfonic acid.

Table 2: Key Parameters for the Synthesis of 2-Amino-5-alkyl-phenols

ParameterCondition
Reactant 2-Amino-5-alkyl-benzenesulfonic acid
Reagent Alkali metal hydroxide (e.g., KOH)
Temperature 280-330 °C
Pressure 10-40 bar

The resulting alkaline reaction mixture is diluted with water and acidified to a pH of 0 to 2.5 to form the hydrochloride salt in solution. The free 2-amino-5-alkyl-phenol is then precipitated by adjusting the pH to 4.5 to 6.0 and can be isolated by filtration.

Safety and Handling

This compound is classified as harmful if swallowed, causes severe skin burns and eye damage, may cause an allergic skin reaction, and is very toxic to aquatic life. Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a valuable and versatile building block in organic synthesis. Its dual functionality allows for a wide range of chemical transformations, making it a key intermediate in the synthesis of dyes, complex heterocyclic compounds such as phenoxazines and quinolines, and other functionalized organic molecules. The experimental protocols and data presented in this guide provide a solid foundation for researchers and scientists to explore the full potential of this compound in their synthetic endeavors. Further research into its applications in the development of novel pharmaceuticals and functional materials is warranted.

References

discovery and history of 2-Amino-5-ethylphenol hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 2-Amino-5-ethylphenol Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of this compound (CAS No: 149861-22-3), a key intermediate in the synthesis of pharmaceuticals, dyes, and fine chemicals. While specific details of its initial discovery and historical development are not extensively documented in publicly available literature, this document outlines its modern applications, physicochemical properties, and detailed synthetic methodologies. The guide includes structured data tables for easy reference, a plausible, patent-derived experimental protocol for its synthesis, and visualizations of the synthetic pathway and a general analytical workflow.

Introduction and History

This compound, with the chemical formula C₈H₁₂ClNO, is an aromatic organic compound belonging to the family of aminophenols.[1][2] While the specific historical context of its first synthesis is not well-documented, the development of aminophenols is intrinsically linked to the expansion of the synthetic dye industry in the late 19th century and later, the pharmaceutical industry. Compounds of this class are versatile precursors due to the presence of two reactive functional groups: an amino group (-NH₂) and a hydroxyl group (-OH) on a benzene ring.

In contemporary chemical science, this compound is primarily recognized for its role as a crucial building block. It serves as an intermediate in the production of agrochemicals and specialty chemicals.[3] Notably, it is used as an oxidative hair coloring agent precursor, where it can be oxidized to form larger dye molecules within the hair shaft.[4][5] Its hydrochloride salt form enhances its stability and solubility in aqueous formulations.[6]

Physicochemical and Characterization Data

The properties of this compound have been characterized by various sources. Key quantitative data are summarized in the tables below for clarity and ease of comparison. Publicly available, detailed spectroscopic data such as ¹H-NMR, ¹³C-NMR, or Mass Spectrometry are limited; however, typical quality standards are reported by commercial suppliers.

Table 1: Chemical Identifiers and Molecular Properties

Property Value Source(s)
CAS Number 149861-22-3 [1][7][8]
Molecular Formula C₈H₁₂ClNO [1][8]
Molecular Weight 173.64 g/mol [1][7]
IUPAC Name 2-amino-5-ethylphenol;hydrochloride [1]
Parent Compound CAS 182499-90-7 (2-Amino-5-ethylphenol) [2]

| Parent MW | 137.18 g/mol |[2] |

Table 2: Physical and Quality Control Properties

Property Value Source(s)
Appearance White to off-white crystalline powder [3]
Melting Point >163 °C (decomposes) [7]
Approx. 180-185 °C (decomposes) [3]
Solubility Soluble in water and ethanol [3]
Purity (Typical) ≥98% (by HPLC) [3]

| Moisture Content | ≤0.5% |[3] |

Synthesis and Experimental Protocols

The synthesis of this compound is achieved in two primary stages: the preparation of the parent compound, 2-Amino-5-ethylphenol, followed by its conversion to the hydrochloride salt. A robust industrial method for preparing 2-amino-5-alkyl-phenols is described in U.S. Patent 5,847,217, which involves the alkaline hydrolysis of a corresponding sulfonic acid.[9]

Synthesis of 2-Amino-5-ethylphenol

This protocol is based on the general method for 2-amino-5-alkyl-phenols.[9]

Step 1: Sulfonation of 4-Ethylaniline

  • In a suitable reactor equipped with a stirrer and temperature control, add an inert organic solvent.

  • Add 4-ethylaniline to the solvent.

  • Slowly add sulfuric acid while maintaining the temperature to facilitate the sulfonation reaction, yielding 2-amino-5-ethyl-benzenesulfonic acid.

  • Neutralize the resulting sulfonic acid with an appropriate base (e.g., sodium hydroxide) to form the sodium salt.

Step 2: Alkaline Hydrolysis

  • The sodium salt of 2-amino-5-ethyl-benzenesulfonic acid is mixed with a significant molar excess of aqueous alkali metal hydroxide (e.g., potassium hydroxide).

  • The mixture is heated in an autoclave under pressure (e.g., 2 to 120 bar) at a high temperature (e.g., 250 to 400°C) for several hours to effect the hydrolysis of the sulfonate group to a hydroxyl group.

  • After cooling, the reaction mixture is diluted with water.

Step 3: Isolation of 2-Amino-5-ethylphenol

  • The alkaline solution containing the potassium or sodium salt of 2-amino-5-ethylphenol is carefully acidified with a mineral acid, such as hydrochloric acid (HCl), to a pH between 4 and 6.[9]

  • The acidification causes the free base, 2-Amino-5-ethylphenol, to precipitate out of the solution.

  • The precipitate is isolated by filtration, washed with water to remove residual salts, and dried.

Preparation of this compound
  • Dissolve the synthesized 2-Amino-5-ethylphenol in a suitable solvent, such as ethanol or isopropanol.

  • Cool the solution in an ice bath.

  • Slowly add a stoichiometric amount of concentrated hydrochloric acid or bubble anhydrous hydrogen chloride gas through the solution with stirring.

  • The hydrochloride salt will precipitate from the solution.

  • Collect the solid product by filtration, wash with a small amount of cold solvent, and dry under vacuum to yield this compound.[6]

Visualizations: Pathways and Workflows

The following diagrams, generated using DOT language, illustrate the synthetic pathway and a general characterization workflow.

Synthesis_Pathway cluster_start Starting Material cluster_step1 Step 1: Sulfonation cluster_step2 Step 2: Alkaline Hydrolysis cluster_step3 Step 3: Acidification cluster_final Final Product Formation A 4-Ethylaniline B 2-Amino-5-ethyl- benzenesulfonic Acid A->B H₂SO₄ C Potassium Salt of 2-Amino-5-ethylphenol B->C KOH, Heat, Pressure D 2-Amino-5-ethylphenol (Free Base) C->D HCl (to pH 4-6) E 2-Amino-5-ethylphenol Hydrochloride D->E Conc. HCl

Caption: Synthetic pathway for this compound.

Characterization_Workflow cluster_synthesis Synthesis & Purification cluster_identity Identity Confirmation cluster_purity Purity & Quality Assessment A Crude Product B Purification (e.g., Recrystallization) A->B C ¹H and ¹³C NMR B->C Structural Info D Mass Spectrometry (MS) B->D Molecular Weight E FT-IR Spectroscopy B->E Functional Groups F HPLC / GC B->F Purity Assay G Melting Point Analysis B->G Physical Constant H Elemental Analysis F->H Composition

Caption: General workflow for chemical synthesis and characterization.

Conclusion

This compound is a valuable chemical intermediate with established roles in the fine chemical and cosmetic industries. While its early history is not prominent in scientific literature, modern synthetic routes, such as those proceeding from 4-ethylaniline, are well-established. This guide provides researchers and developers with the core technical information regarding its properties, synthesis, and a framework for its analytical characterization.

References

synonyms and alternative names for 2-Amino-5-ethylphenol hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of 2-Amino-5-ethylphenol hydrochloride, a chemical compound of interest to researchers, scientists, and professionals in drug development and fine chemical synthesis. This document details its nomenclature, physicochemical properties, experimental protocols for its synthesis, purification, and analysis, as well as its key applications.

Nomenclature and Identification

This compound is a salt of an aromatic amine and phenol. Accurate identification is crucial for scientific research and chemical synthesis.

Synonyms and Alternative Names:

  • 6-Amino-m-ethylphenol hydrochloride[1]

  • Phenol, 2-amino-5-ethyl-, hydrochloride (1:1)[2]

  • 2-amino-5-ethylphenol;hydrochloride[3]

  • Colorex AEP[4]

  • 2-azanyl-5-ethyl-phenol hydrochloride

Key Identifiers:

IdentifierValue
CAS Number 149861-22-3[1][3][5]
Molecular Formula C₈H₁₂ClNO[1]
Molecular Weight 173.64 g/mol [1][3][5]
IUPAC Name 2-amino-5-ethylphenol;hydrochloride[3]
InChI InChI=1S/C8H11NO.ClH/c1-2-6-3-4-7(9)8(10)5-6;/h3-5,10H,2,9H2,1H3;1H[3]
InChI Key SZAJCDAIQPZDSA-UHFFFAOYSA-N[3]
SMILES CCC1=CC(=C(C=C1)N)O.Cl[1][3]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below. These properties are essential for its handling, storage, and application in experimental settings.

PropertyValueSource(s)
Appearance White to off-white crystalline powder.[5]
Melting Point >163°C (decomposes)[6]
Approximately 180-185°C (decomposes)[5]
Boiling Point Not applicable (decomposes before boiling)[5]
Solubility Soluble in water and ethanol; slightly soluble in neutral solvents.[5]
Purity ≥98% (HPLC)[1][5]
Storage 4°C, stored under nitrogen, away from moisture.[1]

Experimental Protocols

Detailed methodologies for the synthesis, purification, and analysis of this compound are provided in this section. These protocols are based on established chemical principles and data from analogous compounds.

Synthesis of this compound

The synthesis of this compound is typically achieved through the reaction of 2-amino-5-ethylphenol with hydrochloric acid.[3] A general procedure is outlined below:

Materials:

  • 2-Amino-5-ethylphenol

  • Concentrated Hydrochloric Acid (HCl)

  • Anhydrous diethyl ether (or other suitable organic solvent)

  • Magnetic stirrer and stir bar

  • Ice bath

  • Büchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Dissolve a known quantity of 2-amino-5-ethylphenol in a minimal amount of anhydrous diethyl ether in a flask equipped with a magnetic stir bar.

  • Cool the solution in an ice bath with continuous stirring.

  • Slowly add a stoichiometric equivalent of concentrated hydrochloric acid dropwise to the cooled solution. The hydrochloride salt will precipitate out of the solution.

  • Continue stirring in the ice bath for an additional 30 minutes to ensure complete precipitation.

  • Collect the precipitated solid by vacuum filtration using a Büchner funnel.

  • Wash the collected solid with a small amount of cold, anhydrous diethyl ether to remove any unreacted starting material or impurities.

  • Dry the purified this compound product under vacuum.

G Synthesis Workflow for 2-Amino-5-ethylphenol HCl cluster_synthesis Synthesis cluster_purification Purification start Start: 2-Amino-5-ethylphenol dissolve Dissolve in Anhydrous Diethyl Ether start->dissolve cool Cool in Ice Bath dissolve->cool add_hcl Add Concentrated HCl (dropwise) cool->add_hcl precipitate Precipitation of Hydrochloride Salt add_hcl->precipitate stir Stir for 30 min in Ice Bath precipitate->stir filter Vacuum Filtration (Büchner Funnel) stir->filter Transfer to Purification wash Wash with Cold Anhydrous Diethyl Ether filter->wash dry Dry under Vacuum wash->dry end_product End Product: 2-Amino-5-ethylphenol HCl dry->end_product

Caption: A typical workflow for the synthesis and purification of this compound.

Purification by Recrystallization

For higher purity, recrystallization can be employed. The choice of solvent is critical for effective purification.

Materials:

  • Crude this compound

  • Recrystallization solvent (e.g., ethanol, isopropanol, or a water/ethanol mixture)

  • Erlenmeyer flask

  • Hot plate with magnetic stirring

  • Büchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Place the crude this compound in an Erlenmeyer flask.

  • Add a minimal amount of the chosen recrystallization solvent.

  • Gently heat the mixture on a hot plate with stirring until the solid completely dissolves. Add more solvent in small portions if necessary to achieve full dissolution at the boiling point.

  • If insoluble impurities are present, perform a hot gravity filtration.

  • Allow the hot, clear solution to cool slowly to room temperature.

  • Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration.

  • Wash the crystals with a small amount of ice-cold recrystallization solvent.

  • Dry the crystals under vacuum.

Analytical Methods: High-Performance Liquid Chromatography (HPLC)

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., Primesep 100)

Mobile Phase:

  • A mixture of water, acetonitrile (MeCN), and an acid buffer (e.g., sulfuric acid or perchloric acid). The exact ratio should be optimized for best separation.

Procedure:

  • Prepare a standard solution of this compound of known concentration in the mobile phase.

  • Prepare the sample solution by dissolving the synthesized product in the mobile phase.

  • Set the UV detector to a wavelength of approximately 275 nm (this may need optimization).

  • Inject the standard and sample solutions into the HPLC system.

  • Analyze the resulting chromatograms to determine the retention time and peak area of the compound, which allows for purity assessment.

G General HPLC Analysis Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis sample 2-Amino-5-ethylphenol HCl Sample dissolve_sample Dissolve in Mobile Phase sample->dissolve_sample standard Reference Standard dissolve_standard Dissolve in Mobile Phase standard->dissolve_standard hplc HPLC System (C18 Column) inject Inject Sample and Standard dissolve_sample->inject Transfer to HPLC dissolve_standard->inject Transfer to HPLC hplc->inject detect UV Detection (~275 nm) inject->detect chromatogram Obtain Chromatograms detect->chromatogram Generate Data analyze Analyze Retention Time and Peak Area chromatogram->analyze purity Determine Purity analyze->purity

Caption: A generalized workflow for the purity analysis of this compound using HPLC.

Applications and Biological Relevance

This compound is primarily utilized as an intermediate in the synthesis of various organic compounds.[5] Its key applications include:

  • Dye Industry: It serves as a precursor in the manufacturing of certain dyes.[5]

  • Pharmaceuticals and Agrochemicals: The reactive amino and phenolic groups make it a valuable building block in the synthesis of more complex molecules for potential use in pharmaceuticals and agrochemicals.[5]

Currently, there is limited publicly available information directly linking this compound to specific biological signaling pathways. Its relevance in drug development is primarily as a synthetic intermediate rather than a bioactive agent itself. Further research is needed to explore any potential biological activities of this compound.

Safety and Handling

This compound should be handled with care in a laboratory setting. It is advisable to consult the Safety Data Sheet (SDS) for detailed safety information. General precautions include:

  • Working in a well-ventilated area or under a fume hood.

  • Wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Avoiding inhalation of dust and contact with skin and eyes.

  • Storing the compound in a cool, dry place away from incompatible materials.

References

Methodological & Application

Application Notes and Protocols for 2-Amino-5-ethylphenol Hydrochloride in Oxidative Hair Dye Formulation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-5-ethylphenol hydrochloride is a synthetic aromatic amine compound utilized as a coupler in permanent (oxidative) hair dye formulations.[1] In the presence of a primary intermediate (developer) and an oxidizing agent, it undergoes a chemical reaction to form larger dye molecules that are trapped within the hair cortex, resulting in a long-lasting color change.[2] This document provides a detailed protocol for the formulation of a cream-based oxidative hair dye incorporating this compound, along with methodologies for evaluating the performance and potential hair damage associated with its use.

Chemical and Physical Properties

PropertyValue
Chemical Name This compound[3]
CAS Number 149861-22-3[4]
Molecular Formula C₈H₁₂ClNO[3]
Molecular Weight 173.64 g/mol [3]
Appearance Off-white to light grey crystalline powder
Solubility Soluble in water

Reaction Mechanism in Oxidative Hair Dyeing

The coloration process in permanent hair dyes is an oxidative chemical reaction. The key components involved are:

  • Primary Intermediates (Developers): These are typically para-substituted aromatic diamines or aminophenols, such as p-phenylenediamine (PPD) or p-toluenediamine (PTD).[5]

  • Couplers (Color Modifiers): These are meta-substituted aromatic compounds, such as this compound. They do not produce significant color on their own but react with the oxidized primary intermediates to form a variety of dye molecules.[5]

  • Oxidizing Agent: Hydrogen peroxide is the most commonly used oxidizing agent.[6]

  • Alkalizing Agent: An alkaline environment (typically pH 9-11) is necessary to swell the hair cuticle, allowing the dye precursors to penetrate the cortex. Ammonia or monoethanolamine (MEA) are common alkalizing agents.[5]

The reaction proceeds as follows:

  • The alkalizing agent swells the hair cuticle.

  • The oxidizing agent (hydrogen peroxide) oxidizes the primary intermediate to a reactive quinonediimine.[5]

  • This highly reactive quinonediimine then rapidly couples with the coupler molecule (this compound).

  • This coupling reaction forms a larger, complex indoaniline dye molecule.

  • These larger dye molecules are trapped within the hair cortex, resulting in a permanent color change.[2] The final color depends on the specific primary intermediate and other couplers used in the formulation.

Experimental Protocols

Protocol 1: Formulation of a Cream-Based Oxidative Hair Dye

This protocol outlines the preparation of a stable oil-in-water emulsion (cream) hair dye base.

Table 1: Typical Formulation of a Cream-Based Oxidative Hair Dye

Ingredient Category Ingredient Example Function Typical Concentration Range (% w/w)
Coupler This compoundColor Formation0.1 - 1.0
Primary Intermediate p-Phenylenediamine (PPD)Color Formation0.1 - 2.0[7]
Solvent Deionized WaterVehicleq.s. to 100
Propylene GlycolCo-solvent, Humectant2.0 - 10.0
Thickener/Emulsifier Cetearyl AlcoholEmulsion Stabilizer, Viscosity Control5.0 - 15.0
Ceteareth-20Emulsifier1.0 - 5.0
Alkalizing Agent Ammonium Hydroxide (30% solution)Swells Cuticle, Activates Peroxide1.0 - 5.0
Antioxidant Sodium SulfitePrevents Premature Oxidation0.1 - 0.5
Chelating Agent Tetrasodium EDTAStabilizes Formula0.1 - 0.3
Conditioning Agent Hydrolyzed KeratinHair Repair and Protection0.5 - 2.0
Surfactant Sodium Laureth SulfateCleansing and Foaming1.0 - 5.0

Procedure:

  • Oil Phase Preparation: In a suitable vessel, combine the cetearyl alcohol and ceteareth-20. Heat to 70-75°C until all components are melted and uniform.

  • Aqueous Phase Preparation: In a separate vessel, heat the deionized water to 70-75°C. Add the propylene glycol, tetrasodium EDTA, and sodium sulfite. Stir until fully dissolved.

  • Emulsification: Slowly add the aqueous phase to the oil phase with continuous homogenization to form a stable emulsion.

  • Cooling and Additions: Begin cooling the emulsion. At around 40°C, add the primary intermediate (p-phenylenediamine) and the coupler (this compound), ensuring they are fully dissolved.

  • Final Adjustments: Add the conditioning agent (hydrolyzed keratin) and the surfactant (sodium laureth sulfate). Adjust the pH to 9.0-10.5 using ammonium hydroxide. Bring the batch to its final weight with deionized water.

Protocol 2: Hair Dyeing Process

Materials:

  • Prepared hair dye cream (from Protocol 1)

  • Developer cream (6% hydrogen peroxide)

  • Virgin hair tresses

  • Applicator brush

  • Plastic bowl

  • Timer

  • Gloves

Procedure:

  • Mixing: Immediately before application, mix the hair dye cream and the developer cream in a 1:1 ratio in a plastic bowl.

  • Application: Evenly apply the mixture to dry, virgin hair tresses using an applicator brush, ensuring complete saturation.

  • Processing: Allow the dye to process for 30 minutes at room temperature.[8]

  • Rinsing: Thoroughly rinse the hair tresses with lukewarm water until the water runs clear.

  • Conditioning: Apply a post-color conditioner to close the hair cuticle and restore the pH. Leave on for 2-5 minutes and rinse.

  • Drying: Gently towel-dry the hair tresses and allow them to air dry completely.

Protocol 3: Evaluation of Wash Fastness (Modified ISO 105-C06)

This protocol assesses the resistance of the hair color to fading from repeated washing.

Table 2: Wash Fastness Test Parameters

Parameter Condition
Washing Solution 5 g/L standard non-ionic detergent in deionized water
Washing Temperature 40°C ± 2°C[9]
Washing Duration 30 minutes per cycle[9]
Agitation Mechanical shaking in a launder-o-meter
Number of Cycles 1, 5, 10, 20
Evaluation Instrumental color measurement (CIELAB Lab* values)

Procedure:

  • Baseline Measurement: Measure the initial color of the dyed hair tresses using a spectrophotometer or colorimeter to obtain Lab* values.

  • Washing Cycles: Subject the hair tresses to the specified number of washing cycles in a launder-o-meter.

  • Rinsing and Drying: After each set of cycles, thoroughly rinse the tresses with deionized water and allow them to air dry completely.

  • Color Measurement: Measure the Lab* values of the washed and dried tresses.

  • Color Difference Calculation: Calculate the total color difference (ΔE) using the formula: ΔE = √[(ΔL)\² + (Δa)\² + (Δb)\²] A higher ΔE value indicates greater color fading.

Protocol 4: Quantification of Hair Damage - Protein Loss Assay

This protocol quantifies the amount of protein lost from the hair fiber as a result of the dyeing process, which is an indicator of hair damage. The Bradford protein assay is a common method for this purpose.[10]

Table 3: Hair Damage Evaluation - Protein Loss

Damage Level Expected Protein Loss (µg/mg of hair)
Virgin (Undamaged) Hair < 1.0
Moderately Damaged Hair 1.0 - 5.0
Severely Damaged Hair > 5.0

Procedure:

  • Sample Preparation: Accurately weigh approximately 100 mg of dyed and undyed (control) hair tresses.

  • Protein Extraction: Place each hair sample in a separate tube with a known volume of a suitable extraction buffer (e.g., 0.1 M NaOH). Incubate at a controlled temperature with agitation to extract the soluble proteins.

  • Bradford Assay:

    • Prepare a standard curve using bovine serum albumin (BSA).

    • Mix a small aliquot of the hair extract supernatant with Bradford reagent.

    • After a short incubation period, measure the absorbance at 595 nm using a spectrophotometer.

  • Quantification: Determine the protein concentration in the extracts by comparing their absorbance to the BSA standard curve. Express the results as µg of protein lost per mg of hair. An increase in protein loss in the dyed hair compared to the virgin hair indicates damage.[11]

Visualization of Experimental Workflow

HairDyeWorkflow cluster_formulation Formulation Stage cluster_application Application Stage cluster_evaluation Evaluation Stage F1 Oil Phase Preparation (Cetearyl Alcohol, Ceteareth-20) F3 Emulsification (Combine Phases) F1->F3 F2 Aqueous Phase Preparation (Water, Solvents, Additives) F2->F3 F4 Cooling & Addition of Actives (2-Amino-5-ethylphenol HCl, PPD) F3->F4 F5 Final Adjustments (pH, Conditioning Agents) F4->F5 A1 Mix Dye Cream & Developer (1:1) F5->A1 Dye Cream A2 Apply to Hair Tresses A1->A2 A3 Process for 30 min A2->A3 A4 Rinse & Condition A3->A4 A5 Air Dry A4->A5 E1 Wash Fastness Testing (ISO 105-C06) A5->E1 Dyed Hair Tress E2 Hair Damage Assessment (Protein Loss Assay) A5->E2 Dyed Hair Tress E3 Colorimetric Analysis (Lab* Measurement) E1->E3 E4 Data Analysis & Reporting E2->E4 E3->E4

Caption: Workflow for the formulation, application, and evaluation of an oxidative hair dye.

Safety Precautions

This compound is classified as harmful if swallowed, causes severe skin burns and eye damage, and may cause an allergic skin reaction.[3] It is also very toxic to aquatic life. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times when handling this chemical and the resulting hair dye formulations. All procedures should be conducted in a well-ventilated area. A patch test is recommended before applying any new hair dye formulation to the skin to check for potential allergic reactions.

References

Application Notes and Protocols: 2-Amino-5-ethylphenol hydrochloride as an Oxidative Dye Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 2-Amino-5-ethylphenol hydrochloride as a coupler in oxidative hair dye formulations. This document includes its mechanism of action, formulation guidelines, and detailed protocols for performance evaluation.

Introduction

This compound (CAS: 149861-22-3) is an aromatic organic compound that serves as a key intermediate in the formulation of permanent (oxidative) hair dyes.[1][2][3] In this context, it functions as a "coupler" or secondary intermediate. Oxidative hair dyes work through a chemical reaction between colorless dye precursors—primary intermediates (developers) and couplers—in the presence of an oxidizing agent, typically hydrogen peroxide.[1] This reaction forms larger, colored molecules that are trapped within the hair cortex, resulting in a long-lasting color.[1] The final shade is determined by the specific combination of primary intermediates and couplers used. This compound is particularly valued for its contribution to brown and reddish tones.

Mechanism of Action: Oxidative Dye Formation

The formation of color within the hair shaft is a multi-step process initiated by an alkaline agent (e.g., ammonia or ethanolamine), which opens the hair cuticle and allows the dye precursors and oxidizing agent to penetrate. The oxidizing agent, typically hydrogen peroxide, then oxidizes the primary intermediate (e.g., p-phenylenediamine - PPD or p-aminophenol - PAP) to a reactive quinone-diimine. This highly reactive species then undergoes an electrophilic substitution reaction with the coupler, in this case, this compound. A subsequent oxidation step yields a stable, high molecular weight indo-dye that is physically trapped within the hair structure, providing permanent color.

The general signaling pathway for this oxidative coupling reaction is illustrated below:

oxidative_dye_pathway PI Primary Intermediate (e.g., p-phenylenediamine) Penetration Penetration into Cortex PI->Penetration Reactive_Intermediate Reactive Intermediate (Quinone-diimine) PI->Reactive_Intermediate Oxidation H2O2 Oxidizing Agent (Hydrogen Peroxide) H2O2->Penetration Alkaline Alkaline Agent (e.g., Ammonia) Cuticle Cuticle Opening Alkaline->Cuticle Causes swelling Coupler Coupler (2-Amino-5-ethylphenol HCl) Coupler->Penetration Leuco_Dye Leuco Dye (Colorless) Hair Hair Fiber Cuticle->Penetration Reactive_Intermediate->Leuco_Dye Coupling Reaction Final_Dye Final Dye Molecule (Colored) Leuco_Dye->Final_Dye Oxidation Colored_Hair Permanently Colored Hair Final_Dye->Colored_Hair Trapped in Cortex experimental_workflow Formulation Protocol 1: Dye Formulation Application Protocol 2: Dye Application to Hair Swatches Formulation->Application Initial_Eval Protocol 2: Initial Colorimetric Evaluation (L*a*b*) Application->Initial_Eval Wash_Test Protocol 3: Wash Fastness Testing Initial_Eval->Wash_Test Light_Test Protocol 4: Light Fastness Testing Initial_Eval->Light_Test Wash_Eval Colorimetric Evaluation (ΔE*) Wash_Test->Wash_Eval Light_Eval Colorimetric Evaluation (ΔE*) Light_Test->Light_Eval Analysis Data Analysis & Comparison Wash_Eval->Analysis Light_Eval->Analysis

References

Application of 2-Amino-5-ethylphenol Hydrochloride in the Synthesis of Fine Chemicals: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-5-ethylphenol hydrochloride is a versatile aromatic compound that serves as a key intermediate in the synthesis of a variety of fine chemicals. Its bifunctional nature, possessing both a reactive amino group and a phenolic hydroxyl group, allows for a diverse range of chemical transformations. This makes it a valuable building block in the production of pharmaceuticals, agrochemicals, and specialty dyes. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of fine chemicals, with a particular focus on the preparation of azo dyes.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for handling, safety considerations, and for the design of synthetic procedures.

PropertyValueReference
Molecular Formula C₈H₁₂ClNO[1]
Molecular Weight 173.64 g/mol [1]
CAS Number 149861-22-3
Appearance White to off-white crystalline powder
Melting Point Approx. 180-185°C (decomposes)
Solubility Soluble in water and ethanol
Purity ≥98% (HPLC)

Applications in Fine Chemical Synthesis

The primary application of this compound lies in its role as a precursor for more complex molecules. The amino group can be readily diazotized and subsequently coupled with various aromatic compounds to form a wide range of azo dyes. Additionally, both the amino and hydroxyl groups can be functionalized to produce intermediates for pharmaceutical and agrochemical products.

Synthesis of Azo Dyes

Azo dyes are a large and important class of organic colorants. The synthesis of an azo dye from this compound typically involves a two-step process: diazotization of the primary amino group, followed by coupling of the resulting diazonium salt with a suitable coupling agent (e.g., a phenol or an aromatic amine).

A general workflow for the synthesis of an azo dye from this compound is depicted below.

AzoDyeSynthesis A 2-Amino-5-ethylphenol Hydrochloride B Diazotization (NaNO₂, HCl, 0-5 °C) A->B Step 1 C Diazonium Salt Intermediate B->C E Azo Coupling (Alkaline conditions) C->E Step 2 D Coupling Agent (e.g., 2-Naphthol) D->E F Azo Dye Product E->F

Caption: General workflow for azo dye synthesis.

Experimental Protocols

The following are detailed protocols for the synthesis of a representative azo dye starting from this compound and using 2-naphthol as the coupling agent.

Protocol 1: Diazotization of this compound

This protocol describes the formation of the diazonium salt of 2-Amino-5-ethylphenol.

Materials:

  • This compound (1.74 g, 0.01 mol)

  • Concentrated Hydrochloric Acid (HCl, 3 mL)

  • Sodium Nitrite (NaNO₂, 0.7 g, 0.01 mol)

  • Distilled Water

  • Ice

  • Starch-iodide paper

Procedure:

  • In a 100 mL beaker, dissolve 1.74 g of this compound in 20 mL of distilled water and 3 mL of concentrated hydrochloric acid.

  • Cool the beaker in an ice bath to 0-5 °C with constant stirring.

  • In a separate beaker, dissolve 0.7 g of sodium nitrite in 5 mL of cold distilled water.

  • Slowly add the sodium nitrite solution dropwise to the cooled amine solution over 10-15 minutes, ensuring the temperature remains below 5 °C.

  • After the addition is complete, continue to stir the mixture in the ice bath for an additional 20 minutes.

  • Confirm the completion of the diazotization by testing a drop of the solution with starch-iodide paper. The immediate appearance of a blue-black color indicates the presence of excess nitrous acid and thus the completion of the reaction.

  • The resulting diazonium salt solution is unstable and should be used immediately in the next step.

Protocol 2: Azo Coupling with 2-Naphthol

This protocol details the reaction of the freshly prepared diazonium salt with 2-naphthol to form the azo dye.

Materials:

  • Diazonium salt solution from Protocol 1

  • 2-Naphthol (1.44 g, 0.01 mol)

  • Sodium Hydroxide (NaOH, 10% aqueous solution)

  • Distilled Water

  • Ice

Procedure:

  • In a 250 mL beaker, dissolve 1.44 g of 2-naphthol in 50 mL of a 10% aqueous sodium hydroxide solution.

  • Cool this solution in an ice bath to 0-5 °C with vigorous stirring.

  • Slowly add the cold diazonium salt solution (from Protocol 1) to the cold 2-naphthol solution with continuous, vigorous stirring. A colored precipitate should form immediately.

  • Continue stirring the reaction mixture in the ice bath for 30 minutes to ensure the coupling reaction is complete.

  • Isolate the precipitated dye by vacuum filtration using a Büchner funnel.

  • Wash the filter cake with cold distilled water until the filtrate is neutral.

  • Dry the purified dye in a desiccator or a vacuum oven at a low temperature (e.g., 40-50 °C).

Data Presentation

The expected outcome of the synthesis is a colored solid. The quantitative and qualitative data for a representative azo dye synthesized from this compound and 2-naphthol are summarized in Table 2. (Note: These are expected values and may vary based on experimental conditions).

ParameterExpected Result
Product Name 1-((2-hydroxy-4-ethylphenyl)azo)naphthalen-2-ol
Appearance Red to dark red powder
Yield 80-90%
Melting Point >200 °C
λmax (in ethanol) ~480-520 nm
FT-IR (cm-1) ~3400 (O-H), ~1600 (N=N), ~1500 (C=C aromatic)
1H NMR (DMSO-d6, δ ppm) Peaks corresponding to aromatic protons, ethyl protons, and hydroxyl protons.

Logical Relationship Diagram

The following diagram illustrates the logical relationship between the starting material, key reaction steps, and the final product in the synthesis of fine chemicals from this compound.

LogicalRelationship Start 2-Amino-5-ethylphenol Hydrochloride Intermediate Diazonium Salt Start->Intermediate Diazotization Product Fine Chemical (e.g., Azo Dye, Pharmaceutical Intermediate) Intermediate->Product Coupling / Further Synthesis Reagent Coupling Agent / Other Reagents Reagent->Product Reacts with

Caption: Synthesis logic from starting material to product.

References

Application Note: HPLC Analysis for Purity Determination of 2-Amino-5-ethylphenol Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the determination of purity for 2-Amino-5-ethylphenol Hydrochloride using High-Performance Liquid Chromatography (HPLC).

Introduction

This compound is a chemical intermediate used in the synthesis of various pharmaceutical compounds and dyes.[1] Accurate determination of its purity is crucial to ensure the quality, safety, and efficacy of the final products. This application note describes a robust reverse-phase HPLC (RP-HPLC) method for the quantitative analysis of this compound and the detection of potential impurities. The method is designed to be simple, accurate, and reproducible, making it suitable for routine quality control.

Experimental

Instrumentation and Materials
  • HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Chemicals:

    • This compound reference standard (Purity ≥98%)[1][2]

    • Acetonitrile (HPLC grade)

    • Methanol (HPLC grade)

    • Potassium dihydrogen phosphate (ACS grade)

    • Orthophosphoric acid (ACS grade)

    • Deionized water

Chromatographic Conditions

A summary of the HPLC parameters is provided in the table below.

ParameterValue
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase Acetonitrile:Phosphate Buffer (pH 3.0) (50:50, v/v)
Buffer Preparation Dissolve 1.36 g of KH2PO4 in 1000 mL of deionized water, adjust to pH 3.0 with orthophosphoric acid.
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Column Temperature 30°C
Detection Wavelength 225 nm
Run Time 20 minutes

Experimental Protocols

Preparation of Solutions
  • Phosphate Buffer (pH 3.0): Dissolve 1.36 g of potassium dihydrogen phosphate in 1000 mL of deionized water. Adjust the pH to 3.0 ± 0.1 using orthophosphoric acid.

  • Mobile Phase: Mix the phosphate buffer and acetonitrile in a 50:50 (v/v) ratio. Filter the mobile phase through a 0.45 µm membrane filter and degas for at least 15 minutes using a sonicator before use.[3]

  • Standard Solution (25 µg/mL): Accurately weigh about 25 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase. Further dilute 1 mL of this solution to 10 mL with the mobile phase to obtain a final concentration of 25 µg/mL.

  • Sample Solution (25 µg/mL): Accurately weigh about 25 mg of the this compound sample and prepare it in the same manner as the standard solution.

HPLC Analysis Procedure
  • Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Inject 20 µL of the standard solution and record the chromatogram.

  • Inject 20 µL of the sample solution and record the chromatogram.

  • The retention time of the main peak in the sample chromatogram should match that of the standard chromatogram.

  • Calculate the purity of the sample using the area normalization method.

Data Presentation

The purity of the this compound sample is calculated based on the peak areas obtained from the chromatogram.

Table of Hypothetical Results:

Peak No.Retention Time (min)Peak AreaArea %Identification
13.515000.5Impurity 1
24.829550098.52-Amino-5-ethylphenol
36.230001.0Impurity 2

Purity Calculation:

Purity (%) = (Area of Main Peak / Total Area of all Peaks) x 100

Workflow and Diagrams

The following diagram illustrates the experimental workflow for the HPLC analysis of this compound.

HPLC_Workflow A Solution Preparation B Standard & Sample Weighing A->B C Dissolution in Mobile Phase B->C G Analysis C->G Prepared Solutions D HPLC System Preparation E Column Equilibration D->E F Mobile Phase Degassing D->F E->G Equilibrated System F->G Degassed Mobile Phase H Inject Standard Solution G->H I Inject Sample Solution H->I J Data Acquisition I->J K Data Processing J->K L Peak Integration & Area Calculation K->L M Purity Calculation L->M N Final Report M->N

Caption: Workflow for HPLC Purity Analysis.

Conclusion

The described HPLC method is suitable for the determination of the purity of this compound. The method is simple, and the use of a common C18 column makes it accessible to most analytical laboratories. For regulatory submissions, this method would require full validation according to ICH guidelines to demonstrate its accuracy, precision, specificity, linearity, and robustness.[4]

References

Application Notes and Protocols for the Synthesis of Pharmaceutical Intermediates from 2-Amino-5-ethylphenol hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of potential pharmaceutical intermediates starting from 2-Amino-5-ethylphenol hydrochloride. The following sections outline synthetic strategies, experimental procedures, and data presentation for the derivatization of this versatile building block. The protocols are based on fundamental organic chemistry principles and are intended as a starting point for further research and development.

Introduction

This compound is a bifunctional aromatic compound containing both a nucleophilic amino group and a phenolic hydroxyl group. This unique arrangement of functional groups makes it a valuable starting material for the synthesis of a variety of heterocyclic and substituted aromatic compounds of interest in medicinal chemistry. Its potential applications in the synthesis of pharmaceutical intermediates are noteworthy.[1] The amino group can undergo reactions such as acylation, alkylation, and cyclization, while the phenolic hydroxyl allows for etherification and esterification. These transformations can lead to the formation of key structural motifs found in biologically active molecules.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of the starting material is presented in Table 1.

PropertyValueReference
CAS Number 149861-22-3[2][3][4][5]
Molecular Formula C₈H₁₂ClNO[2][4][5]
Molecular Weight 173.64 g/mol [2][4][5]
Appearance White to off-white crystalline powder
Melting Point >163°C (decomposes)
Solubility Soluble in water and ethanol[6]

Synthetic Applications and Protocols

The following protocols describe the synthesis of representative pharmaceutical intermediates from this compound.

Application 1: Synthesis of N-(4-ethyl-2-hydroxyphenyl)acetamide - A Precursor for Analgesic and Antipyretic Compounds

This protocol details the N-acetylation of 2-Amino-5-ethylphenol to yield N-(4-ethyl-2-hydroxyphenyl)acetamide. This product is an analog of paracetamol (acetaminophen) and can serve as an intermediate for screening new analgesic and antipyretic drug candidates.

start Start step1 Dissolve 2-Amino-5-ethylphenol HCl in pyridine start->step1 Step 1 step2 Cool to 0°C step1->step2 Step 2 step3 Add acetic anhydride dropwise step2->step3 Step 3 step4 Stir at room temperature step3->step4 Step 4 step5 Quench with water step4->step5 Step 5 step6 Extract with ethyl acetate step5->step6 Step 6 step7 Wash organic layer step6->step7 Step 7 step8 Dry and concentrate step7->step8 Step 8 step9 Purify by column chromatography step8->step9 Step 9 end End step9->end

Caption: Experimental workflow for the synthesis of N-(4-ethyl-2-hydroxyphenyl)acetamide.

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer, dissolve this compound (1.74 g, 10 mmol) in pyridine (20 mL).

  • Acylation: Cool the solution to 0°C in an ice bath. Add acetic anhydride (1.1 mL, 12 mmol) dropwise to the stirred solution over 10 minutes.

  • Reaction Monitoring: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexane (1:1).

  • Work-up: Upon completion, pour the reaction mixture into 100 mL of cold water and stir for 30 minutes to precipitate the product.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

  • Washing: Combine the organic layers and wash with 1M HCl (2 x 50 mL), followed by saturated sodium bicarbonate solution (2 x 50 mL), and finally with brine (50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford the pure N-(4-ethyl-2-hydroxyphenyl)acetamide.

ParameterValue
Starting Material This compound
Product N-(4-ethyl-2-hydroxyphenyl)acetamide
Theoretical Yield 1.79 g
Typical Experimental Yield 85-95%
Purity (by HPLC) >98%
Appearance Off-white to light brown solid
Application 2: Synthesis of 6-ethyl-1,3-benzoxazol-2(3H)-one - A Scaffold for CNS Active Agents

This protocol describes the synthesis of a benzoxazolone derivative. The benzoxazolone ring system is a common scaffold in various centrally active pharmaceutical agents.

cluster_product Product A 2-Amino-5-ethylphenol hydrochloride C 6-ethyl-1,3-benzoxazol-2(3H)-one A->C B Triphosgene B->C reagents Pyridine, Toluene Reflux p2 reagents->p2 p1 p1->reagents p2->C

References

Application Notes and Protocols: Reaction of 2-Amino-5-ethylphenol Hydrochloride with Hydrogen Peroxide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a detailed overview of the reaction of 2-Amino-5-ethylphenol hydrochloride with the oxidizing agent hydrogen peroxide. This reaction is of significant interest, particularly in the fields of dye chemistry and toxicology. The protocols outlined below describe a laboratory-scale procedure for conducting this oxidation reaction, methods for monitoring its progress, and techniques for the characterization of the resulting products. Safety precautions are also detailed to ensure proper handling of the reagents.

Introduction

2-Amino-5-ethylphenol is a substituted aminophenol derivative. In its hydrochloride salt form, it is a water-soluble compound that is primarily utilized as a coupler in oxidative hair dye formulations.[1] The oxidation of 2-Amino-5-ethylphenol, typically with hydrogen peroxide in an alkaline medium, leads to the formation of chromophoric molecules. This process involves the generation of reactive intermediates that can undergo self-coupling or couple with other developer molecules to produce a range of colored dimeric and polymeric products.[1] Understanding the kinetics, mechanism, and product distribution of this reaction is crucial for the development of stable and effective dye formulations, as well as for assessing the toxicological profile of the reaction products.

Studies on the oxidation of analogous compounds, such as p-aminophenol, have shown the formation of species like quinoneimines, which then proceed to form dimers, trimers, and tetramers.[1] The reaction of 2-Amino-5-ethylphenol is expected to follow a similar oxidative coupling pathway.

Safety Precautions

This compound is classified as harmful if swallowed, causes severe skin burns and eye damage, may cause an allergic skin reaction, and is very toxic to aquatic life.[2]

Personal Protective Equipment (PPE):

  • Wear chemical safety goggles and a face shield.

  • Wear a lab coat and chemical-resistant gloves.

  • Work in a well-ventilated fume hood.

Handling:

  • Avoid inhalation of dust.

  • Prevent contact with skin and eyes.

  • Wash hands thoroughly after handling.

  • Store in a cool, dry, well-ventilated area away from incompatible substances.[3]

Hydrogen peroxide (especially in concentrated forms) is a strong oxidizing agent and can cause severe burns. Handle with care and follow all safety guidelines for its use.

Proposed Reaction Mechanism

The oxidation of 2-Amino-5-ethylphenol with hydrogen peroxide in an alkaline medium is proposed to proceed through the formation of a quinoneimine intermediate. This reactive species can then undergo nucleophilic attack by another molecule of 2-Amino-5-ethylphenol, leading to the formation of dimeric and subsequently polymeric structures. The overall pathway can be visualized as an oxidative coupling process.

Reaction_Mechanism A 2-Amino-5-ethylphenol B Quinoneimine Intermediate A->B Oxidation C Dimer B->C Nucleophilic Attack D Polymeric Products C->D Further Oxidation & Coupling H2O2 H2O2 / OH- A2 2-Amino-5-ethylphenol

Caption: Proposed reaction pathway for the oxidation of 2-Amino-5-ethylphenol.

Experimental Protocols

The following protocols are provided as a general guideline and may require optimization based on specific research goals.

Materials and Reagents
  • This compound (Purity ≥98%)[3]

  • Hydrogen peroxide (30% w/w solution)

  • Ammonium hydroxide solution (or other suitable base to adjust pH)

  • Deionized water

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Formic acid (or other suitable mobile phase modifier)

  • Standard laboratory glassware

  • Magnetic stirrer and stir bar

  • pH meter

  • Analytical balance

  • HPLC-UV/Vis or HPLC-MS system

  • Spectrophotometer (for UV-Vis analysis)

  • FTIR and NMR spectrometers (for structural elucidation)

Protocol for the Oxidation Reaction
  • Preparation of Reactant Solution:

    • Accurately weigh 1.74 g of this compound (0.01 mol) and dissolve it in 100 mL of deionized water in a 250 mL beaker.

    • Place the beaker on a magnetic stirrer and begin stirring.

  • pH Adjustment:

    • Slowly add ammonium hydroxide solution dropwise to the stirring solution until the pH reaches a desired alkaline value (e.g., pH 9-10). Monitor the pH using a calibrated pH meter.

  • Initiation of Oxidation:

    • Measure a stoichiometric amount of 30% hydrogen peroxide. For a 1:1 molar ratio, this would be approximately 1.13 mL.

    • Slowly add the hydrogen peroxide solution to the stirring alkaline solution of 2-Amino-5-ethylphenol.

    • The reaction is often accompanied by a color change.

  • Reaction Monitoring:

    • Allow the reaction to proceed at room temperature for a specified time (e.g., 1-24 hours).

    • At regular intervals (e.g., 0, 15, 30, 60, 120 minutes, and 24 hours), withdraw a small aliquot of the reaction mixture for analysis.

    • Quench the reaction in the aliquot by adding a small amount of a reducing agent (e.g., sodium sulfite solution) or by acidification.

Analytical Protocol: HPLC-UV/Vis Monitoring
  • Sample Preparation:

    • Dilute the quenched aliquot from the reaction mixture with the mobile phase to a suitable concentration for HPLC analysis.

  • HPLC Conditions (starting point):

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of methanol or acetonitrile and water with a formic acid modifier (e.g., 0.1% formic acid).

      • Example Gradient: Start with 10% organic phase, ramp to 90% over 20 minutes, hold for 5 minutes, and then return to initial conditions.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Detection: UV/Vis detector at a wavelength corresponding to the absorbance maxima of the starting material and expected products (e.g., scanning from 200-600 nm). For p-aminophenol, absorbance maxima are around 194 nm, 218 nm, and 272 nm.[4] The colored products will have absorbance in the visible range.

  • Data Analysis:

    • Monitor the decrease in the peak area of the 2-Amino-5-ethylphenol peak and the appearance and evolution of new peaks corresponding to the oxidation products over time.

Data Presentation

Quantitative data from the reaction monitoring should be summarized in tables for clarity and ease of comparison.

Table 1: Reaction Conditions for the Oxidation of this compound

ParameterValue
Initial Concentration of 2-Amino-5-ethylphenol HCl0.1 M
Concentration of Hydrogen Peroxide0.1 M
pH9.5
Temperature25 °C
Reaction Time24 hours

Table 2: HPLC Retention Times and UV-Vis Absorbance Maxima

CompoundRetention Time (min)λmax (nm)
2-Amino-5-ethylphenolEnter DataEnter Data
Product 1 (e.g., Dimer)Enter DataEnter Data
Product 2 (e.g., Trimer)Enter DataEnter Data
...Enter DataEnter Data

Table 3: Quantitative Analysis of Reaction Progress

Time (min)% Conversion of 2-Amino-5-ethylphenolRelative Peak Area of Product 1Relative Peak Area of Product 2
0000
15Enter DataEnter DataEnter Data
30Enter DataEnter DataEnter Data
60Enter DataEnter DataEnter Data
120Enter DataEnter DataEnter Data
24 hoursEnter DataEnter DataEnter Data

Visualization of Experimental Workflow

The general workflow for the experiment can be visualized as follows:

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep_reagents Prepare Reagent Solutions adjust_ph Adjust pH of Substrate Solution prep_reagents->adjust_ph initiate Initiate Oxidation with H2O2 adjust_ph->initiate monitor Monitor Reaction Progress initiate->monitor sampling Take Aliquots at Time Points monitor->sampling hplc HPLC-UV/Vis or HPLC-MS Analysis sampling->hplc characterization Product Isolation & Characterization (NMR, FTIR, MS) hplc->characterization

References

Application Note: Protocol for the Diazotization of 2-Amino-5-ethylphenol Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Diazotization is a fundamental chemical process used to convert a primary aromatic amine into a diazonium salt. This reaction is pivotal in synthetic organic chemistry, providing a versatile intermediate for a wide array of transformations.[1] The resulting diazonium salt is a valuable precursor in the synthesis of azo dyes, pharmaceuticals, and other fine chemicals, primarily due to the excellent leaving group ability of the dinitrogen moiety.[1][2] The process involves treating the primary aromatic amine with nitrous acid, which is typically generated in situ from sodium nitrite and a strong mineral acid under cold conditions (0-5 °C).[2][3] The low temperature is critical to ensure the stability of the diazonium salt, as it can be unstable and decompose at higher temperatures.[3][4] This document provides a detailed protocol for the diazotization of 2-Amino-5-ethylphenol hydrochloride.

Quantitative Data and Reagents

The table below summarizes the key reagents, their properties, and suggested quantities for the reaction on a 10 mmol scale.

ReagentFormulaMolar Mass ( g/mol )Molar EquivalentsQuantity (10 mmol scale)Role
This compoundC₈H₁₂ClNO173.641.01.74 gStarting Material
Sodium NitriteNaNO₂69.001.05 - 1.10.72 - 0.76 gDiazotizing Agent
Hydrochloric Acid (concentrated, ~37%)HCl36.462.5 - 3.02.1 - 2.5 mLAcidic Medium
Distilled WaterH₂O18.02-~50 mLSolvent
Sulfamic Acid or UreaH₃NSO₃ or CH₄N₂O97.09 or 60.06As neededSmall amountQuenching Agent
Potassium Iodide-Starch Paper----Indicator

Experimental Protocol

This protocol details the procedure for the diazotization of this compound. The resulting diazonium salt solution is highly reactive and should be used immediately in subsequent reactions without isolation.[4][5]

Materials and Equipment:

  • Three-neck round-bottom flask (250 mL)

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Internal thermometer

  • Ice-salt bath

  • Beakers and graduated cylinders

  • Potassium iodide-starch indicator paper

Procedure:

  • Preparation of the Amine Solution:

    • In the 250 mL three-neck flask, combine 1.74 g (10 mmol) of this compound with 25 mL of distilled water.

    • While stirring, slowly add 2.1 mL (~25 mmol) of concentrated hydrochloric acid. Stir until the amine salt is fully dissolved. A clear solution should be obtained.[6]

    • Place the flask in an ice-salt bath and cool the solution to an internal temperature of 0-5 °C with continuous stirring. It is critical to maintain this temperature range throughout the reaction.[5]

  • Preparation of the Nitrite Solution:

    • In a separate beaker, dissolve 0.72 g (10.5 mmol) of sodium nitrite in 10 mL of cold distilled water.

    • Cool this solution in an ice bath.

  • Diazotization Reaction:

    • Transfer the cold sodium nitrite solution to the dropping funnel.

    • Add the sodium nitrite solution dropwise to the stirred amine hydrochloride solution over approximately 30 minutes.

    • Ensure the internal temperature does not exceed 5 °C during the addition.[5] The reaction is exothermic.

    • After the addition is complete, continue stirring the mixture in the ice bath for an additional 20-30 minutes to ensure the reaction goes to completion.[7]

  • Verification and Quenching:

    • Test for the presence of excess nitrous acid by touching a drop of the reaction mixture to a piece of potassium iodide-starch paper. An immediate blue-black color indicates the presence of excess nitrous acid and the completion of the diazotization.

    • If the test is negative, add a small additional amount of the sodium nitrite solution and stir for another 10 minutes before re-testing.

    • Once the reaction is complete, destroy the excess nitrous acid by adding a small amount of sulfamic acid or urea, portion by portion, until the mixture no longer gives a positive test on the starch-iodide paper.[8]

  • Use of the Diazonium Salt Solution:

    • The resulting clear, cold solution of 4-ethyl-2-hydroxyphenyldiazonium chloride is now ready.

    • This solution is unstable and should be used immediately for subsequent coupling reactions.[5] DO NOT attempt to isolate the diazonium salt in a dry, solid form, as it can be explosive.[1][9]

Workflow and Pathway Diagrams

Diagram 1: Experimental Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_final Final Steps prep_amine Dissolve Amine HCl in Acidic Water prep_nitrite Prepare aq. NaNO2 Solution cool_amine Cool Amine Solution (0-5 °C) prep_amine->cool_amine add_nitrite Dropwise Addition of NaNO2 Solution prep_nitrite->add_nitrite cool_amine->add_nitrite stir Stir for 30 min at 0-5 °C add_nitrite->stir test Test for Excess HNO2 (KI-Starch Paper) stir->test quench Quench Excess HNO2 (Urea/Sulfamic Acid) test->quench product Cold Diazonium Salt Solution (Use Immediately) quench->product

Caption: Workflow for the diazotization of 2-Amino-5-ethylphenol HCl.

Diagram 2: Reaction Mechanism Pathway

G NaNO2 NaNO2 + 2 HCl HNO2 In Situ Formation of Nitrous Acid (HNO2) NaNO2->HNO2 Step 1 NO_plus Formation of Nitrosonium Ion (NO+) HNO2->NO_plus Step 2 (Protonation & Loss of H2O) N_Nitroso N-Nitrosation NO_plus->N_Nitroso Amine 2-Amino-5-ethylphenol (Nucleophile) Amine->N_Nitroso Step 3 (Nucleophilic Attack on NO+) Rearrange Proton Transfers & Dehydration N_Nitroso->Rearrange Step 4 Diazonium 4-ethyl-2-hydroxyphenyl diazonium chloride Rearrange->Diazonium Step 5

Caption: Simplified mechanism for the formation of the diazonium salt.

References

Application Notes and Protocols for the Derivatization of the Amino Group in 2-Amino-5-ethylphenol Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide detailed protocols for the chemical derivatization of the primary amino group of 2-Amino-5-ethylphenol hydrochloride. Derivatization is a critical technique used to enhance the physicochemical properties of molecules for analytical purposes or to explore structure-activity relationships (SAR) in drug discovery. This document outlines common derivatization strategies, including acylation, sulfonylation, and the introduction of common protecting groups such as Boc and Fmoc. Detailed experimental procedures, expected outcomes, and data presentation are included to guide researchers in their synthetic and analytical endeavors.

Introduction

This compound is an aromatic compound containing a reactive primary amino group and a phenolic hydroxyl group. The amino group is a key functional handle for chemical modification, allowing for the synthesis of a diverse range of derivatives.[1] Derivatization of this amino group can be employed to:

  • Improve analytical detection: By introducing a chromophoric or fluorophoric moiety, the sensitivity of detection in techniques like HPLC can be significantly enhanced.

  • Modify biological activity: Altering the substitution on the amino group can modulate the pharmacological profile of the molecule, which is a fundamental strategy in medicinal chemistry.

  • Protect the amino group: During multi-step syntheses, the amino group may need to be protected to prevent unwanted side reactions.[2]

This document details several common and reliable methods for the derivatization of the amino group in this compound.

Derivatization Strategies and Protocols

The primary amino group of this compound is nucleophilic and readily reacts with a variety of electrophilic reagents. The following sections provide detailed protocols for common derivatization reactions.

Acylation: Synthesis of N-(4-ethyl-2-hydroxyphenyl)acetamide

Acylation of the amino group to form an amide is a robust and widely used transformation. Acetylation, the introduction of an acetyl group, is a common example.

Reaction Scheme:

Figure 1: Acetylation of 2-Amino-5-ethylphenol.

Experimental Protocol:

  • Preparation: In a round-bottom flask, suspend this compound (1.0 eq) in pyridine (5-10 vol).

  • Reaction: Cool the mixture in an ice bath and add acetic anhydride (1.1 eq) dropwise with stirring.

  • Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, pour the reaction mixture into cold water and extract with ethyl acetate.

  • Purification: Wash the organic layer with dilute HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.

Quantitative Data Summary:

DerivativeReagentsSolventReaction TimeTemperatureYield (%)Analytical Data
N-(4-ethyl-2-hydroxyphenyl)acetamideAcetic AnhydridePyridine2-4 h0°C to RT>90 (expected)¹H NMR, ¹³C NMR, MS
Sulfonylation: Synthesis of Dansyl Derivative

Sulfonylation with dansyl chloride introduces a fluorescent group, which is particularly useful for analytical detection.

Reaction Scheme:

Figure 2: Dansylation of 2-Amino-5-ethylphenol.

Experimental Protocol:

  • Preparation: Dissolve this compound (1.0 eq) in a mixture of acetone and water (1:1).

  • Reaction: Add sodium bicarbonate (2.5 eq) to the solution, followed by a solution of dansyl chloride (1.2 eq) in acetone.

  • Monitoring: Stir the reaction mixture in the dark at room temperature for 1-2 hours. Monitor the reaction by TLC.

  • Work-up: After completion, remove the acetone under reduced pressure. Extract the aqueous residue with ethyl acetate.

  • Purification: Wash the organic layer with water and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography.

Quantitative Data Summary:

DerivativeReagentsSolventReaction TimeTemperatureYield (%)Analytical Data
Dansyl DerivativeDansyl Chloride, NaHCO₃Acetone/Water1-2 hRTHigh (expected)Fluorescence Spectroscopy, HPLC, MS
Boc Protection: Synthesis of tert-butyl (4-ethyl-2-hydroxyphenyl)carbamate

The tert-butyloxycarbonyl (Boc) group is a widely used acid-labile protecting group for amines.

Reaction Scheme:

Figure 3: Boc protection of 2-Amino-5-ethylphenol.

Experimental Protocol:

  • Preparation: Dissolve this compound (1.0 eq) in a mixture of dioxane and 1M NaOH solution.

  • Reaction: Add di-tert-butyl dicarbonate (Boc₂O) (1.1 eq) to the solution and stir vigorously at room temperature overnight.

  • Monitoring: Monitor the reaction by TLC.

  • Work-up: Concentrate the reaction mixture to remove dioxane. Extract the aqueous layer with ethyl acetate.

  • Purification: Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate. The product can be purified by column chromatography.

Quantitative Data Summary:

DerivativeReagentsSolventReaction TimeTemperatureYield (%)Analytical Data
Boc-protected DerivativeDi-tert-butyl dicarbonate, NaOHDioxane/Water12-16 hRT>95 (expected)¹H NMR, ¹³C NMR, MS
Fmoc Protection: Synthesis of (9H-fluoren-9-yl)methyl (4-ethyl-2-hydroxyphenyl)carbamate

The fluorenylmethyloxycarbonyl (Fmoc) group is a base-labile protecting group commonly used in peptide synthesis.

Reaction Scheme:

Figure 4: Fmoc protection of 2-Amino-5-ethylphenol.

Experimental Protocol:

  • Preparation: Dissolve this compound (1.0 eq) in a mixture of dioxane and saturated sodium bicarbonate solution.

  • Reaction: Cool the mixture to 0°C and add a solution of 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) (1.05 eq) in dioxane dropwise.

  • Monitoring: Allow the reaction to stir at room temperature for 2-3 hours. Monitor by TLC.

  • Work-up: Pour the reaction mixture into water and extract with ethyl acetate.

  • Purification: Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify by column chromatography.

Quantitative Data Summary:

DerivativeReagentsSolventReaction TimeTemperatureYield (%)Analytical Data
Fmoc-protected DerivativeFmoc-Cl, NaHCO₃Dioxane/Water2-3 h0°C to RTHigh (expected)¹H NMR, ¹³C NMR, MS

Experimental Workflow Overview

The general workflow for the derivatization of this compound is depicted below.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis start Dissolve 2-Amino-5-ethylphenol HCl add_base Add Base (if necessary) start->add_base add_reagent Add Derivatizing Reagent add_base->add_reagent stir Stir at appropriate temperature add_reagent->stir monitor Monitor reaction by TLC/LC-MS stir->monitor quench Quench Reaction monitor->quench extract Extraction quench->extract wash Wash Organic Layer extract->wash dry Dry and Concentrate wash->dry purify Purification (Chromatography/Recrystallization) dry->purify characterize Characterization (NMR, MS, etc.) purify->characterize

Figure 5: General workflow for derivatization.

Conclusion

The protocols described in these application notes provide a comprehensive guide for the derivatization of the amino group of this compound. These methods are versatile and can be adapted for various research applications, from the synthesis of novel compounds for biological screening to the preparation of derivatives for sensitive analytical quantification. The choice of derivatization strategy will depend on the specific goals of the researcher, whether it be the introduction of a stable protecting group or a reporter tag for enhanced detection. Careful execution of these protocols and appropriate analytical characterization will ensure the successful synthesis and identification of the desired derivatives.

References

Quantitative Analysis of 2-Amino-5-ethylphenol Hydrochloride in Mixtures: A Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantitative analysis of 2-Amino-5-ethylphenol hydrochloride in various mixtures. The following sections outline several analytical techniques suitable for this purpose, including High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Vis Spectrophotometry.

Introduction

This compound is a chemical compound of interest in various fields, including the development of pharmaceuticals and as a component in chemical synthesis. Accurate and precise quantification of this analyte in complex mixtures is crucial for quality control, stability studies, and formulation development. This guide presents a comparative overview of analytical methodologies that can be employed for this purpose.

Analytical Techniques: A Comparative Overview

The selection of an appropriate analytical technique depends on factors such as the required sensitivity, selectivity, sample matrix, and available instrumentation. The table below summarizes the key aspects of the recommended methods.

Parameter High-Performance Liquid Chromatography (HPLC) Gas Chromatography-Mass Spectrometry (GC-MS) UV-Vis Spectrophotometry
Principle Separation based on polarity and interaction with a stationary phase, followed by UV detection.Separation of volatile compounds based on boiling point and polarity, with detection by mass analysis.Measurement of light absorbance at a specific wavelength.
Selectivity HighVery HighLow to Moderate
Sensitivity Good (µg/mL to ng/mL)Excellent (ng/mL to pg/mL)Moderate (µg/mL)
Sample Throughput ModerateModerateHigh
Instrumentation Cost ModerateHighLow
Derivatization Not typically required.May be required to improve volatility.Not required.
Primary Application Routine quality control, purity assessment, and stability testing.Trace level analysis, impurity profiling, and identification of unknowns.Rapid screening and quantification in simple matrices.

High-Performance Liquid Chromatography (HPLC)

HPLC is a robust and widely used technique for the analysis of non-volatile and thermally labile compounds like this compound. This method provides excellent resolution and sensitivity for quantification.

Experimental Protocol

Objective: To quantify this compound in a mixture using reverse-phase HPLC with UV detection.

Materials:

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid or Formic acid (for mobile phase adjustment)

  • Volumetric flasks, pipettes, and syringes

  • 0.45 µm syringe filters

Instrumentation:

  • HPLC system with a UV-Vis detector

  • C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size)

Procedure:

  • Standard Solution Preparation:

    • Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in a 100 mL volumetric flask with a suitable solvent (e.g., 50:50 acetonitrile:water) to obtain a stock solution of 100 µg/mL.

    • Prepare a series of calibration standards by diluting the stock solution to concentrations ranging from 1 µg/mL to 50 µg/mL.

  • Sample Preparation:

    • Accurately weigh a portion of the mixture expected to contain this compound.

    • Dissolve the sample in the mobile phase and dilute to a final concentration within the calibration range.

    • Filter the sample solution through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Column: C18 (4.6 mm x 150 mm, 5 µm)

    • Mobile Phase: A mixture of acetonitrile and a slightly acidic aqueous buffer (e.g., 0.1% phosphoric acid or formic acid in water). The exact ratio should be optimized, but a starting point could be 30:70 (v/v) Acetonitrile:Buffer.

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30 °C

    • Detection Wavelength: Determined by measuring the UV spectrum of a standard solution. Based on similar aminophenol compounds, a wavelength around 270-280 nm is a reasonable starting point.

  • Analysis:

    • Inject the standard solutions to construct a calibration curve by plotting peak area against concentration.

    • Inject the sample solutions and determine the peak area of the analyte.

    • Calculate the concentration of this compound in the sample using the calibration curve.

Experimental Workflow

HPLC_Workflow prep Sample & Standard Preparation inject HPLC Injection prep->inject separate Chromatographic Separation (C18) inject->separate detect UV Detection separate->detect quantify Quantification detect->quantify

HPLC Analysis Workflow

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation, identification, and quantification of volatile and semi-volatile compounds. Due to the polar nature of the amino and hydroxyl groups, derivatization of this compound may be necessary to improve its volatility and chromatographic performance.

Experimental Protocol

Objective: To quantify this compound in a mixture using GC-MS, potentially with derivatization.

Materials:

  • This compound reference standard

  • Suitable organic solvent (e.g., methanol, acetonitrile)

  • Derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS))

  • Pyridine (or other suitable catalyst)

  • Volumetric flasks, pipettes, and autosampler vials

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • Capillary GC column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness)

Procedure:

  • Standard and Sample Preparation:

    • Prepare stock solutions of the reference standard and the sample in a suitable organic solvent.

    • If derivatization is required, evaporate a known volume of the stock solution to dryness under a gentle stream of nitrogen.

    • Add the derivatizing agent (e.g., 100 µL of BSTFA + 1% TMCS) and a catalyst (e.g., 100 µL of pyridine).

    • Heat the mixture (e.g., at 70 °C for 30 minutes) to complete the derivatization reaction.

    • Cool to room temperature and dilute to a final volume with an appropriate solvent.

  • GC-MS Conditions:

    • Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm)

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min

    • Inlet Temperature: 250 °C

    • Injection Mode: Splitless (or split, depending on concentration)

    • Oven Temperature Program:

      • Initial temperature: 100 °C, hold for 2 minutes

      • Ramp: 10 °C/min to 280 °C

      • Hold: 5 minutes at 280 °C

    • MS Transfer Line Temperature: 280 °C

    • Ion Source Temperature: 230 °C

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Scan Mode: Full scan (for identification) and/or Selected Ion Monitoring (SIM) (for quantification).

  • Analysis:

    • Inject the derivatized standard solutions to create a calibration curve.

    • Inject the derivatized sample solutions.

    • Identify the analyte peak by its retention time and mass spectrum.

    • Quantify the analyte using the peak area from the total ion chromatogram (TIC) or a specific ion in SIM mode.

Logical Relationship for GC-MS Analysis

GCMS_Logic cluster_prep Sample Preparation cluster_analysis GC-MS Analysis dissolve Dissolution derivatize Derivatization (if necessary) dissolve->derivatize injection Injection derivatize->injection separation GC Separation injection->separation ionization Ionization (EI) separation->ionization detection MS Detection (Scan/SIM) ionization->detection quantification Quantification detection->quantification

GC-MS Analysis Logical Flow

UV-Vis Spectrophotometry

UV-Vis spectrophotometry is a simple and rapid technique that can be used for the quantification of this compound in simple mixtures where interfering substances do not absorb at the same wavelength.

Experimental Protocol

Objective: To quantify this compound in a simple mixture using UV-Vis spectrophotometry.

Materials:

  • This compound reference standard

  • Spectrophotometric grade solvent (e.g., ethanol, methanol, or a suitable buffer)

  • Quartz cuvettes

  • Volumetric flasks and pipettes

Instrumentation:

  • UV-Vis Spectrophotometer

Procedure:

  • Determination of λmax:

    • Prepare a dilute solution of this compound in the chosen solvent.

    • Scan the solution over a wavelength range (e.g., 200-400 nm) to determine the wavelength of maximum absorbance (λmax). Based on similar compounds, the λmax is expected in the UV region. For instance, 4-aminophenol has absorption maxima at 194 nm, 218 nm, and 272 nm.[1]

  • Standard Solution and Calibration Curve:

    • Prepare a stock solution of the reference standard.

    • Create a series of standard solutions of known concentrations that give absorbance readings within the linear range of the instrument (typically 0.1 to 1.0).

    • Measure the absorbance of each standard solution at the determined λmax.

    • Plot a calibration curve of absorbance versus concentration.

  • Sample Preparation:

    • Dissolve the sample mixture in the same solvent used for the standards.

    • Dilute the sample solution as necessary to bring the absorbance within the range of the calibration curve.

  • Analysis:

    • Measure the absorbance of the sample solution at the λmax.

    • Use the calibration curve to determine the concentration of this compound in the sample.

Spectrophotometric Analysis Workflow

UVVis_Workflow start Start lambda_max Determine λmax start->lambda_max calibration Prepare Calibration Standards & Curve lambda_max->calibration measure Measure Sample Absorbance calibration->measure sample_prep Prepare Sample Solution sample_prep->measure calculate Calculate Concentration measure->calculate end End calculate->end

UV-Vis Spectrophotometry Workflow

Conclusion

The choice of analytical technique for the quantification of this compound should be guided by the specific requirements of the analysis. HPLC offers a versatile and robust method for routine analysis. GC-MS provides higher sensitivity and selectivity, which is ideal for trace analysis and impurity profiling, though it may require a derivatization step. UV-Vis spectrophotometry is a simple, cost-effective, and rapid method suitable for the analysis of relatively pure samples or simple mixtures. The protocols provided herein serve as a starting point, and optimization of the experimental parameters for specific sample matrices is recommended.

References

The Versatility of 2-Amino-5-ethylphenol Hydrochloride: A Building Block for Novel Organic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers in Organic Synthesis and Drug Discovery

Introduction

2-Amino-5-ethylphenol hydrochloride is a versatile aromatic compound that serves as a valuable starting material for the synthesis of a diverse array of novel organic molecules. Its bifunctional nature, possessing both a nucleophilic amino group and a phenolic hydroxyl group ortho to each other, makes it an ideal precursor for the construction of various heterocyclic scaffolds of significant interest in medicinal chemistry, materials science, and fine chemical synthesis.[1][2] This document provides detailed application notes and experimental protocols for utilizing this compound as a building block for the synthesis of benzoxazoles and phenoxazines, classes of compounds known for their wide range of biological activities.

Physicochemical Properties of this compound

A thorough understanding of the physical and chemical properties of the starting material is crucial for successful synthesis.

PropertyValueReference
Molecular Formula C₈H₁₂ClNO[3]
Molecular Weight 173.64 g/mol [3]
Appearance White to off-white crystalline powder
Melting Point >163°C (decomposes)
Solubility Soluble in water and ethanol
CAS Number 149861-22-3[3]

Application Note I: Synthesis of 5-Ethyl-2-substituted-benzoxazoles

Benzoxazoles are a prominent class of heterocyclic compounds found in numerous pharmaceutically active molecules, exhibiting a wide spectrum of biological activities including antimicrobial, anticancer, and anti-inflammatory properties.[1][4] The 2-amino-5-ethylphenol core provides a straightforward entry to 5-ethyl-substituted benzoxazoles, where the ethyl group can modulate the lipophilicity and pharmacokinetic properties of the final compounds.

A common and effective method for the synthesis of 2-substituted benzoxazoles is the condensation of a 2-aminophenol with a variety of carbonyl compounds, such as aldehydes, carboxylic acids, or β-diketones.[2][5] The reaction typically proceeds via the formation of a Schiff base intermediate, followed by an intramolecular cyclization and dehydration to afford the benzoxazole ring system.

Below is a general workflow for the synthesis of 5-ethyl-2-substituted-benzoxazoles.

G cluster_0 Preparation of 2-Amino-5-ethylphenol (Free Base) cluster_1 Synthesis of 5-Ethyl-2-substituted-benzoxazole A 2-Amino-5-ethylphenol Hydrochloride B Dissolution in Water A->B C Neutralization with Base (e.g., NaHCO3, NaOH) B->C D Extraction with Organic Solvent C->D E Drying and Solvent Evaporation D->E F 2-Amino-5-ethylphenol (Free Base) E->F G 2-Amino-5-ethylphenol (Free Base) F->G H Reaction with Carbonyl Compound (Aldehyde, Carboxylic Acid, etc.) G->H I Reflux in Solvent (e.g., Toluene, Ethanol) H->I J Work-up and Purification (Crystallization, Chromatography) I->J K 5-Ethyl-2-substituted-benzoxazole J->K

Caption: General workflow for the synthesis of 5-ethyl-2-substituted-benzoxazoles.

Experimental Protocol: Synthesis of 2-Aryl-5-ethylbenzoxazoles

This protocol describes a general method for the synthesis of 2-aryl-5-ethylbenzoxazoles from 2-amino-5-ethylphenol and an aromatic aldehyde.

Step 1: Preparation of 2-Amino-5-ethylphenol (Free Base)

  • Dissolve this compound (1.0 eq) in water.

  • Slowly add a saturated aqueous solution of sodium bicarbonate or a dilute solution of sodium hydroxide with stirring until the pH of the solution reaches 7-8.

  • The free base, 2-amino-5-ethylphenol, will precipitate out of the solution.

  • Extract the aqueous mixture with an organic solvent such as ethyl acetate (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and filter.

  • Remove the solvent under reduced pressure to obtain the 2-amino-5-ethylphenol free base, which can be used in the next step without further purification.

Step 2: Synthesis of 2-Aryl-5-ethylbenzoxazole

  • To a round-bottom flask, add 2-amino-5-ethylphenol (1.0 eq), the desired aromatic aldehyde (1.1 eq), and a suitable solvent such as toluene or ethanol.

  • The mixture is stirred at reflux temperature for a specified time (typically 2-6 hours), and the reaction progress is monitored by Thin Layer Chromatography (TLC).

  • After completion of the reaction, the mixture is cooled to room temperature.

  • The solvent is removed under reduced pressure.

  • The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol, methanol) or by column chromatography on silica gel to afford the pure 2-aryl-5-ethylbenzoxazole.

Application Note II: Synthesis of 7-Ethylphenoxazines

Phenoxazines are another important class of nitrogen- and oxygen-containing heterocycles. The phenoxazine core is present in several natural products and synthetic compounds with diverse biological activities, including antibacterial, antifungal, and antitumor properties. The oxidative condensation of two molecules of a 2-aminophenol derivative is a common method to construct the phenoxazine ring system.

G A 2-Amino-5-ethylphenol B Oxidative Condensation (e.g., with an oxidizing agent or catalyst) A->B C Dimerization and Cyclization B->C D 7-Ethylphenoxazin-3-one C->D

Caption: Pathway for the synthesis of 7-ethylphenoxazin-3-one.

Experimental Protocol: Synthesis of 7-Ethyl-2-aminophenoxazin-3-one

This protocol describes a general method for the synthesis of a 7-ethyl-substituted phenoxazine derivative via oxidative condensation.

  • Dissolve 2-amino-5-ethylphenol (2.0 eq) in a suitable solvent system, such as a mixture of methanol and water.

  • Add a solution of an oxidizing agent, for example, potassium ferricyanide (K₃[Fe(CN)₆]) or manganese dioxide (MnO₂), portion-wise to the stirred solution of the aminophenol.

  • The reaction mixture is stirred at room temperature or slightly elevated temperature for several hours until the starting material is consumed (monitored by TLC).

  • The precipitated product is collected by filtration and washed with water and a small amount of cold methanol.

  • The crude product can be purified by recrystallization from a suitable solvent like ethanol or by column chromatography to yield the pure 7-ethyl-2-aminophenoxazin-3-one.

Quantitative Data: Antimicrobial Activity of Benzoxazole Derivatives

The following table summarizes the minimum inhibitory concentration (MIC) values of some synthesized 2-substituted benzoxazole derivatives against various microbial strains, demonstrating the potential of these compounds as antimicrobial agents.[1]

CompoundR-group at C2S. aureus (MIC, µg/mL)B. subtilis (MIC, µg/mL)E. coli (MIC, µg/mL)C. albicans (MIC, µg/mL)
1 Phenyl>100>10050>100
2 4-Chlorophenyl502512.550
3 4-Nitrophenyl2512.56.2525
4 4-Methoxyphenyl>1005025>100
Ofloxacin -1.560.780.78-
Fluconazole ----3.12

Note: The above data is representative and the actual activity of 5-ethyl substituted analogs would require experimental verification.

Conclusion

This compound is a readily available and highly useful building block for the synthesis of novel organic compounds, particularly heterocyclic systems with potential biological activity. The protocols and application notes provided herein offer a starting point for researchers to explore the rich chemistry of this compound and to develop new molecules with desired properties for applications in drug discovery and materials science. The versatility of its functional groups allows for a wide range of chemical transformations, paving the way for the creation of diverse molecular libraries.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Amino-5-ethylphenol Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the yield of 2-Amino-5-ethylphenol hydrochloride synthesis. It includes detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and key data to address common challenges encountered during synthesis.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of this compound, categorized by the two primary synthesis routes.

Route 1: Sulfonation of 4-Ethylaniline followed by Alkaline Fusion

Issue 1: Low Yield in Sulfonation Step

  • Question: My sulfonation of 4-ethylaniline resulted in a low yield of 2-amino-5-ethylbenzenesulfonic acid. What are the possible causes and solutions?

  • Answer:

    • Incomplete Reaction: The reaction time or temperature may have been insufficient. Ensure the reaction is heated appropriately, typically with concentrated sulfuric acid, until completion. Monitoring the reaction progress via techniques like TLC can be beneficial.

    • Improper Work-up: The isolation of the sulfonated product is crucial. Ensure the reaction mixture is properly cooled and diluted with water to precipitate the product. Washing the precipitate with cold water will help remove excess acid without dissolving the product.

    • Side Reactions: At higher temperatures, side reactions such as polysulfonation or oxidation can occur. It is important to control the reaction temperature carefully.

Issue 2: Inefficient Alkaline Fusion

  • Question: The alkaline fusion of 2-amino-5-ethylbenzenesulfonic acid is not proceeding as expected, resulting in a low yield of 2-amino-5-ethylphenol. What should I check?

  • Answer:

    • Insufficient Temperature: Alkaline fusion requires high temperatures, often in the range of 250-300°C. Ensure your heating apparatus can achieve and maintain the required temperature.

    • Improper Mixing: The reaction mixture of the sulfonic acid and the alkali (e.g., sodium hydroxide or potassium hydroxide) needs to be intimately mixed. Inadequate stirring can lead to localized overheating and decomposition.

    • Presence of Water: The presence of excess water can hinder the reaction. It is often recommended to use a concentrated or molten alkali.

    • Oxidation: The product, 2-amino-5-ethylphenol, is susceptible to oxidation at high temperatures, especially in the presence of air. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can significantly improve the yield.

Issue 3: Difficulty in Isolating Pure 2-Amino-5-ethylphenol

  • Question: After the alkaline fusion, I am struggling to isolate a pure product. The product is dark and seems to contain impurities. How can I improve the purification process?

  • Answer:

    • pH Adjustment: The precipitation of 2-amino-5-ethylphenol from the aqueous solution after acidification is highly pH-dependent. The optimal pH for precipitation is typically in the range of 4.5 to 6.0.[1] Carefully adjust the pH with an acid (e.g., HCl) to maximize the precipitation of the desired product while leaving impurities in the solution.

    • Use of Activated Carbon: Tarry byproducts are common in alkaline fusion reactions. Treating the acidic solution of the product with activated carbon before precipitation can help remove these colored impurities.[1]

    • Inert Atmosphere: During the work-up and isolation, it is crucial to minimize the product's exposure to air to prevent oxidation, which leads to discoloration. Working under a nitrogen blanket is recommended.[1]

Route 2: Nitration of 4-Ethylphenol followed by Reduction

Issue 1: Formation of Multiple Isomers during Nitration

  • Question: The nitration of 4-ethylphenol is yielding a mixture of ortho- and para-nitro isomers, making purification difficult. How can I improve the selectivity?

  • Answer:

    • Reaction Conditions: The ratio of ortho- to para-nitrophenol can be influenced by the reaction conditions. Using dilute nitric acid at a low temperature (around 298 K) can favor the formation of mononitrated products.

    • Separation of Isomers: The ortho- and para-isomers have different physical properties. O-nitrophenol is steam-volatile due to intramolecular hydrogen bonding, while p-nitrophenol is not, due to intermolecular hydrogen bonding. Steam distillation can be an effective method for their separation.

Issue 2: Formation of Tarry Byproducts in Nitration

  • Question: My nitration reaction is producing a significant amount of dark, tarry material, and the yield of the desired nitrophenol is low. What is causing this, and how can I prevent it?

  • Answer:

    • Over-Nitration and Oxidation: Phenols are highly activated rings and are very susceptible to electrophilic substitution. Using harsh nitrating conditions (e.g., concentrated nitric acid and sulfuric acid) can lead to the formation of dinitro or trinitro compounds and oxidative side reactions, resulting in tar formation.

    • Milder Nitrating Agents: Consider using milder nitrating agents or performing the reaction under more controlled conditions to avoid these side reactions.

Issue 3: Incomplete Reduction of the Nitro Group

  • Question: The reduction of 2-nitro-5-ethylphenol to 2-amino-5-ethylphenol is not going to completion. How can I improve the efficiency of the reduction?

  • Answer:

    • Choice of Reducing Agent: Common reducing agents for nitro groups include metals in acidic media (e.g., Sn/HCl, Fe/HCl) or catalytic hydrogenation (e.g., H₂/Pd-C). The choice of reagent can impact the efficiency and selectivity of the reaction. Ensure the chosen reducing agent is active and used in a sufficient stoichiometric amount.

    • Reaction Conditions: The temperature, pressure (for catalytic hydrogenation), and reaction time are critical parameters. Optimize these conditions to ensure the reaction proceeds to completion. Monitoring the reaction by TLC is recommended.

Frequently Asked Questions (FAQs)

  • Q1: Why is my final product, this compound, discolored (e.g., pink, brown, or black)?

    • A1: The discoloration is most likely due to the oxidation of the 2-amino-5-ethylphenol base. Aminophenols are highly susceptible to oxidation in the presence of air and light, forming colored quinone-imine species which can further polymerize. To prevent this, it is crucial to handle the free base under an inert atmosphere and to store the hydrochloride salt in a tightly sealed container, protected from light.

  • Q2: What is the best way to store this compound to ensure its stability?

    • A2: The hydrochloride salt is more stable than the free base. It should be stored in a cool, dry, and dark place in a well-sealed container. Storing it under an inert gas like nitrogen or argon can further enhance its shelf life.

  • Q3: Can I use a different acid to form the salt instead of hydrochloric acid?

    • A3: Yes, other acids can be used to form different salts. However, the hydrochloride salt is common due to the ready availability and volatility of hydrochloric acid, which simplifies the isolation of a solid product. The choice of the counter-ion can affect the salt's physical properties, such as solubility and melting point.

  • Q4: What are the main safety precautions I should take when synthesizing this compound?

    • A4: The synthesis involves the use of corrosive acids (sulfuric acid, hydrochloric acid) and potentially high temperatures and pressures, especially during alkaline fusion. Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Work in a well-ventilated fume hood. Be particularly cautious during the alkaline fusion step, as it can be exothermic.

Data Presentation

The following table summarizes key quantitative data for the synthesis of this compound. Please note that specific yields can vary depending on the exact experimental conditions and scale.

StepReactantsKey Reaction ConditionsExpected Yield (%)Purity (%)
Route 1: Sulfonation 4-Ethylaniline, Concentrated H₂SO₄HeatingData not available>95
Route 1: Alkaline Fusion 2-Amino-5-ethylbenzenesulfonic acid, NaOH/KOH250-300°C, Inert atmosphere~60% (for methyl analog)[1]>98
Route 2: Nitration 4-Ethylphenol, Dilute HNO₃Low temperature (~298 K)Data not availableMixture of isomers
Route 2: Reduction 2-Nitro-5-ethylphenol, Sn/HCl or H₂/Pd-CVaries with reducing agentData not available>98
Final Step: Salt Formation 2-Amino-5-ethylphenol, HClAcidification>95>99

Experimental Protocols

The following are generalized experimental protocols. Researchers should adapt these procedures based on their specific laboratory conditions and scale.

Protocol 1: Synthesis via Sulfonation and Alkaline Fusion (Adapted from a similar procedure for 2-amino-5-methyl-phenol)[1]

Step 1: Sulfonation of 4-Ethylaniline

  • Carefully add 4-ethylaniline to an excess of concentrated sulfuric acid in a reaction flask equipped with a stirrer.

  • Heat the mixture, for example, to 180-200°C, for several hours until the reaction is complete (monitor by TLC).

  • Cool the reaction mixture and pour it into a beaker of ice water to precipitate the 2-amino-5-ethylbenzenesulfonic acid.

  • Filter the precipitate and wash it with cold water to remove excess sulfuric acid.

  • Dry the product.

Step 2: Alkaline Fusion of 2-Amino-5-ethylbenzenesulfonic Acid

  • In a high-temperature resistant reactor, mix the dried 2-amino-5-ethylbenzenesulfonic acid with a significant excess of potassium hydroxide or sodium hydroxide.

  • Heat the mixture to 250-300°C under a nitrogen atmosphere with vigorous stirring for several hours.

  • Cool the reaction mixture and dissolve it in water.

  • Acidify the aqueous solution with hydrochloric acid to a pH of approximately 4.5-5.0 to precipitate the 2-amino-5-ethylphenol.

  • Filter the precipitate, wash with cold water, and dry under vacuum.

Step 3: Formation of the Hydrochloride Salt

  • Dissolve the purified 2-amino-5-ethylphenol in a suitable solvent, such as ethanol or isopropanol.

  • Slowly add a concentrated or gaseous hydrochloric acid solution while stirring.

  • The hydrochloride salt will precipitate out of the solution.

  • Filter the precipitate, wash with a small amount of cold solvent, and dry under vacuum.

Protocol 2: Synthesis via Nitration and Reduction

Step 1: Nitration of 4-Ethylphenol

  • Dissolve 4-ethylphenol in a suitable solvent (e.g., acetic acid).

  • Cool the solution in an ice bath.

  • Slowly add a dilute solution of nitric acid dropwise while maintaining a low temperature.

  • After the addition is complete, stir the reaction mixture for a few hours.

  • Pour the reaction mixture into water to precipitate the nitrophenol isomers.

  • Separate the ortho- and para-isomers by steam distillation or column chromatography.

Step 2: Reduction of 2-Nitro-5-ethylphenol

  • To a solution of 2-nitro-5-ethylphenol in ethanol, add a reducing agent such as tin (II) chloride and concentrated hydrochloric acid, or use a catalytic amount of palladium on carbon and hydrogen gas.

  • Stir the reaction mixture at room temperature or with gentle heating until the reduction is complete (monitor by TLC).

  • If using a metal/acid reducing system, neutralize the reaction mixture and extract the product. If using catalytic hydrogenation, filter off the catalyst.

  • Purify the resulting 2-amino-5-ethylphenol by recrystallization or column chromatography.

Step 3: Formation of the Hydrochloride Salt

  • Follow the same procedure as described in Protocol 1, Step 3.

Mandatory Visualization

Troubleshooting_Yield_Improvement cluster_synthesis Synthesis of 2-Amino-5-ethylphenol HCl cluster_route1 Route 1: Sulfonation & Alkaline Fusion cluster_route2 Route 2: Nitration & Reduction start Low Yield or Impure Product route_choice Identify Synthesis Route start->route_choice sulfonation_issue Low Sulfonation Yield route_choice->sulfonation_issue Sulfonation fusion_issue Inefficient Alkaline Fusion route_choice->fusion_issue Fusion purification_issue_r1 Purification Difficulty route_choice->purification_issue_r1 Purification nitration_isomer_issue Isomer Formation route_choice->nitration_isomer_issue Nitration nitration_tar_issue Tar Formation route_choice->nitration_tar_issue Nitration reduction_issue Incomplete Reduction route_choice->reduction_issue Reduction sulfonation_solution Check: - Reaction Time/Temp - Work-up Procedure - Control Temperature sulfonation_issue->sulfonation_solution fusion_solution Check: - Temperature - Mixing - Anhydrous Conditions - Inert Atmosphere fusion_issue->fusion_solution purification_solution_r1 Implement: - Precise pH Control (4.5-6.0) - Activated Carbon Treatment - Inert Atmosphere Work-up purification_issue_r1->purification_solution_r1 end_node Improved Yield and Purity sulfonation_solution->end_node fusion_solution->end_node purification_solution_r1->end_node nitration_isomer_solution Use: - Dilute HNO3 at low temp. - Steam Distillation for separation nitration_isomer_issue->nitration_isomer_solution nitration_tar_solution Use: - Milder Nitrating Agents - Controlled Conditions nitration_tar_issue->nitration_tar_solution reduction_solution Check: - Choice & Stoichiometry of Reducing Agent - Reaction Conditions (Temp, Time) reduction_issue->reduction_solution nitration_isomer_solution->end_node nitration_tar_solution->end_node reduction_solution->end_node

Caption: Troubleshooting workflow for improving the yield of 2-Amino-5-ethylphenol HCl.

Synthesis_Pathways cluster_main Synthesis Pathways of this compound cluster_route1 Route 1 cluster_route2 Route 2 start_r1 4-Ethylaniline sulfonation Sulfonation (H₂SO₄) start_r1->sulfonation start_r2 4-Ethylphenol nitration Nitration (HNO₃) start_r2->nitration sulfonated_intermediate 2-Amino-5-ethylbenzenesulfonic Acid sulfonation->sulfonated_intermediate alkaline_fusion Alkaline Fusion (NaOH/KOH, Δ) sulfonated_intermediate->alkaline_fusion free_base 2-Amino-5-ethylphenol alkaline_fusion->free_base nitro_intermediate 2-Nitro-5-ethylphenol nitration->nitro_intermediate reduction Reduction (e.g., Sn/HCl) nitro_intermediate->reduction reduction->free_base salt_formation Salt Formation (HCl) free_base->salt_formation final_product 2-Amino-5-ethylphenol Hydrochloride salt_formation->final_product

Caption: Synthesis pathways for this compound.

References

Technical Support Center: Purification of Crude 2-Amino-5-ethylphenol Hydrochloride by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purification of crude 2-Amino-5-ethylphenol hydrochloride via recrystallization. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to facilitate your purification experiments.

Troubleshooting Guide

This guide addresses common issues encountered during the recrystallization of this compound.

Issue Potential Cause(s) Recommended Solution(s)
No Crystal Formation Upon Cooling 1. The solution is not sufficiently saturated (too much solvent was used). 2. The cooling process is too rapid. 3. The presence of significant impurities inhibiting crystallization.1. Concentrate the solution by carefully evaporating some of the solvent and allow it to cool again. 2. Allow the solution to cool slowly to room temperature before placing it in an ice bath. 3. Try adding a seed crystal of pure this compound. If unavailable, scratch the inside of the flask with a glass rod at the surface of the solution to create nucleation sites.
Oiling Out (Formation of a liquid layer instead of solid crystals) 1. The boiling point of the recrystallization solvent is higher than the melting point of the compound. 2. The compound is highly impure, leading to a significant depression of its melting point. 3. The solution is too concentrated.1. Reheat the solution to dissolve the oil, add a small amount of additional solvent, and cool slowly. 2. Consider pre-purification by another method, or treat the hot solution with activated charcoal to remove some impurities. 3. Add more solvent to the hot solution to decrease the concentration and attempt recrystallization again.
Low Recovery Yield 1. Too much solvent was used, leading to significant loss of the compound in the mother liquor. 2. Premature crystallization during hot filtration. 3. The crystals were washed with an excessive amount of cold solvent.1. Evaporate some of the solvent from the filtrate and cool to recover a second crop of crystals. 2. Ensure the filtration apparatus is pre-heated and use a slight excess of hot solvent before filtration. 3. Wash the crystals with a minimal amount of ice-cold solvent.
Discolored Crystals (Often pink or brown) 1. Oxidation of the aminophenol functional group. 2. Presence of colored impurities in the crude material.1. Perform the recrystallization under an inert atmosphere (e.g., nitrogen or argon). 2. Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. Note that this may slightly reduce the yield.

Frequently Asked Questions (FAQs)

Q1: What are the most suitable solvents for the recrystallization of this compound?

A1: As this compound is a salt, polar solvents are generally the most effective. Good starting points for solvent selection include:

  • Single Solvents: Water, ethanol, or isopropanol. The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.

  • Mixed Solvent Systems: A combination of a "good" solvent (in which the compound is highly soluble) and a "poor" solvent (in which the compound is sparingly soluble) can be effective. A common example is an ethanol/water mixture.

Q2: How can I determine the optimal solvent for my specific batch of crude material?

A2: It is recommended to perform small-scale solubility tests. Add a small amount of your crude this compound to a test tube and add a few drops of the solvent. Observe the solubility at room temperature and then upon heating. The ideal solvent will show low solubility at room temperature and high solubility upon heating.

Q3: My purified crystals are still showing impurities. What can I do?

A3: If impurities persist after one recrystallization, a second recrystallization may be necessary. Ensure that the cooling process is slow to allow for the formation of well-ordered crystals, which are less likely to incorporate impurities. Also, consider if the chosen solvent is effectively differentiating between your compound and the impurities.

Q4: Is it necessary to use a hot filtration step?

A4: A hot filtration step is only necessary if there are insoluble impurities (e.g., dust, solid byproducts) or if you have used activated charcoal for decolorization. If your hot solution is clear, you can proceed directly to the cooling step.

Experimental Protocols

The following protocols are based on general procedures for the recrystallization of aminophenol hydrochlorides and should be optimized for your specific experimental conditions.

Protocol 1: Single Solvent Recrystallization
  • Dissolution: In an Erlenmeyer flask, add your crude this compound. Add a minimal amount of a suitable polar solvent (e.g., ethanol or an ethanol/water mixture).

  • Heating: Gently heat the mixture on a hot plate with stirring. Gradually add more hot solvent until the solid completely dissolves.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration (Optional): If charcoal or other insoluble materials are present, perform a hot gravity filtration into a clean, pre-warmed flask.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold solvent.

  • Drying: Dry the purified crystals under vacuum.

Protocol 2: Mixed Solvent Recrystallization
  • Dissolution: Dissolve the crude this compound in a minimum amount of a hot "good" solvent (e.g., ethanol).

  • Addition of Anti-Solvent: While the solution is still hot, add a "poor" solvent (e.g., water or hexane) dropwise until the solution becomes slightly cloudy.

  • Clarification: Add a few drops of the hot "good" solvent until the solution becomes clear again.

  • Crystallization, Isolation, and Drying: Follow steps 5-7 from Protocol 1.

Data Presentation

Solubility Data

Specific quantitative solubility data for this compound across a range of temperatures and solvents is not extensively available in public literature. However, the following data provides some guidance:

Solvent Temperature (°C) Solubility Reference
Water20428 g/L[1]
Ethanol-Soluble[2]
Methanol-Slightly Soluble[3]
DMSO-Slightly Soluble[3]

Note: The terms "Soluble" and "Slightly Soluble" are qualitative. Experimental determination of the ideal solvent and conditions is recommended.

Purity and Yield

The expected yield and purity will depend on the initial purity of the crude material and the specific recrystallization conditions used.

Parameter Typical Value Notes
Purity (Post-Recrystallization) ≥98%As reported by commercial suppliers for their purified product.[2][4]
Expected Yield 70-90%This is an estimated range and can be lower if multiple recrystallizations are performed or if there is a high impurity load.

Visualizations

Recrystallization_Workflow start Crude 2-Amino-5-ethylphenol Hydrochloride dissolve Dissolve in Minimum Hot Solvent start->dissolve hot_filtration Hot Filtration (if necessary) dissolve->hot_filtration cool Slow Cooling to Room Temperature hot_filtration->cool ice_bath Cool in Ice Bath cool->ice_bath filter Vacuum Filtration ice_bath->filter wash Wash with Cold Solvent filter->wash dry Dry Crystals wash->dry end Purified Product dry->end

Caption: Experimental workflow for the recrystallization of this compound.

Troubleshooting_Logic start Recrystallization Issue no_crystals No Crystals Form start->no_crystals oiling_out Oiling Out start->oiling_out low_yield Low Yield start->low_yield discolored Discolored Crystals start->discolored sol1 Concentrate Solution no_crystals->sol1 sol2 Add Seed Crystal / Scratch no_crystals->sol2 sol3 Add More Solvent oiling_out->sol3 sol4 Use Lower Boiling Point Solvent oiling_out->sol4 sol5 Recover from Mother Liquor low_yield->sol5 sol6 Minimize Wash Volume low_yield->sol6 sol7 Use Activated Charcoal discolored->sol7 sol8 Use Inert Atmosphere discolored->sol8

Caption: Logical relationships for troubleshooting common recrystallization problems.

References

identifying common impurities in 2-Amino-5-ethylphenol hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for identifying common impurities in 2-Amino-5-ethylphenol hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of impurities found in this compound?

A1: Impurities in this compound can be broadly categorized into three groups:

  • Organic Impurities: These are the most prevalent and can include unreacted starting materials, intermediates from the synthesis process, byproducts from side reactions, and degradation products.

  • Inorganic Impurities: These typically originate from reagents, catalysts, and processing steps and may include inorganic salts and heavy metals.

  • Residual Solvents: These are volatile organic compounds used during synthesis or purification that are not completely removed.

Q2: What are the likely sources of organic impurities in this compound?

A2: The profile of organic impurities is highly dependent on the synthetic route employed. Two common manufacturing processes for 2-amino-5-alkyl-phenols are:

  • Sulfonation of 4-alkylanilines followed by alkali fusion: For 2-Amino-5-ethylphenol, this would start with 4-ethylaniline.

  • Reduction of the corresponding 2-nitro-5-alkyl-phenol: This route would involve the nitration of 4-ethylphenol to 4-ethyl-2-nitrophenol, followed by reduction.

Based on these pathways, the following impurities can be anticipated:

  • Starting Materials: Unreacted 4-ethylaniline or 4-ethylphenol.

  • Intermediates: Incompletely reacted intermediates such as 2-amino-5-ethyl-benzenesulfonic acid or 4-ethyl-2-nitrophenol.

  • Byproducts and Isomers: Isomeric aminophenols or nitrophenols formed during the synthesis, and other side-reaction products.

Q3: What are the potential degradation products of this compound?

A3: Aminophenols are susceptible to degradation, primarily through oxidation, which can be accelerated by exposure to light, heat, and certain metals. The phenolic hydroxyl and amino groups are the most reactive sites. Potential degradation products include:

  • Oxidation Products: Quinone-imines and other colored bodies resulting from the oxidation of the aminophenol structure.

  • Polymerization Products: Complex polymeric materials formed from the reaction of unstable degradation intermediates.

Q4: What are the typical quality specifications for technical grade this compound?

A4: While specifications can vary between suppliers, a typical technical grade product often adheres to the following limits.[1]

ParameterSpecification
Purity (by HPLC)≥98%
Moisture Content≤0.5%
Heavy Metals≤10 ppm
Loss on Drying≤0.5%

Troubleshooting Guides

This section provides guidance on addressing common issues encountered during the analysis of this compound.

Issue 1: Unexpected Peaks in the HPLC Chromatogram

  • Possible Cause 1: Contamination

    • Troubleshooting:

      • Ensure all glassware is scrupulously clean.

      • Use high-purity HPLC-grade solvents and reagents.

      • Run a blank injection (mobile phase only) to check for solvent contamination or carryover from previous injections.

  • Possible Cause 2: Sample Degradation

    • Troubleshooting:

      • Prepare samples fresh and analyze them promptly.

      • Protect samples from light and heat.

      • Consider using an antioxidant in the sample diluent if oxidation is suspected.

  • Possible Cause 3: Presence of Synthesis-Related Impurities

    • Troubleshooting:

      • Refer to the potential impurity list based on the known or suspected synthesis route.

      • Use a mass spectrometer (LC-MS) to obtain mass information for the unknown peaks to aid in identification.

      • Synthesize or procure reference standards for suspected impurities to confirm their identity by retention time matching.

Issue 2: Poor Peak Shape or Resolution in HPLC Analysis

  • Possible Cause 1: Inappropriate Mobile Phase or Gradient

    • Troubleshooting:

      • Adjust the mobile phase composition or the gradient profile to improve separation.

      • Ensure the mobile phase pH is appropriate for the analytes. For aminophenols, a slightly acidic mobile phase is often effective.

  • Possible Cause 2: Column Degradation

    • Troubleshooting:

      • Flush the column with a strong solvent to remove any adsorbed compounds.

      • If performance does not improve, replace the column with a new one of the same type.

  • Possible Cause 3: Overloading the Column

    • Troubleshooting:

      • Reduce the injection volume or the sample concentration.

Experimental Protocols

Below are detailed methodologies for key experiments used in the analysis of this compound.

Protocol 1: Impurity Profiling by High-Performance Liquid Chromatography (HPLC)

This method is designed to separate and quantify this compound and its potential organic impurities.

  • Instrumentation: A standard HPLC system equipped with a UV-Vis or Diode Array Detector (DAD).

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase:

    • A: 0.1% Trifluoroacetic acid (TFA) in Water

    • B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile

  • Gradient Elution:

    Time (min) % A % B
    0 95 5
    20 50 50
    25 20 80
    30 20 80
    31 95 5

    | 40 | 95 | 5 |

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 280 nm

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

  • Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase starting condition (95:5 A:B) to a final concentration of approximately 1 mg/mL.

Protocol 2: Residual Solvent Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

This method is suitable for the identification and quantification of residual solvents.

  • Instrumentation: A GC system with a headspace autosampler coupled to a Mass Spectrometer.

  • Column: DB-624 or equivalent (30 m x 0.25 mm ID, 1.4 µm film thickness).

  • Carrier Gas: Helium at a constant flow of 1.5 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 40 °C, hold for 5 minutes.

    • Ramp: 10 °C/min to 240 °C.

    • Hold: 5 minutes at 240 °C.

  • Injector Temperature: 220 °C

  • Transfer Line Temperature: 250 °C

  • MS Ion Source Temperature: 230 °C

  • MS Quadrupole Temperature: 150 °C

  • Mass Range: 35-350 amu

  • Headspace Parameters:

    • Vial Equilibration Temperature: 80 °C

    • Vial Equilibration Time: 15 minutes

    • Loop Temperature: 90 °C

    • Injection Volume: 1 mL

  • Sample Preparation: Accurately weigh approximately 100 mg of the sample into a headspace vial and dissolve in 5 mL of a suitable solvent such as dimethyl sulfoxide (DMSO).

Visualizations

Logical Relationship of Impurity Sources

G cluster_synthesis Synthesis Process cluster_degradation Degradation Starting Materials Starting Materials Final Product Final Product Starting Materials->Final Product Unreacted Intermediates Intermediates Intermediates->Final Product Incomplete Reaction Byproducts Byproducts Byproducts->Final Product Reagents/Catalysts Reagents/Catalysts Reagents/Catalysts->Final Product Inorganic Impurities Oxidation Products Oxidation Products Oxidation Products->Final Product Polymerization Products Polymerization Products Polymerization Products->Final Product

Caption: Sources of impurities in this compound.

Experimental Workflow for Impurity Identification

G Sample Sample HPLC Analysis HPLC Analysis Sample->HPLC Analysis GC-MS Analysis GC-MS Analysis Sample->GC-MS Analysis Detect Unexpected Peaks Detect Unexpected Peaks HPLC Analysis->Detect Unexpected Peaks Identify Residual Solvents Identify Residual Solvents GC-MS Analysis->Identify Residual Solvents Identify Organic Impurities Identify Organic Impurities Detect Unexpected Peaks->Identify Organic Impurities Yes Quantify Impurities Quantify Impurities Detect Unexpected Peaks->Quantify Impurities No LC-MS for Identification LC-MS for Identification Identify Organic Impurities->LC-MS for Identification Identify Residual Solvents->Quantify Impurities LC-MS for Identification->Quantify Impurities

Caption: Workflow for the identification and quantification of impurities.

References

stability and degradation pathways of 2-Amino-5-ethylphenol hydrochloride solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential information for researchers, scientists, and drug development professionals working with 2-Amino-5-ethylphenol hydrochloride solutions. Here you will find troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered during experimental procedures.

Troubleshooting Guide

This guide is designed to help you resolve common problems you may encounter when working with this compound solutions.

Issue Potential Cause(s) Recommended Solution(s)
Solution appears discolored (e.g., yellow or brown) immediately after preparation. Oxidation of the aminophenol moiety. This can be accelerated by exposure to air (oxygen), high pH, or metal ion contamination.Prepare solutions fresh using deoxygenated solvent (e.g., by sparging with nitrogen or argon). Ensure all glassware is scrupulously clean. Work quickly and store the solution promptly under an inert atmosphere if possible.[1]
Precipitate forms in the solution upon standing. The solubility limit may have been exceeded, or the temperature of the solution has decreased. The pH of the solution may have shifted, affecting solubility.Ensure you are working within the known solubility limits (428 g/L at 20°C).[2] If the solution was heated to dissolve the solid, allow it to cool to room temperature slowly. Re-check and adjust the pH if necessary.
Inconsistent analytical results (e.g., varying concentrations in HPLC analysis). Incomplete dissolution of the solid material. Degradation of the solution between preparation and analysis. Adsorption of the compound onto container surfaces.Ensure the solid is completely dissolved by visual inspection and appropriate mixing. Analyze solutions as quickly as possible after preparation. Consider using silanized glassware or polypropylene containers to minimize adsorption.
Unexpected peaks appear in the chromatogram during HPLC analysis. These are likely degradation products. The solution may have been exposed to light, elevated temperatures, or oxidative conditions.Review the solution preparation and storage procedures. Protect the solution from light and store at the recommended temperature (see FAQs below). Refer to the potential degradation pathways to tentatively identify the nature of the impurities.

Frequently Asked Questions (FAQs)

1. What are the recommended storage conditions for this compound solid and its solutions?

  • Solid: The solid compound should be stored at 4°C under a dry, inert atmosphere (e.g., nitrogen), and protected from moisture.[3]

  • Solutions: Aqueous solutions of this compound have been shown to be stable for up to 7 days at room temperature when protected from light.[2] For longer-term storage, it is advisable to store solutions at 4°C and protected from light.

2. How stable are solutions of this compound under different stress conditions?

While specific forced degradation studies on this compound are not extensively published, based on its chemical structure (an aminophenol), the following stability profile can be expected:

Condition Expected Stability
Neutral pH (aqueous) Stable for at least 7 days at room temperature.[2]
Acidic pH Generally more stable than at neutral or basic pH due to the protonation of the amino group, which reduces its susceptibility to oxidation.
Basic pH Prone to rapid oxidation. The phenoxide ion formed under basic conditions is highly susceptible to oxidation.
Oxidative (e.g., H₂O₂) Highly susceptible to oxidation, leading to the formation of colored degradation products.[4]
Photolytic (Light Exposure) Expected to be light-sensitive, leading to degradation. Solutions should be protected from light.
Thermal Degradation is expected to accelerate at elevated temperatures.

3. What are the likely degradation pathways for this compound?

The primary degradation pathway for this compound is oxidation. The aminophenol structure is susceptible to oxidation, which can be initiated by atmospheric oxygen, oxidizing agents, or light. The likely degradation pathways include:

  • Oxidation to Quinone-imine: The initial oxidation product is likely a quinone-imine, which is a highly reactive intermediate.

  • Dimerization and Polymerization: The reactive quinone-imine intermediate can undergo self-condensation or react with the parent compound to form colored dimeric and polymeric products. This is a known reaction for aminophenols, especially in the context of hair dye formation.[4]

  • Formation of Phenoxazinones: Studies on the closely related compound, 2-aminophenol, have shown that it can be oxidized to 2-aminophenoxazin-3-one.[5][6] A similar pathway is plausible for 2-Amino-5-ethylphenol.

A simplified potential degradation pathway is illustrated below:

G A 2-Amino-5-ethylphenol B [O] (e.g., O2, H2O2, light) A->B C Quinone-imine Intermediate (Reactive) B->C D Dimeric/Polymeric Products (Colored) C->D Dimerization/ Polymerization E Substituted Phenoxazinone C->E Intramolecular Cyclization & Oxidation G cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis A Prepare Stock Solution of 2-Amino-5-ethylphenol HCl B Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) A->B C Base Hydrolysis (e.g., 0.1 M NaOH, RT) A->C D Oxidative (e.g., 3% H2O2, RT) A->D E Photolytic (UV/Vis light exposure) A->E F Thermal (60°C) A->F G Analyze samples by Stability-Indicating HPLC B->G C->G D->G E->G F->G H Characterize Degradants (e.g., LC-MS) G->H G node_rect node_rect start Unexpected Peak in Chromatogram q1 Is the peak present in the blank injection? start->q1 a1_yes Source is mobile phase, solvent, or system carryover q1->a1_yes Yes q2 Is the peak present in a freshly prepared standard? q1->q2 No a2_no Degradation occurred during sample storage/handling q2->a2_no No q3 Does the peak size increase with sample age or stress? q2->q3 Yes a3_yes Peak is a degradation product q3->a3_yes Yes a3_no Peak may be an impurity in the starting material q3->a3_no No

References

optimal storage conditions for 2-Amino-5-ethylphenol hydrochloride to prevent degradation

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 2-Amino-5-ethylphenol hydrochloride

This technical support guide provides researchers, scientists, and drug development professionals with essential information on the optimal storage, handling, and troubleshooting for this compound to prevent its degradation and ensure experimental success.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for solid this compound?

A1: To ensure the long-term stability of solid this compound, it should be stored at 2-8°C (refrigerated).[1] The container should be tightly sealed and the compound stored under an inert gas atmosphere, such as nitrogen or argon, to protect it from air and moisture.[1][2] This is crucial as the compound is known to be hygroscopic and susceptible to oxidation.[1]

Q2: My this compound powder has changed color from off-white to dark brown. Is it still usable?

A2: A significant color change from its typical white to light brown appearance suggests potential degradation, likely due to oxidation from prolonged exposure to air or light.[1][3] It is highly recommended to use a fresh, unoxidized lot for experiments where purity is critical to avoid unreliable results. For non-critical applications, its performance should be validated on a small scale before proceeding.

Q3: How long is an aqueous solution of this compound stable?

A3: Studies have shown that aqueous solutions of this compound are stable for up to 7 days when stored at room temperature.[4] For longer-term storage of solutions, it is advisable to prepare them fresh before use or store them at 2-8°C and protect them from light.

Q4: What solvents are suitable for dissolving this compound?

A4: this compound is soluble in water and ethanol, and slightly soluble in DMSO and methanol.[1][5] The choice of solvent will depend on the specific requirements of your experimental protocol.

Q5: What are the primary safety precautions when handling this compound?

A5: this compound is classified as harmful if swallowed, causes severe skin burns and eye damage, and may cause an allergic skin reaction.[6] It is also very toxic to aquatic life.[6] Therefore, it is imperative to handle this compound in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[7] Ensure that eyewash stations and safety showers are readily accessible.[7]

Troubleshooting Guide

This guide will help you troubleshoot common issues you might encounter with this compound.

Issue 1: Discoloration of Solid Compound
  • Symptom: The powder, originally white to light brown, has darkened significantly.

  • Potential Cause: Oxidation due to improper storage (exposure to air/light).

  • Solution:

    • Discard the discolored compound if high purity is required.

    • For future use, ensure the compound is stored under an inert atmosphere (nitrogen or argon) at 2-8°C and protected from light.

Issue 2: Incomplete Dissolution or Precipitate in Solution
  • Symptom: The compound does not fully dissolve in a recommended solvent or a precipitate forms over time.

  • Potential Cause:

    • The compound may have absorbed moisture, altering its solubility.

    • The concentration may be too high for the chosen solvent.

    • The solution may have degraded.

  • Solution:

    • Ensure the solid compound has been properly stored away from moisture.

    • Try gentle warming or sonication to aid dissolution.

    • Prepare fresh solutions for each experiment, especially if they are to be stored for more than a few days.

Issue 3: Inconsistent or Unexpected Experimental Results
  • Symptom: Experiments yield inconsistent or unexpected results compared to previous trials or literature.

  • Potential Cause: Degradation of the this compound stock.

  • Solution:

    • Use the troubleshooting flowchart below to assess the quality of your compound.

    • If degradation is suspected, acquire a new, unopened lot of the compound and repeat the experiment.

    • Always record the lot number and opening date of the chemical to track its history.

Data Presentation

Table 1: Optimal Storage and Handling Conditions
ParameterRecommendationRationale
Storage Temperature 2-8°C[1]To minimize thermal degradation.
Atmosphere Inert gas (Nitrogen or Argon)[1][2]To prevent oxidation.
Moisture Store in a dry environment[2]The compound is hygroscopic.[1]
Light Protect from lightPhenolic compounds can be light-sensitive.
Solution Stability Aqueous solutions stable for 7 days at room temperature[4]For longer periods, store at 2-8°C.

Experimental Protocols

Protocol 1: Preparation of an Aqueous Solution for In Vivo Toxicity Studies

This is a general protocol for preparing a dosing solution for an acute oral toxicity study, similar to those referenced in the literature.[4]

  • Materials:

    • This compound

    • Purified water (vehicle)

    • Calibrated balance

    • Volumetric flask

    • Magnetic stirrer and stir bar

  • Procedure:

    • Calculate the required mass of this compound based on the desired concentration and final volume.

    • Weigh the calculated amount of the compound using a calibrated balance.

    • Add the weighed compound to the volumetric flask.

    • Add approximately half of the final volume of purified water to the flask.

    • Stir the mixture using a magnetic stirrer until the solid is completely dissolved.

    • Once dissolved, add purified water to reach the final desired volume.

    • Stopper the flask and invert it several times to ensure homogeneity.

    • Use the solution within 7 days of preparation if stored at room temperature. For longer storage, keep at 2-8°C.

Protocol 2: Formulation of a Simple Oxidative Hair Dye

This protocol provides a basic example of how this compound is used as a precursor in an oxidative hair dye formulation.[4][8]

  • Materials:

    • Part A (Dye Precursor Base):

      • This compound

      • Coupling agent (e.g., m-aminophenol)

      • Alkalizing agent (e.g., ammonium hydroxide)

      • Deionized water

      • Thickening agent (e.g., cetearyl alcohol)

    • Part B (Developer):

      • Hydrogen peroxide (6% solution)

  • Procedure:

    • Prepare Part A: In a suitable vessel, dissolve the this compound and the coupling agent in deionized water.

    • Adjust the pH to an alkaline range (typically pH 9-10) using the alkalizing agent. This is necessary for the oxidative reaction to occur on the hair.

    • Add the thickening agent and mix until a homogenous cream or gel is formed.

    • Application: Immediately before use, mix Part A and Part B in a 1:1 ratio.

    • Apply the mixture to the hair and allow it to process for the time specified in the detailed formulation instructions.

    • Rinse the hair thoroughly with water.

Mandatory Visualization

G start Start: Encountering Issue with This compound check_appearance Visually inspect the solid compound. Is there significant discoloration (dark brown/black)? start->check_appearance check_solubility Prepare a solution in a standard solvent. Does it dissolve completely? check_appearance->check_solubility No discard High probability of degradation. Discard the compound and use a new lot. check_appearance->discard Yes inconsistent_results Are you observing inconsistent or unexpected experimental results? check_solubility->inconsistent_results Yes check_solubility->discard No validate Possible minor degradation. Validate in a small-scale, non-critical experiment. inconsistent_results->validate Yes proceed Compound appears stable. Proceed with the experiment. inconsistent_results->proceed No check_storage Review storage conditions: - Temperature (2-8°C)? - Inert atmosphere? - Protection from moisture/light? discard->check_storage validate->check_storage remediate_storage Correct storage practices for future use. check_storage->remediate_storage

Caption: Troubleshooting flowchart for this compound degradation.

References

troubleshooting color inconsistencies in dyes made with 2-Amino-5-ethylphenol hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 2-Amino-5-ethylphenol hydrochloride in dye synthesis.

Troubleshooting Guide: Color Inconsistencies

Color inconsistencies in dyes synthesized with this compound can arise from several factors throughout the experimental process. This guide provides a systematic approach to identifying and resolving these issues.

Problem: Batch-to-Batch Color Variation

Possible Causes:

  • Purity of this compound: The presence of impurities can significantly alter the final color.

  • Reaction Conditions: Inconsistent pH, temperature, and reaction time between batches.

  • Oxidizing Agent: Variations in the concentration or stability of the oxidizing agent (e.g., hydrogen peroxide).

Solutions:

  • Verify Raw Material Purity:

    • Perform purity analysis of each new batch of this compound using High-Performance Liquid Chromatography (HPLC).

    • Request a Certificate of Analysis (CoA) from the supplier for each lot, ensuring it meets the required specifications.

  • Standardize Reaction Parameters:

    • Strictly control the pH of the reaction mixture using a calibrated pH meter and appropriate buffer systems.

    • Utilize a temperature-controlled reaction vessel to maintain a consistent temperature throughout the synthesis.

    • Precisely time the reaction from the addition of the oxidizing agent to the quenching step.

  • Ensure Oxidizer Consistency:

    • Use a fresh, properly stored, and accurately quantified oxidizing agent for each experiment.

    • Verify the concentration of the hydrogen peroxide solution via titration before use.

Problem: Unexpected Color Development or Off-Tones

Possible Causes:

  • Incorrect pH: The pH of the formulation significantly influences the oxidation process and the final color outcome.[1]

  • Temperature Fluctuations: Deviations from the optimal temperature range can alter the reaction kinetics and lead to the formation of different colored species.

  • Contamination: Presence of metal ions or other reactive species can catalyze side reactions.

Solutions:

  • Optimize and Control pH:

    • Experiment with a range of pH values to determine the optimal pH for the desired color. Permanent hair dyes typically work in an alkaline environment (pH 9-11) to facilitate the opening of the hair cuticle and activate the oxidizer.[1]

    • Buffer the reaction mixture to maintain the pH within a narrow range (e.g., ±0.1 pH unit).

  • Precise Temperature Management:

    • Determine the optimal reaction temperature for your specific dye formulation.

    • Use a water or oil bath to ensure uniform and stable heating or cooling.

  • Minimize Contamination:

    • Use deionized or distilled water and high-purity reagents.

    • Ensure all glassware is thoroughly cleaned and free of any residual chemicals or metal traces.

Problem: Poor Color Stability or Fading

Possible Causes:

  • Incomplete Reaction: The dye-forming reaction may not have gone to completion, leaving unreacted intermediates.

  • Degradation of the Dye Molecule: Exposure to light, heat, or air can cause the dye molecule to break down.

  • Improper Formulation: The final dye formulation may lack stabilizing agents.

Solutions:

  • Ensure Complete Reaction:

    • Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or HPLC to confirm the disappearance of starting materials.

    • Consider extending the reaction time or adjusting the temperature to ensure full conversion.

  • Protect from Degradation:

    • Conduct experiments under controlled lighting conditions, especially if the dye is known to be photosensitive.

    • Store the final dye product in airtight, opaque containers and at the recommended temperature.

    • Perform forced degradation studies (e.g., exposure to UV light, elevated temperature, extreme pH) to understand the degradation pathways and identify potential degradation products.[2][3][4][5]

  • Optimize Formulation:

    • Incorporate antioxidants or UV stabilizers into the final formulation to enhance color stability.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of this compound in dye synthesis?

A1: this compound is an oxidative hair dye precursor, specifically a "coupler." In the presence of an oxidizing agent (like hydrogen peroxide) and a "developer" (or primary intermediate, such as p-phenylenediamine), it undergoes a chemical reaction to form larger, colored molecules that are trapped within the hair shaft, resulting in a permanent color.[6]

Q2: How does pH affect the color outcome when using this compound?

A2: The pH of the dyeing solution is critical. An alkaline pH (typically 9-11 for permanent hair dyes) is necessary to swell the hair fiber, open the cuticle, and allow the dye precursors to penetrate into the cortex.[1] This alkaline environment also facilitates the decomposition of the oxidizing agent (hydrogen peroxide) to initiate the color-forming reaction. Variations in pH can lead to different rates of reaction and the formation of different colored species, thus altering the final shade.[1]

Q3: What is the optimal temperature for dye synthesis with this compound?

A3: The optimal temperature can vary depending on the specific formulation and desired outcome. Generally, increasing the temperature can increase the rate of the oxidation reaction. However, excessively high temperatures can lead to faster degradation of the reactants or the final dye, potentially causing off-colors or reduced color intensity. It is crucial to determine the optimal temperature empirically for your specific system and maintain it consistently.

Q4: What are some common impurities in this compound, and how can they affect the dye color?

A4: Impurities can be introduced during the synthesis of this compound. These may include unreacted starting materials, byproducts from side reactions, or residual catalysts. Such impurities can compete in the oxidation reaction, leading to the formation of unintended colored molecules and resulting in a muddy or off-tone color. It is essential to use a high-purity grade of this compound and to verify its purity via analytical methods.

Q5: How can I test the purity of my this compound?

A5: High-Performance Liquid Chromatography (HPLC) with a UV detector is a common and reliable method for determining the purity of this compound.[7][8][9][10] This technique can separate the main component from its impurities, allowing for accurate quantification. A stability-indicating HPLC method can also be developed to separate the intact drug from its degradation products.[7][8][9][10]

Q6: My dye color is fading over time. What could be the cause?

A6: Color fading can be attributed to the degradation of the dye molecules. This can be caused by exposure to UV light, heat, or oxidative stress from the environment. To mitigate this, you can incorporate UV absorbers and antioxidants into your dye formulation. Additionally, ensure that the initial dyeing process has gone to completion to form stable, large dye molecules within the substrate.

Data Presentation

Table 1: Recommended Starting Parameters for Oxidative Dye Synthesis

ParameterRecommended RangeNotes
pH 9.0 - 11.0An alkaline environment is crucial for the oxidative reaction.[1]
Temperature 25 - 40 °CHigher temperatures can accelerate the reaction but may also increase degradation.
Reaction Time 20 - 45 minutesMonitor for color development and reaction completion.
Oxidizing Agent 3 - 12% Hydrogen PeroxideThe concentration will depend on the desired level of lightening and color deposition.[11]
Purity of 2-Amino-5-ethylphenol HCl > 98%High purity is essential for reproducible color results.

Experimental Protocols

Protocol 1: Purity Determination of this compound by HPLC

  • Preparation of Standard Solution:

    • Accurately weigh approximately 25 mg of this compound reference standard and transfer to a 50 mL volumetric flask.

    • Dissolve in and dilute to volume with a suitable diluent (e.g., a mixture of acetonitrile and water).

  • Preparation of Sample Solution:

    • Accurately weigh approximately 25 mg of the this compound sample and prepare a solution in the same manner as the standard solution.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

    • Mobile Phase: A gradient of a buffered aqueous phase (e.g., phosphate buffer at pH 3.0) and an organic phase (e.g., acetonitrile).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at a suitable wavelength (determined by UV scan of the main peak).

    • Injection Volume: 10 µL.

  • Analysis:

    • Inject the standard and sample solutions into the HPLC system.

    • Calculate the purity of the sample by comparing the peak area of the main component in the sample chromatogram to that in the standard chromatogram.

Protocol 2: General Procedure for Oxidative Dye Synthesis

  • Preparation of Dye Base:

    • In a reaction vessel, dissolve the developer (e.g., p-phenylenediamine) and the coupler (this compound) in an aqueous solution containing an alkalizing agent (e.g., ammonia or ethanolamine) to achieve the desired pH (e.g., 9.5).

  • Color Development:

    • Just prior to application, add the oxidizing agent (e.g., hydrogen peroxide solution) to the dye base and mix thoroughly.

  • Reaction:

    • Maintain the reaction mixture at a constant temperature (e.g., 30 °C) for a specified time (e.g., 30 minutes), allowing the color to develop.

  • Evaluation:

    • Visually assess the color of the resulting dye solution or apply it to a suitable substrate (e.g., hair swatch) to evaluate the final color.

Visualizations

Oxidative_Dyeing_Process cluster_0 Preparation cluster_1 Reaction cluster_2 Outcome Precursors Dye Precursors (Developer + Coupler) Mixing Mixing & Application Precursors->Mixing Alkaline_Medium Alkaline Medium (e.g., Ammonia) Alkaline_Medium->Mixing Oxidizing_Agent Oxidizing Agent (e.g., H2O2) Oxidizing_Agent->Mixing Dye_Molecule Formation of Large Dye Molecules Mixing->Dye_Molecule Oxidation & Coupling Final_Color Stable Final Color Dye_Molecule->Final_Color

Caption: Workflow of the oxidative hair dyeing process.

Troubleshooting_Logic Start Color Inconsistency Observed Check_Purity Verify Purity of 2-Amino-5-ethylphenol HCl Start->Check_Purity Purity_OK Purity Meets Specs? Check_Purity->Purity_OK Check_Conditions Review Reaction Conditions (pH, Temp, Time) Conditions_OK Conditions Consistent? Check_Conditions->Conditions_OK Check_Oxidizer Assess Oxidizing Agent Quality Oxidizer_OK Oxidizer Validated? Check_Oxidizer->Oxidizer_OK Check_Contamination Investigate Potential Contamination Contamination_OK System Clean? Check_Contamination->Contamination_OK Purity_OK->Check_Conditions Yes Source_New_Material Source High-Purity Raw Material Purity_OK->Source_New_Material No Conditions_OK->Check_Oxidizer Yes Standardize_Protocol Standardize Experimental Protocol Conditions_OK->Standardize_Protocol No Oxidizer_OK->Check_Contamination Yes Use_Fresh_Oxidizer Use Fresh/Validated Oxidizing Agent Oxidizer_OK->Use_Fresh_Oxidizer No Clean_Equipment Thoroughly Clean Glassware/Equipment Contamination_OK->Clean_Equipment No

Caption: Logical workflow for troubleshooting color inconsistencies.

References

managing side reactions during the synthesis of 2-Amino-5-ethylphenol hydrochloride derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for managing side reactions during the synthesis of 2-Amino-5-ethylphenol hydrochloride and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What is the most common cause of discoloration (to brown or purple) during the synthesis and storage of 2-Amino-5-ethylphenol?

A1: The most common cause of discoloration is the oxidation of the 2-aminophenol moiety.[1] This is primarily initiated by exposure to atmospheric oxygen and can be accelerated by light, elevated temperatures, high pH (alkaline) conditions, and the presence of trace metal ions, particularly copper (Cu²⁺).[1] The oxidation process leads to the formation of highly colored quinoneimine intermediates, which can further polymerize into darker products.[1]

Q2: How can I minimize the oxidation of 2-Amino-5-ethylphenol during my reaction?

A2: To minimize oxidation, it is crucial to employ air-free (anaerobic) techniques. This involves working under an inert atmosphere, such as nitrogen or argon, throughout the reaction.[1] It is also recommended to use degassed solvents to remove dissolved oxygen.[1] If permissible by the reaction conditions, conducting the experiment at a lower temperature can significantly reduce the rate of oxidation.[2]

Q3: My reaction yield is consistently low, and I observe a significant amount of tarry by-products. What could be the issue?

A3: Low yields and the formation of tarry substances are often indicative of significant oxidation of the starting material or intermediates.[1] To address this, implementing rigorous air-free techniques, such as using a glovebox or a Schlenk line, is highly recommended.[1] Additionally, ensuring the purity of your starting materials is critical, as impurities can catalyze side reactions. Purification of the crude product, for instance by using activated carbon, can help remove tarry constituents.[3]

Q4: I am attempting an alkylation reaction on 2-Amino-5-ethylphenol and obtaining a mixture of N-alkylated and O-alkylated products. How can I control the regioselectivity?

A4: The competition between N-alkylation and O-alkylation is a common challenge with aminophenols. The selectivity can be influenced by the reaction conditions. Generally, O-alkylation is favored under conditions that promote the formation of the phenoxide ion, such as in the presence of a base in an aprotic solvent. Conversely, N-alkylation can be favored under neutral or slightly acidic conditions where the amino group is more nucleophilic. The choice of alkylating agent and solvent also plays a crucial role. For selective N-alkylation, protecting the hydroxyl group before the alkylation step and subsequent deprotection can be an effective strategy.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound and its derivatives.

Issue Observation Potential Cause(s) Recommended Solution(s)
Reaction Discoloration The reaction mixture turns dark brown or purple upon addition of reagents or over time.Oxidation of the aminophenol.[1]- Purge the reaction vessel with an inert gas (Nitrogen or Argon) before adding reagents. - Use solvents that have been degassed by sparging with an inert gas or by freeze-pump-thaw cycles.[1] - If the reaction chemistry allows, consider running the reaction at a lower temperature.[2]
Low Product Yield The isolated yield of the desired product is significantly lower than expected.- Oxidation of the starting material or product.[1] - Incomplete reaction. - Formation of soluble by-products that are lost during workup.- Implement stringent air-free techniques.[1] - Monitor the reaction progress using TLC or LC-MS to ensure completion. - Adjust the pH during workup to ensure the product precipitates effectively. For 2-amino-5-alkyl-phenols, precipitation is often optimal at a pH of 4.5 to 6.0.[3]
Formation of Tarry By-products A significant amount of insoluble, tar-like material is formed in the reaction vessel.Polymerization of oxidized intermediates.[1]- Use a higher purity of starting materials. - Employ air-free conditions rigorously.[1] - Consider adding an antioxidant, such as ascorbic acid, to the reaction mixture if it does not interfere with the desired transformation.
Mixture of N- and O-Alkylated Products In an alkylation reaction, both N- and O-alkylated isomers are formed.Lack of regioselectivity in the alkylation step.- For selective O-alkylation , use a base (e.g., K₂CO₃) in an aprotic solvent (e.g., DMF, acetone) to generate the phenoxide. - For selective N-alkylation , consider protecting the phenol group as a silyl ether or another suitable protecting group prior to alkylation. Alternatively, reductive amination of the corresponding aldehyde can be a selective method for N-alkylation.
Difficulty in Product Isolation The product does not precipitate or crystallize from the reaction mixture.The product may be too soluble in the chosen solvent system, or impurities may be inhibiting crystallization.- Adjust the pH of the aqueous solution to the isoelectric point of the aminophenol to minimize its solubility. For a similar compound, 2-amino-5-methylphenol, a pH range of 4.5 to 6.0 is effective for precipitation.[3] - Perform a solvent exchange to a solvent in which the product is less soluble. - Purify the crude product using column chromatography to remove impurities that may hinder crystallization.

Experimental Protocols

Protocol 1: Synthesis of 2-Amino-5-ethylphenol by Reduction of 2-Nitro-4-ethylphenol

This protocol is adapted from general procedures for the reduction of nitrophenols.

Materials:

  • 2-Nitro-4-ethylphenol

  • Palladium on carbon (10% Pd/C)

  • Methanol

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Bicarbonate (NaHCO₃) or Sodium Hydroxide (NaOH) solution

  • Inert gas (Nitrogen or Argon)

Procedure:

  • Set up a round-bottom flask equipped with a magnetic stirrer and a reflux condenser. Purge the entire apparatus with an inert gas.

  • To the flask, add 2-Nitro-4-ethylphenol and methanol (degassed).

  • Carefully add 10% Pd/C catalyst to the mixture.

  • Securely attach a balloon filled with hydrogen gas to the top of the condenser or use a hydrogenator.

  • Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion of the reaction (disappearance of the starting material), carefully filter the reaction mixture through a pad of celite under an inert atmosphere to remove the Pd/C catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the crude 2-Amino-5-ethylphenol.

Protocol 2: Preparation and Purification of this compound

This protocol is based on the procedures described for a similar compound, 2-amino-5-methylphenol.[3]

Procedure:

  • Dissolve the crude 2-Amino-5-ethylphenol from Protocol 1 in a suitable solvent (e.g., isopropanol).

  • Slowly add a solution of hydrochloric acid in isopropanol or bubble HCl gas through the solution while stirring.

  • The hydrochloride salt will precipitate out of the solution.

  • Isolate the precipitate by filtration and wash with a small amount of cold isopropanol or diethyl ether.

  • For further purification, the crude hydrochloride salt can be recrystallized. A common procedure involves dissolving the salt in a minimal amount of hot water or an alcohol/water mixture, treating with activated carbon to remove colored impurities, filtering the hot solution, and allowing it to cool slowly to form crystals.[3]

  • Dry the purified crystals under vacuum.[3]

Data Presentation

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference(s)
CAS Number 149861-22-3[4][5]
Molecular Formula C₈H₁₂ClNO[4][5]
Molecular Weight 173.64 g/mol [4][5]
Purity (typical) ≥98%[4]
Storage Conditions 4°C, stored under nitrogen, away from moisture.[4]

Table 2: Typical Yields for Related Aminophenol Syntheses

Reaction Starting Material Product Yield Reference
Alkaline Hydrolysis2-amino-5-methyl-benzenesulphonic acid2-amino-5-methyl-phenol60% of theory[3]
Reduction of Dinitrophenol2,4-dinitrophenol2-amino-4-nitrophenolNot specified[6]

Visualizations

Synthesis_Workflow cluster_synthesis Synthesis of 2-Amino-5-ethylphenol cluster_purification Purification as Hydrochloride Salt 2-Nitro-4-ethylphenol 2-Nitro-4-ethylphenol Reduction Reduction 2-Nitro-4-ethylphenol->Reduction Crude 2-Amino-5-ethylphenol Crude 2-Amino-5-ethylphenol Reduction->Crude 2-Amino-5-ethylphenol HCl Addition HCl Addition Crude 2-Amino-5-ethylphenol->HCl Addition Crude Hydrochloride Salt Crude Hydrochloride Salt HCl Addition->Crude Hydrochloride Salt Recrystallization Recrystallization Crude Hydrochloride Salt->Recrystallization Purified 2-Amino-5-ethylphenol HCl Purified 2-Amino-5-ethylphenol HCl Recrystallization->Purified 2-Amino-5-ethylphenol HCl

Caption: Synthetic workflow for this compound.

Side_Reactions cluster_oxidation Oxidation Pathway cluster_alkylation Alkylation Pathways 2-Amino-5-ethylphenol 2-Amino-5-ethylphenol Oxygen_Light_Heat O₂, light, heat, metal ions Alkylating Agent Alkylating Agent Quinoneimine Quinoneimine Oxygen_Light_Heat->Quinoneimine Oxidation Polymerization Polymerization Quinoneimine->Polymerization Tarry By-products Tarry By-products Polymerization->Tarry By-products N-Alkylated Product N-Alkylated Product Alkylating Agent->N-Alkylated Product N-Alkylation O-Alkylated Product O-Alkylated Product Alkylating Agent->O-Alkylated Product O-Alkylation

Caption: Major side reaction pathways.

References

Technical Support Center: Optimizing Reactions with 2-Amino-5-ethylphenol Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing pH conditions for chemical reactions involving 2-Amino-5-ethylphenol hydrochloride. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address specific challenges you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the key physicochemical properties of this compound relevant to reaction pH optimization?

A1: Understanding the physicochemical properties of this compound is crucial for optimizing reaction conditions. The key parameters are its pKa values and solubility, which are directly influenced by pH.

Data Presentation: Physicochemical Properties

PropertyValueSignificance for pH Optimization
pKa₁ (Phenolic Hydroxyl) 5.42[1]Below this pH, the hydroxyl group is protonated (-OH). Above this pH, it starts to deprotonate to form the more nucleophilic phenoxide ion (-O⁻).
pKa₂ (Ammonium) 10.04[1]Below this pH, the amino group is protonated (-NH₃⁺), rendering it non-nucleophilic. Above this pH, it is primarily in its deprotonated, nucleophilic form (-NH₂).
Water Solubility 428 g/L (at 20°C)[1]Highly soluble in acidic aqueous solutions due to the hydrochloride salt form. Solubility may decrease as the pH approaches the isoelectric point.
Appearance White to off-white crystalline powder[2][3]-
Molecular Weight 173.64 g/mol [2][4]-

Q2: How does pH influence the chemoselectivity between the amino and hydroxyl groups in 2-Amino-5-ethylphenol?

A2: The pH of the reaction medium is the most critical factor in controlling whether a reagent reacts with the amino (-NH₂) or the hydroxyl (-OH) group. This is due to the different pH ranges in which each group is in its reactive, nucleophilic state.

  • Acidic Conditions (pH < 4): Both the amino and hydroxyl groups are largely protonated (-NH₃⁺ and -OH). Both groups exhibit low nucleophilicity, and reactions are generally slow.

  • Mildly Acidic to Neutral Conditions (pH 4 - 8): The amino group is predominantly in its free base form (-NH₂) and is significantly more nucleophilic than the hydroxyl group. This pH range is ideal for selective N-functionalization (e.g., N-acylation, N-alkylation).

  • Basic Conditions (pH > 9): Both the amino group (-NH₂) and a significant portion of the hydroxyl group (as the phenoxide ion, -O⁻) are deprotonated. The phenoxide is a potent nucleophile, leading to a higher likelihood of O-functionalization. Competition between N- and O-alkylation can occur, and dialkylation is also possible. Very high pH values (e.g., > 12) will favor O-alkylation.

Q3: What is the optimal pH range for selective N-acylation of 2-Amino-5-ethylphenol?

A3: For selective N-acylation, it is recommended to work in a pH range of 7 to 8.5 . In this range, the amino group is sufficiently deprotonated and highly nucleophilic, while the phenolic hydroxyl group remains largely protonated and less reactive. Using a non-nucleophilic buffer such as phosphate-buffered saline (PBS) or HEPES is advisable. Buffers containing primary amines, like Tris, should be avoided as they will compete in the reaction.

Q4: I am observing both N- and O-alkylation in my reaction. How can I improve the selectivity for N-alkylation?

A4: The observation of both N- and O-alkylation suggests that the reaction conditions are basic enough to deprotonate the phenolic hydroxyl group, making it competitive with the amino group. To favor N-alkylation, you should lower the pH of the reaction medium, ideally to a range of 7 to 8.5. If the reaction requires a base, use a weaker base or a stoichiometric amount of a base that is just sufficient to neutralize the generated acid without significantly increasing the pH.

Troubleshooting Guides

Issue 1: Low Yield or No Reaction

Possible Cause Troubleshooting Step
Incorrect pH The amino group may be protonated (-NH₃⁺) and non-nucleophilic. Verify the pH of your reaction mixture and adjust it to the optimal range for the desired transformation (typically 7-8.5 for N-acylation/alkylation).
Reagent Instability Some reagents, like NHS esters, can hydrolyze at high pH. Ensure your reagents are fresh and, if sensitive, add them to the reaction mixture immediately after pH adjustment.
Poor Solubility If the reaction is performed in an aqueous medium and the pH is adjusted towards the isoelectric point, the free base of 2-amino-5-ethylphenol may precipitate. Consider using a co-solvent to improve solubility.

Issue 2: Poor Chemoselectivity (Mixture of N- and O-Substituted Products)

Possible Cause Troubleshooting Step
pH is too high A high pH will deprotonate the phenolic hydroxyl, making it a competitive nucleophile. Lower the reaction pH to the 7-8.5 range to favor N-functionalization. For selective O-alkylation, a much higher pH (>12) and protection of the amino group may be necessary.
Strong Base The use of a strong base (e.g., NaH, LDA) will deprotonate both functional groups. Use a weaker, non-nucleophilic organic base (e.g., triethylamine, DIPEA) or an inorganic base like potassium carbonate in a carefully controlled amount.
Reaction Temperature Higher temperatures can sometimes reduce selectivity. Try running the reaction at a lower temperature.

Issue 3: Formation of Colored Impurities

Possible Cause Troubleshooting Step
Oxidation of the Phenol Aminophenols are susceptible to oxidation, especially under basic conditions and in the presence of air, leading to colored byproducts.[5] Purge the reaction vessel with an inert gas (e.g., nitrogen or argon) and use degassed solvents. The addition of an antioxidant like sodium sulfite can sometimes be beneficial.
Side Reactions At very high or low pH, or at elevated temperatures, degradation or polymerization of the starting material or product may occur. Ensure the reaction conditions are as mild as possible.

Experimental Protocols

Protocol 1: Selective N-Acylation of 2-Amino-5-ethylphenol

This protocol describes a general procedure for the selective acylation of the amino group.

  • Dissolution: Dissolve this compound (1.0 eq) in a suitable buffer (e.g., 0.1 M sodium phosphate buffer, pH 7.5).

  • pH Adjustment: If necessary, adjust the pH of the solution to 7.5 with a dilute aqueous solution of NaOH or HCl.

  • Reagent Addition: Add the acylating agent (e.g., an acid chloride or NHS ester, 1.1 eq), either neat or as a solution in a water-miscible organic solvent (e.g., DMF, DMSO), dropwise to the stirred solution at room temperature.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC or LC-MS.

  • Work-up: Once the reaction is complete, acidify the mixture with dilute HCl to a pH of ~2 to protonate any unreacted amine. Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.

Protocol 2: Selective O-Alkylation of 2-Amino-5-ethylphenol (with N-protection)

This protocol involves the protection of the more nucleophilic amino group to achieve selective O-alkylation.

  • N-Protection: Protect the amino group of 2-Amino-5-ethylphenol. A common method is to form a Schiff base by reacting it with an aldehyde (e.g., benzaldehyde) in a solvent like methanol.

  • Deprotonation: To a stirred solution of the N-protected aminophenol in a polar aprotic solvent (e.g., DMF or acetone), add a strong base such as potassium carbonate (K₂CO₃, 2.0 eq).

  • Alkylation: Add the alkylating agent (e.g., an alkyl halide, 1.2 eq) to the mixture and heat as necessary (e.g., reflux).

  • Reaction Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Deprotection and Work-up: After cooling, filter off the inorganic salts. The protecting group can then be removed, for example, by acidic hydrolysis. Afterward, perform an aqueous work-up and extract the product with an organic solvent.

  • Purification: Purify the O-alkylated product by column chromatography.

Visualizations

pH_Dependent_Reactivity cluster_pH_Scale cluster_species cluster_reactivity pH_low Acidic (pH < 4) pH_mid Neutral (pH 7-8.5) AEP_acid 2-Amino-5-ethylphenol (Protonated Amino Group, -NH₃⁺) pH_high Basic (pH > 9) AEP_neutral 2-Amino-5-ethylphenol (Nucleophilic Amino Group, -NH₂) AEP_basic 2-Amino-5-ethylphenoxide (Nucleophilic -NH₂ and -O⁻) AEP_acid->AEP_neutral + Base Reactivity_low Low Reactivity AEP_acid->Reactivity_low AEP_neutral->AEP_basic + Base Reactivity_N Selective N-Functionalization AEP_neutral->Reactivity_N Reactivity_NO Competitive N- and O-Functionalization AEP_basic->Reactivity_NO

Caption: pH-dependent speciation and reactivity of 2-Amino-5-ethylphenol.

experimental_workflow cluster_notes Key Decision Point start Start with 2-Amino-5-ethylphenol HCl dissolve Dissolve in appropriate solvent/buffer start->dissolve adjust_pH Adjust pH based on desired selectivity dissolve->adjust_pH add_reagent Add electrophilic reagent adjust_pH->add_reagent pH_note pH 7-8.5 for N-selectivity pH > 9 for O-selectivity (may require N-protection) adjust_pH->pH_note monitor Monitor reaction (TLC, LC-MS) add_reagent->monitor workup Aqueous work-up and extraction monitor->workup purify Purify product workup->purify end Isolated Product purify->end

Caption: General experimental workflow for reactions with 2-Amino-5-ethylphenol HCl.

References

challenges in the scale-up of 2-Amino-5-ethylphenol hydrochloride production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the scale-up of 2-Amino-5-ethylphenol Hydrochloride production.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis and purification of this compound, particularly during scale-up.

Issue 1: Incomplete Reduction of the Nitro Group

Symptom: HPLC analysis of the reaction mixture shows the presence of starting material (2-nitro-5-ethylphenol) or intermediates like nitroso or azoxy compounds.

Possible Causes & Solutions:

CauseRecommended Action
Inactive Catalyst For catalytic hydrogenation (e.g., Pd/C or Raney Nickel), ensure the catalyst is not poisoned. Thiols in starting materials or solvents can deactivate the catalyst.[1] Use fresh, high-quality catalyst. For metal/acid reductions (e.g., Fe/HCl), ensure the metal is finely powdered and activated.[2]
Poor Solubility The nitro compound must be soluble in the reaction solvent for the reaction to proceed efficiently.[2] Consider using co-solvents like ethanol/water or acetic acid to improve solubility.[2]
Insufficient Reducing Agent Ensure a sufficient stoichiometric excess of the reducing agent is used to drive the reaction to completion.[2]
Low Reaction Temperature While many reductions occur at room temperature, some substrates may require heating to achieve a satisfactory reaction rate.[2] However, be mindful that excessive heat can lead to side product formation.[2]

Issue 2: Discoloration of the Final Product

Symptom: The isolated this compound is off-white, yellow, or brown instead of the desired white to light beige crystalline powder.

Possible Causes & Solutions:

CauseRecommended Action
Oxidation Aminophenols are susceptible to oxidation when exposed to air and light, leading to colored impurities.[2] Handle the compound under an inert atmosphere (e.g., nitrogen or argon) whenever possible.[2] Store the final product in amber-colored or light-protected containers.
Residual Impurities Tarry byproducts from the synthesis can co-precipitate with the final product. During the workup, after acidification to form the hydrochloride salt, treat the solution with activated carbon to adsorb colored impurities before crystallization.[1][3]
Incorrect pH during Isolation The pH during the precipitation of the free amine or its hydrochloride salt is crucial. Ensure the pH is carefully controlled within the optimal range to avoid the formation of colored byproducts. For the free amine, a pH of 4.5 to 6.0 is often used.[1][3]

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound on a large scale?

A1: The most prevalent industrial method is the catalytic hydrogenation of 2-nitro-5-ethylphenol using catalysts such as palladium on carbon (Pd/C) or Raney Nickel.[3][4] This method is often preferred over metal/acid reductions (like Fe/HCl or Sn/HCl) due to better atom economy and reduced waste streams.[1][4]

Q2: How can I control the exothermic nature of the hydrogenation reaction during scale-up?

A2: The reduction of nitro groups is highly exothermic, which can pose a significant safety risk on a large scale. Proper temperature control is critical.[2] This can be managed by:

  • Slow addition of the nitro compound: Adding the starting material portion-wise to the reaction mixture containing the catalyst.

  • Efficient reactor cooling: Utilizing a reactor with a high cooling capacity.

  • Controlling hydrogen pressure: Maintaining a controlled hydrogen pressure to manage the reaction rate.

Q3: What are the critical parameters for the crystallization and isolation of this compound?

A3: Key parameters for obtaining a high-purity, crystalline product include:

  • pH Adjustment: The hydrochloride salt is water-soluble, while the free base has lower solubility in neutral to slightly basic conditions. Precipitation is typically achieved by adjusting the pH of the aqueous solution.[1][3]

  • Solvent Selection: A suitable solvent system is crucial for effective purification. Water is a common solvent for the hydrochloride salt.

  • Cooling Rate: A controlled cooling rate during crystallization is important to obtain a uniform crystal size and minimize impurity inclusion.

  • Washing: Washing the isolated crystals with a cold solvent helps remove residual impurities.[3]

Q4: What are the typical purity specifications for this compound?

A4: For pharmaceutical and fine chemical applications, a high purity is required. Typical specifications are:

  • Purity (by HPLC): ≥98%[5]

  • Moisture Content: ≤0.5%[5]

  • Heavy Metals: ≤10 ppm[5]

Data Presentation

Table 1: Comparison of Typical Process Parameters: Lab vs. Scale-up

ParameterLaboratory Scale (Representative)Pilot/Industrial Scale (Representative)
Batch Size 10-100 g100-1000 kg
Typical Yield 85-95%80-90%
Solvent Volume / kg Product 20-50 L10-25 L
Reaction Time 2-6 hours8-16 hours (including additions)
Purification Method RecrystallizationCrystallization with activated carbon treatment

Experimental Protocols

Representative Protocol for the Synthesis and Purification of this compound

This protocol is a representative procedure based on common methods for the reduction of nitrophenols and the purification of the resulting aminophenol hydrochlorides.

Step 1: Catalytic Hydrogenation of 2-Nitro-5-ethylphenol

  • Reactor Setup: Charge a suitable hydrogenation reactor with 2-nitro-5-ethylphenol and a solvent such as methanol or ethanol.

  • Catalyst Addition: Add a catalytic amount of 5% Palladium on Carbon (Pd/C) (typically 1-5% by weight of the starting material).

  • Hydrogenation: Seal the reactor and purge with nitrogen, followed by hydrogen. Pressurize the reactor with hydrogen (typically 50-100 psi) and heat to the desired temperature (e.g., 40-60 °C). Maintain the reaction under vigorous agitation.

  • Reaction Monitoring: Monitor the reaction progress by HPLC until the starting material is consumed.

  • Catalyst Filtration: After the reaction is complete, cool the reactor and carefully vent the hydrogen. Purge with nitrogen. Filter the reaction mixture through a bed of celite to remove the catalyst.

Step 2: Isolation and Purification of this compound

  • Solvent Removal: Concentrate the filtrate under reduced pressure to remove the organic solvent.

  • Acidification: Dissolve the crude 2-amino-5-ethylphenol in an aqueous solution of hydrochloric acid to form the hydrochloride salt.

  • Decolorization: Add activated carbon to the aqueous solution and stir for a period to adsorb colored impurities.[1][3]

  • Filtration: Filter the solution to remove the activated carbon.

  • Crystallization: Cool the filtrate in a controlled manner to induce crystallization of this compound.

  • Isolation and Drying: Collect the crystals by filtration, wash with a small amount of cold water, and dry under vacuum.[3]

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification start Start: 2-Nitro-5-ethylphenol reactor Hydrogenation Reactor (Pd/C, H2, Solvent) start->reactor filtration1 Catalyst Filtration reactor->filtration1 solvent_removal Solvent Removal filtration1->solvent_removal acidification Acidification (HCl) solvent_removal->acidification decolorization Activated Carbon Treatment acidification->decolorization filtration2 Carbon Filtration decolorization->filtration2 crystallization Crystallization filtration2->crystallization isolation Isolation & Drying crystallization->isolation end Final Product: 2-Amino-5-ethylphenol HCl isolation->end

Caption: Experimental workflow for the synthesis and purification of this compound.

troubleshooting_logic cluster_incomplete_reaction Incomplete Reaction cluster_discoloration Product Discoloration issue Issue Encountered check_catalyst Check Catalyst Activity issue->check_catalyst Low Yield check_solubility Verify Solubility issue->check_solubility Low Yield check_reagent Ensure Sufficient Reducing Agent issue->check_reagent Low Yield check_temp Optimize Temperature issue->check_temp Low Yield prevent_oxidation Prevent Oxidation (Inert Atmosphere) issue->prevent_oxidation Off-color Product activated_carbon Use Activated Carbon issue->activated_carbon Off-color Product check_ph Control pH during Isolation issue->check_ph Off-color Product

Caption: Troubleshooting decision tree for common issues in this compound production.

References

preventing oxidation of 2-Amino-5-ethylphenol hydrochloride during storage and handling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist in preventing the oxidation of 2-Amino-5-ethylphenol hydrochloride during storage and handling.

Troubleshooting Guides & FAQs

This section addresses specific issues you may encounter during your experiments, providing potential causes and solutions to mitigate the oxidation of this compound.

Issue 1: The solid this compound has developed a pink or brownish tint.

  • Question: My solid this compound, which was initially a white or off-white powder, has changed color. What is the cause, and can I still use it?

  • Answer: Discoloration of the solid is a primary indicator of oxidation. This process is accelerated by exposure to oxygen, light, and moisture. The appearance of a pink or brownish tint suggests the formation of colored oxidation products, such as dimers and polymers. It is strongly recommended to use a fresh, unoxidized batch for experiments where purity is critical, as the presence of these impurities can interfere with your results. For less sensitive applications, the material might still be usable, but it is advisable to first assess its purity.

Issue 2: Solutions of this compound rapidly turn yellow or brown.

  • Question: I've prepared a solution of this compound, and it is quickly changing color. How can I prevent this?

  • Answer: The rapid discoloration of solutions is a clear sign of oxidation, which is significantly faster in solution than in the solid state. Several factors can contribute to this:

    • Presence of Oxygen: Dissolved oxygen in the solvent is a major culprit.

    • Exposure to Light: Light, especially UV light, can catalyze the oxidation process.

    • High pH: Alkaline conditions can make the phenol group more susceptible to oxidation.

    • Metal Ion Contamination: Trace amounts of metal ions in your solvent or glassware can act as catalysts for oxidation.

    To prevent this, it is crucial to prepare and handle the solution under an inert atmosphere, use deoxygenated solvents, and protect the solution from light by using amber vials or wrapping the container in aluminum foil.

Issue 3: I am observing unexpected peaks in my HPLC analysis.

  • Question: My HPLC chromatogram shows several unexpected peaks when analyzing this compound. Could this be due to oxidation?

  • Answer: Yes, the appearance of extra peaks in your HPLC analysis is a common consequence of oxidation. These peaks represent the various degradation products formed. To troubleshoot this, consider the following:

    • Sample Preparation: Was the sample prepared fresh using deoxygenated solvent and protected from light? If the sample was stored, even for a short period, oxidation could have occurred.

    • Mobile Phase: Is the mobile phase properly degassed? Dissolved gases in the mobile phase can contribute to on-column oxidation.

    • Contamination: Check for potential sources of contamination in your HPLC system, such as residues in the injector or column that could catalyze oxidation.

    • Peak Tailing and Splitting: Poor peak shape, such as tailing or splitting, can also be indicative of interactions between the analyte and degradation products with the stationary phase.

Issue 4: How should I properly store and handle this compound to minimize oxidation?

  • Question: What are the best practices for storing and handling this compound to ensure its stability?

  • Answer: To minimize oxidation, adhere to the following guidelines:

    • Storage of Solid: Store the solid compound in a tightly sealed, opaque container under an inert atmosphere (e.g., nitrogen or argon). It is best stored at low temperatures, such as 2-8°C.[1]

    • Handling Solid: As the compound can be hygroscopic, it is best to handle it in a low-humidity environment or a glovebox.[2][3][4][5] When weighing, do so quickly and avoid prolonged exposure to the atmosphere. Use clean, dry spatulas and weighing boats.

    • Preparation of Solutions: Use deoxygenated solvents. This can be achieved by sparging the solvent with an inert gas (nitrogen or argon) for at least 15-30 minutes. Prepare solutions fresh whenever possible.

    • Storage of Solutions: If solutions must be stored, even for a short period, they should be placed in amber vials, the headspace flushed with an inert gas, and stored at a low temperature. Studies have shown that aqueous solutions of this compound are stable for up to 7 days at room temperature when properly prepared, with minimal degradation.[6]

Quantitative Data on Stability

Sample TypeStorage ConditionDurationPurity/DegradationReference
Aqueous SolutionRoom Temperature7 daysMaximum deviation from initial concentration: 3.8%[6]
Aqueous SolutionRoom Temperature7 daysDeviation from initial concentration: <10%[6]

Experimental Protocols

Protocol 1: Preparation of a Stabilized Solution of this compound

This protocol describes the preparation of a solution with minimized risk of oxidation.

Materials:

  • This compound

  • Solvent (e.g., deionized water, ethanol)

  • Inert gas (Nitrogen or Argon) with tubing

  • Amber volumetric flask or a flask wrapped in aluminum foil

  • Septum

  • Cannula or long needle

Procedure:

  • Deoxygenate the Solvent: Place the required volume of solvent in a flask. Seal the flask with a septum. Insert a long needle connected to the inert gas supply, ensuring the needle tip is below the solvent surface. Insert a second, shorter needle to act as a vent. Sparge the solvent with the inert gas for at least 15-30 minutes to remove dissolved oxygen.

  • Weighing: Quickly and accurately weigh the required amount of this compound. Given its hygroscopic nature, it is advisable to use a "weighing by difference" technique.[3]

  • Dissolution: Transfer the weighed solid to the amber volumetric flask. Using a cannula or a syringe, transfer the deoxygenated solvent to the flask to dissolve the solid.

  • Inert Headspace: Once the solid is dissolved and the flask is filled to the mark, remove the cannula and briefly flush the headspace of the flask with the inert gas before quickly stoppering it.

  • Storage: If the solution is not for immediate use, store it at a low temperature (2-8°C) and protected from light.

Protocol 2: Spectrophotometric Determination of Oxidation

This method can be used to qualitatively and semi-quantitatively assess the extent of oxidation by monitoring the increase in absorbance in the visible region due to the formation of colored oxidation products.

Instrumentation:

  • UV-Visible Spectrophotometer

Procedure:

  • Prepare a fresh, non-oxidized solution of this compound in a suitable solvent (e.g., 0.1 M HCl to improve stability) following Protocol 1.

  • Record the initial UV-Vis spectrum from 200 to 700 nm. The fresh solution should have minimal absorbance in the visible region.

  • Induce Oxidation (for testing purposes): To test the method, you can intentionally induce oxidation by exposing a portion of the solution to air and light for a period of time.

  • Record the spectrum of the oxidized solution. You will observe the appearance of new absorbance bands in the visible region (typically between 400-600 nm), corresponding to the colored oxidation products.

  • Monitor Oxidation over Time: To assess the stability of your solutions under your experimental conditions, you can record the UV-Vis spectrum at different time points. An increase in absorbance in the visible region indicates ongoing oxidation.

Protocol 3: HPLC-UV Method for Purity Assessment

This protocol provides a general framework for developing an HPLC method to assess the purity of this compound and detect the presence of oxidation products.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

Suggested Chromatographic Conditions:

  • Mobile Phase: A gradient of acetonitrile and a phosphate buffer (e.g., 20 mM potassium dihydrogen phosphate, pH adjusted to 3.0 with phosphoric acid).

  • Gradient: A starting concentration of 5-10% acetonitrile, increasing to 50-70% over 15-20 minutes.

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 280 nm (for the parent compound) and a second wavelength in the visible range (e.g., 450 nm) to monitor for colored oxidation products.

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

Procedure:

  • Prepare the mobile phase and degas it thoroughly.

  • Prepare a standard solution of this compound of known concentration in the mobile phase or a suitably deoxygenated solvent.

  • Prepare your sample solution following the guidelines in Protocol 1 to minimize oxidation during sample preparation.

  • Inject the standard and sample solutions into the HPLC system.

  • Analyze the chromatograms. The parent compound should elute as a sharp, well-defined peak. Oxidation products will typically appear as additional peaks, often with different retention times. By comparing the peak areas, you can quantify the purity of your sample and the relative amounts of degradation products.

Visualizations

Oxidation_Pathway A 2-Amino-5-ethylphenol (Stable) C Oxidized Intermediates (e.g., Quinone-imine) A->C Oxidation B Oxidation Initiators (O2, Light, Metal Ions, High pH) B->A D Colored Degradation Products (Dimers, Polymers) C->D Further Reactions

Caption: Simplified pathway of 2-Amino-5-ethylphenol oxidation.

Prevention_Workflow cluster_storage Storage cluster_handling Handling cluster_analysis Analysis S1 Store Solid at 2-8°C H1 Weigh Quickly in Low Humidity S1->H1 S2 Inert Atmosphere (N2/Ar) H2 Use Deoxygenated Solvents S2->H2 S3 Protect from Light A1 Use Amber Vials S3->A1 H3 Prepare Solutions Fresh H1->H3 H2->H3 A2 Degas Mobile Phase (HPLC) H3->A2 A3 Monitor for Color Change H3->A3

Caption: Workflow for preventing oxidation during storage, handling, and analysis.

References

Validation & Comparative

Purity Under Scrutiny: A Comparative Validation of 2-Amino-5-ethylphenol Hydrochloride Analysis by Titration and HPLC

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of chemical intermediates is a cornerstone of reliable and reproducible results. This guide provides a head-to-head comparison of two common analytical techniques—non-aqueous potentiometric titration and High-Performance Liquid Chromatography (HPLC)—for the purity validation of 2-Amino-5-ethylphenol hydrochloride, a key building block in pharmaceutical synthesis.

This report details the experimental protocols for both methods, presenting a clear comparison of their performance based on hypothetical, yet realistic, experimental data. The goal is to offer an objective assessment to aid in the selection of the most suitable analytical method for routine quality control and validation of this important compound.

At a Glance: Purity Assessment Results

A batch of this compound was analyzed by both non-aqueous potentiometric titration and a developed Reverse-Phase HPLC method. The results, summarized below, demonstrate a good correlation between the two techniques, lending confidence to the purity assessment.

ParameterNon-Aqueous Potentiometric TitrationReverse-Phase HPLC
Mean Purity (%) 99.2%99.4%
Standard Deviation ± 0.15± 0.08
Relative Standard Deviation (%) 0.15%0.08%
Analysis Time per Sample ~15 minutes~25 minutes
Primary Strengths Cost-effective, rapid for batch screeningHigh specificity, impurity profiling

Unveiling the Methods: Experimental Protocols

To ensure clarity and reproducibility, the detailed experimental protocols for both the titration and HPLC methods are provided below.

Non-Aqueous Potentiometric Titration Protocol

This method is based on the titration of the amine hydrochloride in a non-aqueous medium with perchloric acid.[1][2] The hydrochloride is first converted to an acetate salt to allow for the direct titration of the amine group.

Reagents and Equipment:

  • 0.1 N Perchloric acid in glacial acetic acid

  • Glacial acetic acid

  • Mercuric acetate solution (5% w/v in glacial acetic acid)

  • Potentiometric titrator with a glass and calomel or combination pH electrode

  • Analytical balance

  • Standard laboratory glassware

Procedure:

  • Titrant Standardization: Standardize the 0.1 N perchloric acid solution against primary standard potassium hydrogen phthalate.

  • Sample Preparation: Accurately weigh approximately 250 mg of this compound into a clean, dry 100 mL beaker.

  • Dissolution: Add 40 mL of glacial acetic acid and stir until the sample is completely dissolved.

  • Chloride Removal: Add 10 mL of 5% mercuric acetate solution to the beaker and stir. The mercuric acetate reacts with the hydrochloride to form undissociated mercuric chloride.[2]

  • Titration: Immerse the electrodes in the solution and titrate with the standardized 0.1 N perchloric acid. Record the volume of titrant added and the corresponding potential.

  • Endpoint Determination: The endpoint is determined by the point of maximum inflection on the titration curve (first or second derivative).

  • Calculation: Calculate the purity of this compound using the following formula:

    Purity (%) = (V × N × E) / W × 100

    Where:

    • V = Volume of perchloric acid consumed at the endpoint (L)

    • N = Normality of the perchloric acid solution

    • E = Equivalent weight of this compound (173.64 g/mol )

    • W = Weight of the sample (g)

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) Protocol

This method provides a more specific analysis, capable of separating the main component from potential impurities. The following is a proposed method based on common practices for analyzing aminophenol isomers.[3][4][5]

Instrumentation and Conditions:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase: A mixture of phosphate buffer (pH 3.0) and acetonitrile (e.g., 70:30 v/v).

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 275 nm

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

Procedure:

  • Standard Preparation: Prepare a standard solution of this compound of known concentration (e.g., 0.1 mg/mL) in the mobile phase.

  • Sample Preparation: Prepare a sample solution of the this compound batch at the same concentration as the standard solution.

  • Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.

  • Calculation: The purity is determined by the area percentage method, assuming all components have a similar response factor at the detection wavelength.

    Purity (%) = (Area of Main Peak / Total Area of All Peaks) × 100

Visualizing the Workflow

To better understand the logical flow of the comparative validation process, the following diagram illustrates the key steps involved.

Validation_Workflow cluster_Titration Non-Aqueous Titration cluster_HPLC RP-HPLC Analysis T_Sample Weigh Sample T_Dissolve Dissolve in Glacial Acetic Acid T_Sample->T_Dissolve T_Reagent Add Mercuric Acetate T_Dissolve->T_Reagent T_Titrate Titrate with Perchloric Acid T_Reagent->T_Titrate T_Endpoint Determine Endpoint T_Titrate->T_Endpoint T_Calc Calculate Purity T_Endpoint->T_Calc Result_T Titration Purity Result T_Calc->Result_T H_Sample Prepare Sample Solution H_Inject Inject into HPLC System H_Sample->H_Inject H_Standard Prepare Standard Solution H_Standard->H_Inject H_Chrom Obtain Chromatogram H_Inject->H_Chrom H_Area Integrate Peak Areas H_Chrom->H_Area H_Calc Calculate Purity H_Area->H_Calc Result_H HPLC Purity Result H_Calc->Result_H Start 2-Amino-5-ethylphenol Hydrochloride Batch Start->T_Sample Start->H_Sample Compare Compare Results Result_T->Compare Result_H->Compare

Caption: Comparative workflow for purity validation.

Conclusion

Both non-aqueous potentiometric titration and RP-HPLC are viable methods for determining the purity of this compound.

  • Non-aqueous titration offers a rapid, cost-effective, and accurate method for routine quality control where the primary interest is the overall assay of the main component. Its simplicity makes it an attractive option for high-throughput screening.

  • RP-HPLC , on the other hand, provides superior specificity and is the method of choice when a detailed impurity profile is required. While the analysis time is longer and the initial setup more complex, the wealth of information it provides is invaluable for in-depth quality assessment and regulatory submissions.

The choice between these two methods will ultimately depend on the specific requirements of the analysis, balancing the need for speed and cost-effectiveness with the demand for specificity and comprehensive impurity profiling. For robust quality assurance, employing both techniques can be advantageous: titration for routine batch release and HPLC for validation and in-depth characterization.

References

A Comparative Analysis of 2-Amino-5-ethylphenol Hydrochloride and p-Phenylenediamine in Hair Dye Formulations

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of oxidative hair colorants, 2-Amino-5-ethylphenol hydrochloride and p-phenylenediamine (PPD) are two key precursors utilized to achieve a spectrum of desired shades. While both contribute to permanent hair dyeing, their chemical properties, performance characteristics, and toxicological profiles exhibit notable differences. This guide provides a comprehensive comparative study for researchers, scientists, and drug development professionals, supported by experimental data and detailed protocols.

Chemical and Physical Properties

A fundamental comparison of the two molecules reveals differences in their structure and physical characteristics, which influence their function and formulation in hair dyes.

PropertyThis compoundp-Phenylenediamine (PPD)
Chemical Formula C₈H₁₂ClNOC₆H₈N₂
Molecular Weight 173.64 g/mol [1]108.14 g/mol
Appearance SolidWhite solid, darkens on oxidation[2]
Function in Hair Dye Oxidative dye precursor (coupler)Primary intermediate (precursor)[2]

Performance Characteristics

The efficacy of a hair dye is determined by its ability to impart a stable and long-lasting color.

Color Formation

Both this compound and p-Phenylenediamine are oxidative dyes, meaning they require an oxidizing agent, typically hydrogen peroxide, to form larger color molecules that are trapped within the hair shaft, resulting in a permanent color.[3][4] PPD is a primary intermediate, essential for forming dark shades like black and brown, while this compound often acts as a coupler to produce a range of red and gold-blond shades.

Safety and Toxicological Profile

The safety of hair dye ingredients is a paramount concern for both consumers and regulatory bodies. The toxicological profiles of this compound and p-Phenylenediamine present significant distinctions.

Acute Toxicity
CompoundTestSpeciesRouteLD₅₀Reference
This compoundAcute Oral ToxicityRatOral>2000 mg/kg bw[5]
p-PhenylenediamineAcute Oral ToxicityRatOral80 mg/kg
Skin Sensitization

A significant differentiator between the two compounds is their potential to cause skin sensitization and allergic contact dermatitis.

p-Phenylenediamine (PPD) is a well-documented and potent skin sensitizer.[6] Allergic contact dermatitis to PPD is a delayed-type IV hypersensitivity reaction, which can manifest as redness, itching, swelling, and blistering of the scalp, face, and eyelids.[7][8] The sensitization can be initiated through exposure to PPD in hair dyes or other products like black henna tattoos.[7]

This compound is also classified as a skin sensitizer. However, the incidence and severity of allergic reactions are generally considered to be lower than those associated with PPD.

The following table summarizes the key toxicological endpoints:

Toxicological EndpointThis compoundp-Phenylenediamine (PPD)
Skin Irritation Causes severe skin burns and eye damage[1]Can cause skin irritation
Skin Sensitization May cause an allergic skin reaction[1]Potent skin sensitizer, a common cause of allergic contact dermatitis[6]
Mutagenicity Data not readily available in provided search resultsWhen reacted with hydrogen peroxide, can form Bandrowski's base, a known mutagen[4]
Carcinogenicity Data not readily available in provided search resultsClassified as not classifiable as to its carcinogenicity to humans (Group 3) by IARC[9][10]

Experimental Protocols

For accurate comparison and evaluation, standardized experimental protocols are crucial.

High-Performance Liquid Chromatography (HPLC) for Quantification

Objective: To determine the concentration of this compound and p-Phenylenediamine in hair dye formulations.

Methodology: A validated Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method can be employed.

  • Column: C18 column (e.g., 100 mm x 4.6 mm, 5µm).[11]

  • Mobile Phase: A gradient of an aqueous buffer (e.g., sodium hydrogen sulfite solution) and an organic solvent (e.g., methanol or acetonitrile).[4][11]

  • Detection: UV detection at a specified wavelength (e.g., 242 nm for PPD).[11]

  • Sample Preparation: Hair dye samples are accurately weighed, dissolved in a suitable solvent (e.g., methanol-water mixture), and filtered before injection.[4][12]

  • Quantification: The concentration of each compound is determined by comparing its peak area to a standard curve generated from known concentrations of the respective analytical standards.

Patch Test for Skin Sensitization

Objective: To assess the potential of a hair dye formulation containing either compound to induce an allergic reaction.

Methodology:

  • Preparation: A small amount of the hair dye mixture is prepared according to the product's instructions.

  • Application: A small, coin-sized amount of the mixture is applied to a cleansed, discreet area of the skin, typically behind the ear or on the inner elbow.[13][14]

  • Observation Period: The patch is left undisturbed for 48 hours.[14][15] The subject should avoid washing the area.

  • Evaluation: The test site is examined for signs of an allergic reaction, such as redness, itching, swelling, or blistering.[14] A positive reaction indicates a sensitivity to one or more ingredients in the hair dye.

In Vitro Skin Irritation: Reconstructed Human Epidermis Test (OECD 439)

Objective: To assess the skin irritation potential of the individual compounds.

Methodology: This test utilizes a reconstructed human epidermis model.

  • Test System: A three-dimensional reconstructed human epidermis (RhE) model is used.[16]

  • Application: The test chemical is applied topically to the surface of the RhE tissue.[16]

  • Incubation: The tissue is incubated for a defined period.

  • Viability Assessment: Cell viability is determined using a colorimetric assay, such as the MTT assay.[16] A significant reduction in cell viability compared to a negative control indicates that the substance is an irritant.[3]

Color Fastness to Washing (ISO 105-A02)

Objective: To evaluate the resistance of the hair color to fading after repeated washing.

Methodology:

  • Sample Preparation: Hair tresses are dyed with formulations containing either this compound or p-Phenylenediamine.

  • Washing Procedure: The dyed tresses are subjected to a standardized washing procedure, which may involve a specific detergent, water temperature, and mechanical action for a set number of cycles.

  • Evaluation: The change in color of the washed tresses is assessed against unwashed control tresses. This is done visually using a standardized grey scale for assessing change in color (ISO 105-A02).[17][18] The scale ranges from 1 (significant change) to 5 (no change).[17]

Visualizing Experimental Workflows and Biological Pathways

To further clarify the processes involved in testing and the biological mechanisms of sensitization, the following diagrams are provided.

Experimental_Workflow_for_Performance_and_Safety_Testing cluster_performance Performance Testing cluster_safety Safety Testing p1 Hair Tress Preparation p2 Dye Formulation with 2-Amino-5-ethylphenol HCl or PPD p1->p2 p3 Dye Application & Incubation p2->p3 p4 Washing Cycles p3->p4 p5 Color Fastness Assessment (ISO 105-A02) p4->p5 s1 Compound Preparation s2 In Vitro Skin Irritation (OECD 439) s1->s2 s3 Patch Testing (Human Volunteers) s1->s3 s4 Data Analysis & Classification s2->s4 s3->s4

Caption: Experimental workflow for performance and safety testing.

Allergic_Contact_Dermatitis_Signaling_Pathway PPD p-Phenylenediamine (PPD) (Hapten) HaptenProtein Hapten-Protein Complex (Antigen) PPD->HaptenProtein binds to SkinProtein Skin Protein SkinProtein->HaptenProtein Langerhans Langerhans Cells (Antigen Presenting Cells) HaptenProtein->Langerhans taken up by LymphNode Regional Lymph Node Langerhans->LymphNode migrate to TCell Naive T-Cells LymphNode->TCell present antigen to MemoryTCell Sensitized Memory T-Cells TCell->MemoryTCell differentiate into Activation Activation of Memory T-Cells MemoryTCell->Activation ReExposure Re-exposure to PPD ReExposure->Activation Inflammation Release of Cytokines & Inflammatory Mediators Activation->Inflammation Dermatitis Allergic Contact Dermatitis (Erythema, Edema, Vesicles) Inflammation->Dermatitis

Caption: Signaling pathway of allergic contact dermatitis to PPD.

Conclusion

This comparative guide highlights the critical differences between this compound and p-Phenylenediamine in hair dye applications. While both are effective oxidative dye precursors, their safety profiles, particularly concerning skin sensitization, are markedly different. PPD's potent allergenicity necessitates stringent safety assessments and clear consumer warnings. In contrast, while still a sensitizer, this compound may be considered in formulations for individuals with known sensitivities to PPD, although patch testing remains essential. The provided experimental protocols offer a framework for the standardized evaluation of these and other hair dye ingredients, ensuring robust and reproducible data for both performance and safety assessments. Researchers and developers are encouraged to utilize these methodologies to innovate safer and equally effective hair coloring products.

References

A Comparative Performance Analysis of 2-Amino-5-ethylphenol Hydrochloride Grades for Research and Development

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive comparison of different grades of 2-Amino-5-ethylphenol hydrochloride (CAS No: 149861-22-3), a key intermediate in various chemical syntheses, including pharmaceutical research and as a precursor in oxidative hair dyes.[1][2][3][4] This document is intended for researchers, scientists, and professionals in drug development, offering objective data and experimental protocols to aid in the selection of the appropriate grade for their specific applications.

Understanding Chemical Grades and Their Impact on Performance

The purity of a chemical reagent is a critical factor that can significantly influence the outcome of an experiment, affecting reaction kinetics, yield, and the impurity profile of the final product.[5][6] Different grades of chemicals are available, each with a defined level of purity and specific intended uses.[7][8][9][10][11]

Table 1: Comparison of Hypothetical Grades of this compound

GradePurity Specification (Typical)Impurity ProfileRecommended Applications
Technical Grade 85-95%[7][10]May contain significant levels of starting materials, by-products, and other organic/inorganic impurities.Large-scale industrial synthesis where high purity is not critical. Not recommended for research or pharmaceutical applications.
Laboratory Grade ≥98%Impurity levels are not precisely defined but are generally low.[9]Educational purposes, general laboratory use, and non-critical synthetic procedures.
Reagent Grade (ACS) ≥99.5%Meets or exceeds standards set by the American Chemical Society (ACS), with a detailed Certificate of Analysis (CoA) specifying impurity limits.[7][9][10]Analytical applications, quantitative analysis, and research where high purity and lot-to-lot consistency are essential.
Pharmaceutical Grade (USP) ≥99.8%Complies with the stringent standards of the United States Pharmacopeia (USP), with rigorous testing for impurities, heavy metals, and residual solvents.[7][10]Pre-clinical and clinical drug development, and as a starting material for the synthesis of Active Pharmaceutical Ingredients (APIs).

Experimental Protocols for Performance Assessment

To objectively assess the performance of different grades of this compound, a series of standardized experiments can be conducted.

Purity and Impurity Profiling

Objective: To accurately determine the purity of the this compound sample and to identify and quantify any impurities present.

Methodology:

  • High-Performance Liquid Chromatography (HPLC): This is a primary technique for assessing the purity of non-volatile and thermally unstable compounds.[12][13][14]

    • Mobile Phase: A gradient of acetonitrile and water with a suitable buffer (e.g., phosphate buffer at a specific pH).

    • Stationary Phase: A C18 reversed-phase column.

    • Detection: UV detector at a wavelength determined by the UV spectrum of this compound.

    • Quantification: Purity is determined by the area percentage of the main peak. Impurities are identified by comparing their retention times with known standards.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This hyphenated technique is invaluable for the identification of unknown impurities.[13][15][16] LC separates the components, and MS provides the mass-to-charge ratio, which aids in determining the molecular weight and structure of the impurities.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for the analysis of volatile and semi-volatile impurities.[12][14][15][16]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information about the compound and any impurities present.[13]

G Experimental Workflow for Purity and Impurity Profiling cluster_0 Sample Preparation cluster_1 Analytical Techniques cluster_2 Data Analysis and Reporting A Weigh and dissolve This compound in a suitable solvent B HPLC Analysis (Purity Assessment) A->B C LC-MS Analysis (Impurity Identification) A->C D GC-MS Analysis (Volatile Impurity Analysis) A->D E Quantify Purity and Impurities B->E C->E D->E F Generate Certificate of Analysis (CoA) E->F

Workflow for Purity and Impurity Profiling
Performance in a Representative Synthetic Application: Oxidative Hair Dye Formation

Objective: To evaluate the impact of different grades of this compound on the efficiency and outcome of an oxidative dyeing process.

Methodology:

  • Materials: Swatches of virgin human hair, different grades of this compound (as the precursor), a standard coupler (e.g., m-aminophenol), an oxidizing agent (hydrogen peroxide), and an alkaline agent (e.g., ammonia).

  • Procedure:

    • Prepare separate hair dye formulations using each grade of this compound.

    • Apply the dye formulations to the hair swatches and allow them to develop for a standardized period.

    • Rinse and dry the hair swatches.

  • Performance Evaluation:

    • Colorimetric Analysis: Use a colorimeter to measure the CIELAB Lab* values of the dyed swatches to quantify the resulting color.

    • Color Stability (Wash Fastness): Subject the dyed swatches to multiple washing cycles and measure the color change over time.[17]

    • Hair Integrity Assessment: Analyze the hair fibers for damage using techniques like Scanning Electron Microscopy (SEM) to observe cuticle integrity or by measuring protein loss from the hair.[17]

G Logical Flow for Assessing Performance in Oxidative Dyeing cluster_0 Formulation cluster_1 Application cluster_2 Performance Evaluation cluster_3 Comparative Analysis A Prepare dye formulations with different grades of precursor B Apply to standardized hair swatches A->B C Colorimetric Analysis B->C D Wash Fastness Test B->D E Hair Integrity Assessment (SEM, Protein Loss) B->E F Compare color intensity, stability, and hair damage across grades C->F D->F E->F G Hypothetical Signaling Pathway for Aminophenol-Induced Apoptosis A Aminophenol Derivative B Increased Reactive Oxygen Species (ROS) A->B Induces C Mitochondrial Membrane Depolarization B->C Leads to D Cytochrome c Release C->D Triggers E Caspase-9 Activation D->E Activates F Caspase-3 Activation E->F Activates G Apoptosis F->G Executes

References

spectroscopic comparison of 2-Amino-5-ethylphenol hydrochloride and its parent compound

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed spectroscopic comparison of 2-Amino-5-ethylphenol hydrochloride and its parent compound, 2-aminophenol. The analysis covers Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C), and Ultraviolet-Visible (UV-Vis) Spectroscopy. This document is intended for researchers, scientists, and professionals in drug development, offering a comprehensive overview supported by available experimental data and theoretical predictions.

Structural Overview

2-Amino-5-ethylphenol is a derivative of 2-aminophenol, featuring an ethyl group substituted at the fifth position of the benzene ring. The hydrochloride salt form enhances the compound's stability and solubility in aqueous solutions. The structural relationship is depicted below.

G cluster_parent Parent Compound cluster_derivative Derivative aminophenol 2-Aminophenol aep_hcl This compound aminophenol->aep_hcl Ethyl group substitution at C5 + HCl salt formation aminophenol_struct aep_hcl_struct

Caption: Structural relationship between 2-Aminophenol and its derivative.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for 2-aminophenol and the predicted data for this compound.

Infrared (IR) Spectroscopy
Functional Group 2-Aminophenol (Experimental)This compound (Predicted)
O-H stretch (phenol)~3300-3400 cm⁻¹ (broad)~3200-3400 cm⁻¹ (broad)
N-H stretch (amine)~3300-3500 cm⁻¹~3100-3300 cm⁻¹ (broad, as -NH₃⁺)
C-H stretch (aromatic)~3000-3100 cm⁻¹~3000-3100 cm⁻¹
C-H stretch (aliphatic)N/A~2850-2960 cm⁻¹
C=C stretch (aromatic)~1500-1600 cm⁻¹~1500-1600 cm⁻¹
C-O stretch (phenol)~1200-1300 cm⁻¹~1200-1300 cm⁻¹
C-N stretch (amine)~1250-1350 cm⁻¹~1250-1350 cm⁻¹

Note: For the hydrochloride salt, the amine group will be protonated (-NH₃⁺), which will alter the N-H stretching vibrations, typically broadening them and shifting them to lower wavenumbers.

¹H NMR Spectroscopy
Proton Environment 2-Aminophenol (Experimental, in DMSO-d₆)This compound (Predicted, in DMSO-d₆)
Ar-H~6.5-7.0 ppm (m)~6.7-7.2 ppm (m, 3H)
-OH~9.0 ppm (s, br)~9.5-10.5 ppm (s, br)
-NH₂~4.7 ppm (s, br)N/A
-NH₃⁺N/A~8.0-9.0 ppm (s, br)
-CH₂- (ethyl)N/A~2.5 ppm (q, 2H)
-CH₃ (ethyl)N/A~1.1 ppm (t, 3H)

Note: Chemical shifts are highly dependent on the solvent used. The presence of the electron-donating ethyl group is expected to cause a slight upfield shift of the aromatic protons. The hydrochloride salt form will result in a downfield shift for the amine protons and potentially the aromatic protons due to the electron-withdrawing effect of the -NH₃⁺ group.

¹³C NMR Spectroscopy
Carbon Environment 2-Aminophenol (Experimental, in DMSO-d₆)This compound (Predicted, in DMSO-d₆)
C-OH~145 ppm~145-150 ppm
C-NH₂ / C-NH₃⁺~135 ppm~130-135 ppm
Aromatic C~114-120 ppm~115-130 ppm
-CH₂- (ethyl)N/A~28 ppm
-CH₃ (ethyl)N/A~16 ppm

Note: The specific chemical shifts of the aromatic carbons will vary depending on their position relative to the substituents.

UV-Vis Spectroscopy
Compound λmax (in Methanol) (Experimental/Predicted)Molar Absorptivity (ε)
2-Aminophenol~230 nm, ~280 nmData not readily available
This compound~235 nm, ~285 nm (Predicted)Not available

Note: The addition of an alkyl group (ethyl) is expected to cause a slight red shift (bathochromic shift) in the absorption maxima.

Experimental Protocols

The following are general experimental protocols that can be adapted for the spectroscopic analysis of 2-aminophenol and this compound.

Infrared (IR) Spectroscopy
  • Technique: Attenuated Total Reflectance (ATR) or KBr pellet method.

  • Instrument: A Fourier Transform Infrared (FTIR) spectrometer.

  • Procedure (ATR):

    • Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

    • Record a background spectrum.

    • Place a small amount of the solid sample onto the ATR crystal.

    • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

    • Record the sample spectrum.

    • Clean the crystal thoroughly after the measurement.

  • Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Instrument: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation:

    • Dissolve approximately 5-10 mg of the sample in about 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O) in an NMR tube.

    • Add a small amount of a reference standard, such as tetramethylsilane (TMS), if not already present in the solvent.

  • ¹H NMR Acquisition:

    • Acquire a ¹H NMR spectrum using standard parameters.

    • The number of scans will depend on the sample concentration.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

  • Data Analysis: Process the spectra (Fourier transform, phasing, and baseline correction) and integrate the signals (for ¹H NMR). Assign the chemical shifts to the respective protons and carbons in the molecule.

Ultraviolet-Visible (UV-Vis) Spectroscopy
  • Instrument: A dual-beam UV-Vis spectrophotometer.

  • Sample Preparation:

    • Prepare a stock solution of the sample in a suitable UV-grade solvent (e.g., methanol, ethanol, or water).

    • Prepare a series of dilutions from the stock solution to determine a concentration that gives an absorbance reading within the linear range of the instrument (typically 0.1-1.0).

  • Procedure:

    • Fill a quartz cuvette with the solvent to be used as a blank and record a baseline spectrum.

    • Fill a matched quartz cuvette with the sample solution.

    • Scan the sample over the desired wavelength range (e.g., 200-400 nm).

  • Data Analysis: Identify the wavelength(s) of maximum absorbance (λmax).

Workflow and Structural Diagrams

G start Start: Sample Preparation ir FTIR Spectroscopy start->ir nmr NMR Spectroscopy start->nmr uv UV-Vis Spectroscopy start->uv data_proc Data Processing and Analysis ir->data_proc nmr->data_proc uv->data_proc comparison Comparative Analysis of Spectra data_proc->comparison report Generate Comparison Guide comparison->report

Caption: Workflow for spectroscopic comparison.

G cluster_c1 2-Aminophenol Structure cluster_c2 2-Amino-5-ethylphenol HCl Structure compound1 2-Aminophenol c1_ring Benzene Ring compound2 This compound c2_ring Benzene Ring c1_oh Hydroxyl Group (-OH) at C1 c1_ring->c1_oh c1_nh2 Amino Group (-NH2) at C2 c1_ring->c1_nh2 c2_oh Hydroxyl Group (-OH) at C1 c2_ring->c2_oh c2_nh3 Ammonium Group (-NH3+) at C2 c2_ring->c2_nh3 c2_ethyl Ethyl Group (-CH2CH3) at C5 c2_ring->c2_ethyl c2_cl Chloride ion (Cl-) c2_nh3->c2_cl ionic bond

Caption: Structural breakdown of the compared compounds.

Conclusion

The spectroscopic analysis reveals distinct differences between 2-aminophenol and its derivative, this compound, primarily due to the presence of the ethyl group and the protonated amine in the latter.

  • In the IR spectrum , the most notable differences are the appearance of aliphatic C-H stretching bands and the changes in the N-H stretching region for the hydrochloride salt.

  • The ¹H NMR spectrum of the derivative is distinguished by the signals corresponding to the ethyl group protons and the downfield shift of the amine proton signal.

  • The ¹³C NMR spectrum confirms the presence of the additional ethyl carbons.

  • A slight bathochromic shift is predicted for the UV-Vis absorption maxima of the ethyl-substituted compound.

Navigating the Bioactive Landscape of Schiff Bases: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for novel therapeutic agents is a continuous journey. Schiff bases, a class of organic compounds formed by the condensation of a primary amine with an aldehyde or ketone, have emerged as a promising scaffold in medicinal chemistry, exhibiting a wide spectrum of biological activities. This guide provides a comparative overview of the biological activities of Schiff bases, with a specific focus on derivatives of aminophenols. While direct experimental data on Schiff bases derived from 2-Amino-5-ethylphenol hydrochloride is not available in the current body of scientific literature, this guide will draw comparisons from structurally similar compounds, such as those derived from 2-aminophenol and its substituted analogues, to provide valuable insights for future research and development.

Unveiling the Biological Potential: A Comparative Analysis

Schiff bases are known to possess a range of biological activities, including antimicrobial, antioxidant, anticancer, and enzyme inhibitory properties.[1][2] The biological efficacy of these compounds is often influenced by the nature of the substituent groups on both the aldehyde and the amine precursors. The presence of a phenolic hydroxyl group, as would be the case in derivatives of 2-Amino-5-ethylphenol, is often associated with enhanced biological activity, particularly antioxidant and antimicrobial effects.

Antimicrobial Activity

Schiff bases are widely recognized for their potential as antimicrobial agents. The imine or azomethine group (-C=N-) is a key structural feature responsible for their antimicrobial effects.[3] While specific data for 2-Amino-5-ethylphenol derived Schiff bases is lacking, studies on derivatives of similar compounds like 2-amino-5-methylphenol have demonstrated antibacterial activity. For instance, a study on a Schiff base derived from 2-amino-5-methylphenol showed good antibacterial action against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria.[4]

Table 1: Comparative Antimicrobial Activity of Aminophenol-derived Schiff Bases

Schiff Base Derivative (Amine Precursor)Aldehyde PrecursorTest OrganismActivity (e.g., Zone of Inhibition, MIC)Reference
2-Amino-5-methylphenol9-ethyl-9H-carbazole-3-carbaldehydeStaphylococcus aureus, Escherichia coliGood antibacterial action[4]
2-Aminophenolo-AnisaldehydeNot Specified(Data on metal complexes)[5]
2-AminophenolSubstituted BenzaldehydesNot SpecifiedActivity depends on substituent[6]

Note: This table is illustrative and highlights the type of data available for related compounds. Direct comparative values are limited due to variations in experimental conditions.

Antioxidant Activity

The phenolic hydroxyl group in aminophenol-derived Schiff bases is a key contributor to their antioxidant potential.[7][8] This group can donate a hydrogen atom to scavenge free radicals, thus mitigating oxidative stress, which is implicated in numerous diseases. The antioxidant capacity is often evaluated using assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging activity and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation scavenging activity.[9] While no specific IC50 values are reported for Schiff bases from 2-Amino-5-ethylphenol, the presence of the ethyl group at the 5-position might influence the electron-donating properties of the phenol ring, potentially modulating its antioxidant activity.

Table 2: Comparative Antioxidant Activity of Phenolic Schiff Bases

Schiff Base TypeAssayIC50 Value (µg/mL)Reference
Phenolic Schiff BasesDPPH Scavenging12.15–99.01[9]
Phenolic Schiff BasesABTS Scavenging4.30–34.65[9]
Anticancer Activity

The cytotoxic potential of Schiff bases against various cancer cell lines is an area of active investigation.[10][11] The mechanism of action often involves the induction of apoptosis, cell cycle arrest, and inhibition of angiogenesis. The specific substituents on the aromatic rings of the Schiff base play a crucial role in determining its anticancer efficacy and selectivity. For instance, certain cinnamyl Schiff bases have shown promising antifungal activity with low cytotoxicity against human cell lines.[12][13] While no anticancer data exists for 2-Amino-5-ethylphenol derived Schiff bases, this remains a promising avenue for future exploration.

Experimental Methodologies: A Blueprint for Investigation

To facilitate further research in this area, this section outlines typical experimental protocols for the synthesis and biological evaluation of Schiff bases, based on established methodologies found in the literature.

Synthesis of Schiff Bases

A general method for the synthesis of Schiff bases involves the condensation reaction between an amine and an aldehyde.[3]

General Procedure:

  • Dissolve equimolar amounts of the primary amine (e.g., this compound) and the desired aldehyde in a suitable solvent, such as ethanol or methanol.

  • Add a few drops of a catalyst, typically a weak acid like glacial acetic acid, to the mixture.

  • Reflux the reaction mixture for several hours, monitoring the progress of the reaction by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature to allow the Schiff base product to crystallize.

  • Collect the solid product by filtration, wash with a cold solvent, and purify by recrystallization.

  • Characterize the synthesized Schiff base using spectroscopic techniques such as FT-IR, ¹H NMR, ¹³C NMR, and mass spectrometry.

Antimicrobial Activity Assay (Agar Well Diffusion Method)

This method is commonly used to screen for antimicrobial activity.

Protocol:

  • Prepare a nutrient agar medium and sterilize it by autoclaving.

  • Pour the sterilized agar into sterile Petri dishes and allow it to solidify.

  • Inoculate the agar surface with a standardized suspension of the test microorganism.

  • Create wells of a specific diameter in the agar using a sterile cork borer.

  • Add a known concentration of the synthesized Schiff base solution (dissolved in a suitable solvent like DMSO) to the wells.

  • Use a standard antibiotic as a positive control and the solvent as a negative control.

  • Incubate the plates at an appropriate temperature for 24-48 hours.

  • Measure the diameter of the zone of inhibition around each well. A larger zone indicates greater antimicrobial activity.

Antioxidant Activity Assay (DPPH Radical Scavenging Assay)

This assay measures the ability of a compound to scavenge the stable DPPH free radical.

Protocol:

  • Prepare a stock solution of the synthesized Schiff base in a suitable solvent (e.g., methanol).

  • Prepare a fresh solution of DPPH in the same solvent.

  • In a series of test tubes, add different concentrations of the Schiff base solution.

  • Add a fixed volume of the DPPH solution to each test tube and mix well.

  • Incubate the mixtures in the dark at room temperature for a specific period (e.g., 30 minutes).

  • Measure the absorbance of the solutions at a specific wavelength (around 517 nm) using a UV-Vis spectrophotometer.

  • Use a standard antioxidant like ascorbic acid as a positive control.

  • Calculate the percentage of radical scavenging activity using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

  • Determine the IC50 value, which is the concentration of the Schiff base required to scavenge 50% of the DPPH radicals.

Visualizing the Path Forward: Synthesis and Evaluation Workflow

The following diagrams illustrate the general workflow for the synthesis and biological evaluation of Schiff bases.

Synthesis_Workflow Amine 2-Amino-5-ethylphenol hydrochloride Reaction Condensation Reaction (Reflux) Amine->Reaction Aldehyde Aldehyde Aldehyde->Reaction Solvent Solvent (e.g., Ethanol) Solvent->Reaction Catalyst Catalyst (e.g., Acetic Acid) Catalyst->Reaction Purification Purification (Recrystallization) Reaction->Purification Characterization Characterization (FT-IR, NMR, MS) Purification->Characterization SchiffBase Schiff Base Product Characterization->SchiffBase Biological_Evaluation_Workflow SchiffBase Synthesized Schiff Base Antimicrobial Antimicrobial Activity Assay SchiffBase->Antimicrobial Antioxidant Antioxidant Activity Assay SchiffBase->Antioxidant Anticancer Anticancer Activity Assay SchiffBase->Anticancer DataAnalysis Data Analysis and Comparison Antimicrobial->DataAnalysis Antioxidant->DataAnalysis Anticancer->DataAnalysis Results Biological Activity Profile DataAnalysis->Results

References

A Comparative Guide to the Quantitative Analysis of 2-Amino-5-ethylphenol Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise quantification of active pharmaceutical ingredients and their intermediates is critical for ensuring product quality, optimizing reaction yields, and meeting regulatory standards. This guide provides a comparative overview of methodologies for the quantitative analysis of 2-Amino-5-ethylphenol hydrochloride, focusing on Gas Chromatography-Mass Spectrometry (GC-MS) and offering High-Performance Liquid Chromatography (HPLC) as a viable alternative.

Quantitative Data Comparison

The following table summarizes the anticipated performance characteristics of a derivatization-based GC-MS method compared to an HPLC-UV method for the quantitative analysis of 2-Amino-5-ethylphenol. These metrics are based on typical performance for similar aromatic amine compounds.

ParameterGC-MS (with Derivatization)HPLC-UV
Principle Separation of volatile derivatives based on boiling point and polarity, with mass-based detection.Separation based on polarity using a condensed mobile phase, with UV absorbance detection.
Sample Preparation Requires derivatization (e.g., silylation or acylation) to increase volatility.Typically requires dissolution and filtration.
Selectivity Very High (mass fragmentation patterns are highly specific).Moderate to High (dependent on chromatographic resolution).
Sensitivity (LOD) Low (pg to low ng range).Moderate (low ng to µg range).
**Linearity (R²) **> 0.99> 0.99
Precision (%RSD) < 5%< 5%
Accuracy (%Recovery) 95-105%95-105%
Throughput Lower (due to sample preparation and longer run times).Higher (simpler sample preparation and faster run times).
Instrumentation Cost HighModerate

Experimental Protocols

Primary Method: Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization

Due to the polar amino and hydroxyl functional groups, this compound is non-volatile and requires a derivatization step to be amenable to GC-MS analysis.[1][2][3] This protocol outlines a common approach using silylation.

1. Sample Preparation and Derivatization:

  • Standard Preparation: Accurately weigh and dissolve this compound in a suitable solvent (e.g., pyridine or acetonitrile) to prepare a stock solution. Create a series of calibration standards by serial dilution.

  • Sample Preparation: Dissolve the sample containing this compound in the same solvent as the standards.

  • Derivatization: To 100 µL of each standard or sample solution in a sealed vial, add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) as a catalyst.[3]

  • Reaction: Cap the vials tightly and heat at 70°C for 30 minutes to ensure complete derivatization of the amine and hydroxyl groups.[4] Cool to room temperature before analysis.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B GC or equivalent.

  • Mass Spectrometer: Agilent 5977A MSD or equivalent.

  • Column: HP-5ms (5% phenyl methyl siloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness.[5][6][7]

  • Injector: Splitless mode, 280°C.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 minutes.

    • Ramp: 10°C/min to 280°C.

    • Hold: 5 minutes at 280°C.

  • MSD Conditions:

    • Transfer Line Temperature: 280°C.

    • Ion Source Temperature: 230°C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Mode: Selected Ion Monitoring (SIM) for quantitative analysis, using characteristic ions of the derivatized 2-Amino-5-ethylphenol. A full scan can be used for initial identification.

3. Data Analysis:

  • Generate a calibration curve by plotting the peak area of the derivatized analyte against the concentration of the standards.

  • Quantify the amount of 2-Amino-5-ethylphenol in the samples by interpolating their peak areas from the calibration curve.

Alternative Method: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC offers a more direct method of analysis that does not require derivatization, making it a potentially faster alternative.

1. Sample Preparation:

  • Mobile Phase Preparation: Prepare a suitable mobile phase, for example, a mixture of acetonitrile and a phosphate buffer (e.g., 20 mM potassium phosphate, pH 3.0). The exact ratio should be optimized for best separation.

  • Standard and Sample Preparation: Dissolve standards and samples in the mobile phase, filter through a 0.45 µm syringe filter to remove particulates.

2. HPLC Instrumentation and Conditions:

  • HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: Isocratic or gradient elution with an acetonitrile/water or methanol/buffer mixture.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV detection at a wavelength determined by the UV spectrum of 2-Amino-5-ethylphenol (typically around 280 nm).

  • Injection Volume: 10 µL.

3. Data Analysis:

  • Similar to the GC-MS method, create a calibration curve from the standards and use it to determine the concentration of the analyte in the samples.

Experimental Workflow and Logical Relationships

The following diagram illustrates the general workflow for the quantitative analysis of this compound using the GC-MS method.

GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing prep_start Weighing of Sample & Standard dissolution Dissolution in Solvent (e.g., Pyridine) prep_start->dissolution derivatization Addition of Derivatization Reagent (BSTFA + 1% TMCS) dissolution->derivatization heating Heating at 70°C for 30 min derivatization->heating injection Injection into GC-MS heating->injection separation Chromatographic Separation (HP-5ms Column) injection->separation detection Mass Spectrometric Detection (EI, SIM) separation->detection integration Peak Area Integration detection->integration calibration Calibration Curve Generation integration->calibration quantification Quantification of Analyte calibration->quantification

Caption: Workflow for the quantitative GC-MS analysis of this compound.

Conclusion

The choice between GC-MS and HPLC for the quantitative analysis of this compound depends on the specific requirements of the study. GC-MS, although requiring a derivatization step, offers superior selectivity and sensitivity, which is crucial for complex matrices or trace-level analysis.[8] On the other hand, HPLC provides a simpler, higher-throughput alternative that may be sufficient for routine quality control where high sensitivity is not the primary concern.[9] For both methods, proper method development and validation are essential to ensure accurate and reliable results.[8][10]

References

Comparative Analysis of Cross-Reactivity in Aromatic Amine Hair Dye Compounds

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the cross-reactivity profiles of aromatic amine compounds commonly used in oxidative hair dyes. Due to the limited publicly available data on 2-Amino-5-ethylphenol hydrochloride, this document focuses on the well-documented cross-reactivity patterns of related and structurally similar compounds, such as p-phenylenediamine (PPD). The principles, experimental protocols, and signaling pathways discussed are broadly applicable to the assessment of novel aromatic amine derivatives.

The primary concern with these compounds is their potential to act as haptens, leading to skin sensitization and allergic contact dermatitis (ACD)[1][2][3]. Understanding the potential for cross-reactivity among these molecules is crucial for hazard assessment and the development of safer alternatives[1][4].

Quantitative Data on Cross-Reactivity

Cross-reactivity among hair dye allergens is a significant clinical issue[1][4]. Individuals sensitized to one aromatic amine may react to others, complicating the identification of safe alternative products[1]. The following table summarizes reported cross-reactivity data in patients sensitized to p-phenylenediamine (PPD), a potent and common sensitizer[3][4].

CompoundChemical StructureClassCross-Reactivity with PPD (%)Reference(s)
p-Phenylenediamine (PPD)C₆H₄(NH₂)₂Para-diamine- (Sensitizer)[3][5]
Toluene-2,5-diamine (PTD)CH₃C₆H₃(NH₂)₂Para-diamine31 - 57.4%[4][5]
p-Aminophenol (PAP)HOC₆H₄NH₂Para-aminophenol19 - 38.7%[4][5]
m-Aminophenol (MAP)HOC₆H₄NH₂Meta-aminophenol19%[4][5]
N-isopropyl-N'-phenyl-p-phenylenediamine (IPPD)(CH₃)₂CHNHC₆H₄NHC₆H₅Para-diamine1.5 - 20.5%[3][5]

Note: Percentages represent the proportion of PPD-positive individuals who also showed a positive patch test reaction to the listed compound. These values can vary depending on the study population and testing concentrations.

Experimental Protocols for Assessing Cross-Reactivity

The assessment of skin sensitization and cross-reactivity potential relies on a combination of in vivo, in vitro, and in chemico methods.

1. Murine Local Lymph Node Assay (LLNA)

The LLNA is a validated in vivo method for assessing the skin sensitization potential of a chemical. It measures the proliferation of lymphocytes in the draining lymph nodes following topical application of the test substance to the ears of mice. A substance is identified as a sensitizer if it induces a dose-dependent increase in lymphocyte proliferation that exceeds a certain threshold (typically a Stimulation Index of 3 or greater) compared to vehicle-treated controls. Cross-reactivity can be inferred when a known sensitizer and its analogue both produce a positive response.

LLNA Protocol Summary:

  • Animals: Typically, CBA/J mice are used.

  • Procedure: A minimum of four animals are used per dose group, with at least three concentrations of the test substance, a negative control (vehicle), and a positive control. The test substance is applied to the dorsum of both ears for three consecutive days.

  • Endpoint Measurement: On day 5, mice are injected with 3H-methyl thymidine or 125I-iododeoxyuridine to measure lymphocyte proliferation. The draining auricular lymph nodes are excised, and the incorporation of the radioisotope is quantified.

  • Data Analysis: The Stimulation Index (SI) is calculated as the ratio of proliferation in the test group to that in the vehicle control group. An SI ≥ 3 is generally considered a positive result.

2. In Vitro & In Chemico Methods

Several non-animal methods have been developed to assess key events in the adverse outcome pathway (AOP) for skin sensitization. These can be used to evaluate the potential for cross-reactivity by comparing the activity of different derivatives.

  • Direct Peptide Reactivity Assay (DPRA): This in chemico method measures the reactivity of a chemical with synthetic peptides containing cysteine or lysine, mimicking the covalent binding to skin proteins, which is the molecular initiating event in skin sensitization.

  • KeratinoSens™ and LuSens Assays: These are in vitro cell-based assays that use a keratinocyte cell line to measure the activation of the Keap1-Nrf2 antioxidant response element (ARE) pathway, a key event in skin sensitization.

  • Human Cell Line Activation Test (h-CLAT): This in vitro assay measures the expression of cell surface markers (CD54 and CD86) on a monocytic cell line (THP-1) following exposure to a test chemical, indicating dendritic cell activation.

Signaling Pathways in Allergic Contact Dermatitis

The development of allergic contact dermatitis is a complex immunological process. The Adverse Outcome Pathway (AOP) for skin sensitization provides a framework for understanding the key events, from the molecular initiating event to the adverse outcome.

Adverse Outcome Pathway (AOP) for Skin Sensitization

AOP_Skin_Sensitization cluster_epidermis Epidermis cluster_dermis_lymph Dermis & Lymph Node MIE Molecular Initiating Event: Covalent Binding to Skin Proteins KE1 Key Event 1: Keratinocyte Activation (Nrf2/ARE Pathway) MIE->KE1 Haptenation KE2 Key Event 2: Dendritic Cell Activation & Maturation KE1->KE2 Cytokine Release KE3 Key Event 3: T-Cell Priming & Proliferation in Draining Lymph Node KE2->KE3 Antigen Presentation AO Adverse Outcome: Allergic Contact Dermatitis KE3->AO Effector T-Cell Response

Caption: Adverse Outcome Pathway for Skin Sensitization.

This pathway begins with the covalent binding of the hapten (the aromatic amine derivative) to skin proteins. This leads to a cascade of events including keratinocyte and dendritic cell activation, culminating in the priming of T-cells in the lymph nodes. Upon re-exposure, these memory T-cells mount an inflammatory response, resulting in allergic contact dermatitis.

Experimental Workflow for Cross-Reactivity Assessment

The following diagram illustrates a typical workflow for assessing the cross-reactivity of a new derivative against a known sensitizer.

Cross_Reactivity_Workflow start Start: Select Known Sensitizer (e.g., PPD) & New Derivative in_chemico In Chemico Testing (e.g., DPRA) start->in_chemico in_vitro In Vitro Testing (e.g., KeratinoSens™, h-CLAT) start->in_vitro compare Compare Reactivity Profiles & Potency in_chemico->compare in_vitro->compare in_vivo In Vivo Testing (e.g., LLNA) assess Assess Cross-Reactivity Potential in_vivo->assess compare->in_vivo If warranted compare->assess Directly end End: Hazard Characterization assess->end

References

Benchmarking the Stability of 2-Amino-5-ethylphenol Hydrochloride: A Comparative Guide for Dye Precursors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the stability of 2-Amino-5-ethylphenol hydrochloride against other commonly used dye precursors in various formulations. Understanding the stability of these precursors is critical for ensuring the quality, efficacy, and safety of final products, from hair dyes to biomedical research applications. This document summarizes available quantitative data, details experimental protocols for stability testing, and provides a logical workflow for comparative analysis.

Comparative Stability of Dye Precursors

The stability of dye precursors is a crucial factor in their application, impacting shelf-life, color consistency, and the potential for degradation into undesirable byproducts. While direct comparative studies under identical conditions are limited in publicly available literature, this guide compiles existing data to offer a valuable reference.

This compound has demonstrated good stability in aqueous solutions. A study showed that it remains stable for at least 7 days at room temperature with minimal degradation (a deviation from the initial concentration of less than 3.8%)[1]. This inherent stability makes it a promising candidate for various applications where product integrity over time is paramount.

In contrast, other common dye precursors exhibit varying degrees of stability. For instance, p-Phenylenediamine (PPD) is known to be susceptible to air oxidation, which can lead to darkening of the compound[2]. Similarly, p-Aminophenol can undergo degradation, and studies have explored methods to enhance its stability in formulations[1][3]. Resorcinol has also been the subject of stability studies, with research focusing on improving its stability in cosmetic compositions[4][5].

The following table summarizes the available stability data for this compound and other selected dye precursors. It is important to note that the data is compiled from different sources and experimental conditions may vary.

Dye PrecursorChemical StructureStability DataReference
This compound C₈H₁₂ClNOStable in aqueous solution for 7 days at room temperature (maximum deviation from initial concentration 3.8%).[1][1]
p-Phenylenediamine (PPD) C₆H₈N₂Prone to air oxidation, leading to discoloration.[2] Aqueous solutions are reported to be stable for more than 24 hours when stored at 4°C.[5][2][5]
Resorcinol C₆H₆O₂Stability in cosmetic formulations can be improved with the use of chelating agents.[5] A 15% topical formulation was found to be stable for 12 months at 25°C when packaged in aluminum tubes.[4][4][5]
m-Aminophenol C₆H₇NOUsed in oxidative hair dye formulations; stability is a key consideration in product development.[6][6]
p-Aminophenol C₆H₇NOSusceptible to degradation, with studies focusing on controlled degradation for environmental remediation.[1][7][1][7]
Toluene-2,5-diamine sulfate C₇H₁₂N₂O₄SAqueous and water:acetone solutions were stable for 8 days at ambient temperature in the absence of light.[8][8]

Experimental Protocols for Stability Testing

To ensure reliable and reproducible stability data, standardized experimental protocols are essential. The following methodologies are based on established guidelines for the stability testing of cosmetic and pharmaceutical ingredients, adapted for the specific needs of dye precursors.

Accelerated Stability Testing Protocol

This protocol is designed to predict the long-term stability of dye precursors by subjecting them to elevated stress conditions.

1. Sample Preparation:

  • Prepare solutions or formulations of the dye precursors at their intended use concentrations.

  • Use the final proposed packaging for the study to assess product-package interactions.

  • Prepare a sufficient number of samples for testing at each time point and condition.

2. Storage Conditions:

  • Elevated Temperature: Store samples in controlled temperature chambers at 40°C ± 2°C with 75% ± 5% relative humidity (RH).

  • Photostability: Expose samples to a controlled light source, such as a xenon arc lamp or a UV lamp, according to ICH Q1B guidelines. A typical exposure is 1.2 million lux hours and 200 watt hours per square meter.

  • Freeze-Thaw Cycles: Subject samples to alternating cycles of freezing (-10°C to -20°C for 24 hours) and thawing (room temperature for 24 hours) for at least three cycles.

3. Testing Intervals:

  • For accelerated temperature studies, test samples at initial (time 0), 1, 2, 3, and 6 months.

4. Analytical Methods:

  • Utilize a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC), to quantify the concentration of the dye precursor and detect any degradation products. The method should be validated for specificity, linearity, accuracy, precision, and robustness as per ICH Q2(R1) guidelines.

  • HPLC Conditions (Example):

    • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

    • Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate buffer at pH 6) and an organic solvent (e.g., acetonitrile).

    • Detection: UV-Vis detector at the maximum absorbance wavelength of the precursor.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

5. Data Analysis:

  • Calculate the percentage of the initial concentration of the dye precursor remaining at each time point.

  • Identify and quantify any significant degradation products.

  • Assess physical changes such as color, odor, and pH.

Long-Term Stability Testing Protocol

This protocol evaluates the stability of the dye precursors under recommended storage conditions over a longer period.

1. Sample Preparation:

  • Prepare samples as described in the accelerated stability testing protocol.

2. Storage Conditions:

  • Store samples at 25°C ± 2°C with 60% ± 5% RH.

3. Testing Intervals:

  • Test samples at initial (time 0), 3, 6, 9, 12, 18, and 24 months.

4. Analytical Methods and Data Analysis:

  • Follow the same analytical methods and data analysis procedures as outlined in the accelerated stability testing protocol.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for a comparative stability study of dye precursors.

Stability_Testing_Workflow cluster_setup 1. Experimental Setup cluster_analysis 3. Analysis cluster_evaluation 4. Data Evaluation & Comparison start Define Dye Precursors for Comparison (e.g., 2-Amino-5-ethylphenol HCl, PPD, Resorcinol) prep Prepare Formulations and Package Samples start->prep accelerated Accelerated Stability (40°C/75% RH, Photostability, Freeze-Thaw) prep->accelerated longterm Long-Term Stability (25°C/60% RH) prep->longterm hplc HPLC Analysis (Quantify Precursor, Detect Degradants) accelerated->hplc Monthly physical Physical Assessment (Color, Odor, pH) accelerated->physical longterm->hplc Quarterly/Annually longterm->physical data Compile Quantitative Data (% Degradation vs. Time) hplc->data physical->data compare Compare Stability Profiles of Precursors data->compare report Generate Comparison Guide compare->report

Caption: Workflow for benchmarking the stability of dye precursors.

References

Safety Operating Guide

Proper Disposal of 2-Amino-5-ethylphenol Hydrochloride: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Disposal Procedures for Researchers, Scientists, and Drug Development Professionals

2-Amino-5-ethylphenol hydrochloride is a chemical compound that requires careful handling and disposal due to its hazardous properties. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the safety of laboratory personnel and the protection of the environment. Adherence to these procedures is critical for maintaining a safe laboratory environment and complying with regulations.

Immediate Safety Considerations

Before handling this compound, it is imperative to consult the Safety Data Sheet (SDS) for comprehensive information on its hazards. Key hazards include:

  • Acute Oral Toxicity: Harmful if swallowed.

  • Skin Corrosion/Irritation: Causes severe skin burns.

  • Eye Damage/Irritation: Causes serious eye damage.

  • Skin Sensitization: May cause an allergic skin reaction.

  • Aquatic Hazard: Very toxic to aquatic life with long-lasting effects.

Always wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, when handling this compound. Work in a well-ventilated area, preferably within a chemical fume hood.

Quantitative Data for Hazardous Waste Classification

Understanding the quantitative thresholds for hazardous waste classification is crucial for proper disposal. The following table summarizes key regulatory limits.

ParameterRegulatory ThresholdRelevance to this compound
pH (Corrosivity) ≤ 2 or ≥ 12.5As a hydrochloride salt of an amine, solutions of this compound are likely to be acidic and may be classified as corrosive hazardous waste (EPA Waste Code D002).[1][2]
Generator Category (Monthly Generation Rate) Very Small Quantity Generator (VSQG): ≤ 100 kg of hazardous waste and ≤ 1 kg of acutely hazardous waste.[3]The total amount of all hazardous waste generated in the lab per month determines the applicable regulations.[3][4]
Small Quantity Generator (SQG): > 100 kg to < 1,000 kg of hazardous waste.[3][5]
Large Quantity Generator (LQG): ≥ 1,000 kg of hazardous waste or > 1 kg of acutely hazardous waste.[3][5][6]

Step-by-Step Disposal Protocol

The primary and mandated method for the disposal of this compound is through a licensed hazardous waste management company. Under no circumstances should this chemical be disposed of down the drain or in the regular trash.

Step 1: Waste Identification and Segregation

  • Identify as Hazardous Waste: As soon as the decision is made to discard the chemical, it must be treated as hazardous waste.[7]

  • Segregate Waste: Store the this compound waste separately from other incompatible waste streams. For instance, keep it separate from bases, strong oxidizing agents, and other reactive chemicals to prevent dangerous reactions.[8]

Step 2: Container Selection and Labeling

  • Choose a Compatible Container: Use a container that is in good condition, free of leaks, and compatible with the chemical. The original container is often the best choice.[7][9] The container must have a secure, tight-fitting lid.[7]

  • Properly Label the Container:

    • Affix a "Hazardous Waste" label to the container as soon as the first drop of waste is added.[7][9]

    • Clearly write the full chemical name: "this compound". Avoid using abbreviations or chemical formulas.[7]

    • List all constituents and their approximate concentrations if it is a mixed waste stream.

    • Indicate the date when the waste was first added to the container.

Step 3: Waste Accumulation and Storage

  • Designate a Satellite Accumulation Area (SAA): Store the waste container in a designated SAA, which should be at or near the point of generation.[10]

  • Keep Containers Closed: Always keep the waste container securely closed, except when adding waste.[7][9][10]

  • Secondary Containment: It is best practice to store the container in a secondary containment bin to prevent the spread of material in case of a leak.[8][9]

  • Monitor Accumulation Limits: Be aware of the accumulation time and quantity limits for your facility's generator status.[10][11]

Step 4: Arranging for Disposal

  • Contact your Institution's Environmental Health and Safety (EHS) Office: Your EHS department will provide specific instructions for waste pickup and will have procedures in place for contracting with a licensed hazardous waste disposal company.

  • Schedule a Pickup: Follow your institution's procedures to schedule a pickup for your hazardous waste.

Experimental Protocols: Neutralization (For Informational Purposes Only)

While neutralization can render a corrosive waste non-hazardous, it is a chemical reaction that can generate heat and potentially release fumes. It is strongly recommended that neutralization of this chemical waste not be performed by individuals without specific training and a validated procedure. The safest and most compliant method of disposal is through a professional waste management service.

For a general understanding of the chemical principle, the neutralization of an amine hydrochloride involves the addition of a base to deprotonate the ammonium ion, forming the free amine and a salt. A common laboratory procedure for neutralizing an amine hydrochloride might involve the slow addition of a base like sodium hydroxide or sodium carbonate while monitoring the pH. However, due to the hazards of this compound, including its aquatic toxicity, the resulting mixture would still require disposal as hazardous waste.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G cluster_start cluster_assessment cluster_disposal_path start This compound to be discarded assess_hazard Is the chemical hazardous? start->assess_hazard hazardous_waste Treat as Hazardous Waste assess_hazard->hazardous_waste Yes (Corrosive, Aquatic Toxin) segregate Segregate from incompatible materials hazardous_waste->segregate containerize Use a compatible and properly labeled container segregate->containerize store Store in a designated Satellite Accumulation Area (SAA) containerize->store dispose Arrange for pickup by a licensed hazardous waste vendor store->dispose

References

Essential Safety and Operational Guide for Handling 2-Amino-5-ethylphenol hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides critical safety protocols and logistical plans for the handling and disposal of 2-Amino-5-ethylphenol hydrochloride, tailored for researchers, scientists, and drug development professionals. Adherence to these procedures is essential for ensuring personal safety and regulatory compliance in the laboratory.

Chemical Hazard Overview

This compound is classified as a hazardous substance with the following primary risks[1][2]:

  • Acute Toxicity (Oral): Harmful if swallowed[1][2].

  • Skin Corrosion: Causes severe skin burns[1][2].

  • Eye Damage: Causes serious eye damage[1][2].

  • Sensitization: May cause an allergic skin reaction[1][2].

  • Aquatic Toxicity: Very toxic to aquatic life[1][2].

Given its corrosive nature as a solid, exposure to dust particles can lead to severe internal and external injuries[1].

Personal Protective Equipment (PPE) Protocol

A comprehensive PPE ensemble is mandatory to prevent exposure. The selection of appropriate PPE should be based on a thorough risk assessment of the specific procedures being performed.

1. Hand Protection

Due to the corrosive nature of the chemical and its amine and phenol components, careful glove selection is critical. Standard disposable nitrile gloves offer poor resistance to amines and should only be considered for very brief, incidental contact (splash protection)[2][3]. For extended contact or immersion, more robust glove materials are required.

Glove Material Protection Level Recommended Use Considerations
Neoprene Good to ExcellentRecommended for handling phenols, acids, and bases.Provides good dexterity and tear resistance.
PVC (Polyvinyl Chloride) GoodRecommended for handling amines, acids, and bases.Offers good abrasion resistance but poor resistance to most organic solvents[3][4].
Butyl Rubber ExcellentRecommended for handling ketones, esters, and amines[4][5].Offers high permeation resistance to gases and vapors but can be more expensive[6].
Nitrile (Disposable) Poor to FairIncidental splash contact ONLY. Must be changed immediately upon contact. Breakthrough can occur in under one minute for thin gloves[2]. Not suitable for handling concentrated acids or amines[2][3].

Experimental Protocol for Glove Selection: Always consult the glove manufacturer's specific chemical resistance data for the chemical being used. If specific data is unavailable, select a glove material rated for protection against both corrosive substances and the general classes of phenols and aromatic amines. For tasks with a high risk of splash or for handling larger quantities, consider double-gloving with a disposable nitrile glove as an inner layer and a more robust glove (e.g., neoprene or PVC) as the outer layer.

2. Eye and Face Protection

Protecting the eyes from dust particles and potential splashes is paramount. The level of protection must be escalated based on the operational scale and risk.

Equipment Level of Protection When to Use
Safety Glasses with Side Shields MinimumNot sufficient for handling corrosive solids. Provides only minor dust protection[7][8].
Chemical Splash Goggles Mandatory Minimum Required for all handling of this compound. Must form a seal around the eyes[7][8].
Face Shield (worn over goggles) Required Must be used when handling larger quantities (>1 liter), when there is a significant risk of splashing, or when handling highly reactive substances[7][9][10].

3. Protective Clothing

Standard laboratory coats do not offer sufficient protection against corrosive chemicals. Chemical-resistant apparel is necessary.

Garment Type Protection Level When to Use
Lab Coat (standard cotton/poly) InsufficientNot recommended as primary protection.
Chemical-Resistant Apron GoodFor small-scale benchtop work where splashes to the torso are the primary risk. Must be worn over a full-sleeved lab coat.
Chemical-Resistant Coverall (e.g., Tyvek®) ExcellentRecommended for larger scale operations, or when significant dust generation or splashing is anticipated.

4. Respiratory Protection

As a solid, this compound can generate hazardous dust. If work cannot be contained within a fume hood or other ventilated enclosure, respiratory protection is required.

Respirator Type Protection Level When to Use
N95/FFP2 Particulate Respirator GoodFor operations with the potential to generate low to moderate levels of dust.
N100/P100 Particulate Respirator ExcellentFor operations with a higher potential for dust generation or for individuals with known sensitization.
Powered Air-Purifying Respirator (PAPR) HighestFor high-dust environments or long-duration tasks.

Experimental Workflow for PPE Selection

PPE_Selection_Workflow cluster_assessment 1. Hazard Assessment cluster_ppe 2. PPE Selection cluster_details 3. Specify Equipment cluster_ops 4. Operations & Disposal A Assess Task: - Scale (mg vs kg) - Dust/Splash Potential - Duration B Eye/Face Protection A->B C Hand Protection A->C D Body Protection A->D E Respiratory Protection A->E B1 Goggles (Minimum) + Face Shield (Splash Risk) B->B1 C1 Neoprene or PVC Gloves (Double-glove if needed) C->C1 D1 Chemical Apron or Coverall D->D1 E1 Particulate Respirator (N95+) (If dust is present) E->E1 F Conduct Work B1->F C1->F D1->F E1->F G Dispose of PPE & Waste F->G

Caption: PPE selection workflow for handling this compound.

Handling and Disposal Plan

Operational Plan

  • Designated Area: All work with this compound should be conducted in a designated area, such as a chemical fume hood, to minimize dust and vapor inhalation[11].

  • Emergency Equipment: Ensure an ANSI-approved safety shower and eyewash station are immediately accessible (within 10 seconds of travel time)[11][12].

  • Spill Kit: A spill kit containing absorbent materials suitable for corrosive solids (e.g., vermiculite or sand) should be readily available. Do not use combustible materials like paper towels for large spills[12].

  • Weighing: When weighing the solid, perform the task in a ventilated enclosure or use a balance with a draft shield to contain dust.

  • Solution Preparation: Add the solid to the solvent slowly to avoid splashing.

Disposal Plan

Proper disposal is crucial to prevent environmental contamination and ensure compliance with hazardous waste regulations.

  • Waste Collection:

    • All solid waste, solutions containing this compound, and heavily contaminated PPE (like gloves and aprons) must be collected as hazardous chemical waste[11][13].

    • Use a designated, leak-proof, and chemically compatible waste container with a secure screw-top lid[14][15]. The container must be clearly labeled "Hazardous Waste" and list all chemical constituents and their approximate concentrations[13][16].

  • Segregation:

    • Segregate this waste stream from other chemical wastes. Specifically, keep it separate from strong oxidizers and strong bases[12][14].

  • Empty Container Disposal:

    • Empty containers that held this compound are also considered hazardous waste.

    • They must be triple-rinsed with a suitable solvent (e.g., water or methanol) before disposal[13][17].

    • Crucially, the rinsate from these rinses must be collected and disposed of as hazardous waste [13][17]. Do not pour it down the drain.

    • After triple-rinsing, deface the original label on the container before placing it in the appropriate glass or plastic recycling bin[17].

  • Disposal Request:

    • Store the sealed waste container in a designated satellite accumulation area.

    • Follow your institution's procedures to request a pickup from the Environmental Health & Safety (EHS) department for final disposal[14][16]. Do not dispose of this chemical via standard trash or sewer systems[14].

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.